Diacrylamide
描述
The exact mass of the compound 2-Propenamide, N-(1-oxo-2-propenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
CAS 编号 |
20602-80-6 |
|---|---|
分子式 |
C6H7NO2 |
分子量 |
125.13 g/mol |
IUPAC 名称 |
N-prop-2-enoylprop-2-enamide |
InChI |
InChI=1S/C6H7NO2/c1-3-5(8)7-6(9)4-2/h3-4H,1-2H2,(H,7,8,9) |
InChI 键 |
CHDKQNHKDMEASZ-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC(=O)C=C |
规范 SMILES |
C=CC(=O)NC(=O)C=C |
其他CAS编号 |
20602-80-6 |
Pictograms |
Irritant |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Diacrylamide Crosslinkers for Hydrogel Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of diacrylamide crosslinkers, pivotal components in the formulation of advanced hydrogel systems. Focusing on two prominent examples, the redox-responsive N,N'-bis(acryloyl)cystamine and the bio-inert Poly(ethylene glycol) this compound, this document outlines detailed experimental protocols, presents key characterization data in a structured format, and visualizes critical pathways and workflows. This guide is intended to serve as a practical resource for researchers and professionals engaged in the development of novel hydrogels for drug delivery, tissue engineering, and other biomedical applications.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids. Their unique properties, including high water content, biocompatibility, and tunable mechanical characteristics, make them ideal for a wide range of biomedical applications. The choice of crosslinker is critical in defining the final properties of the hydrogel, such as its mechanical strength, degradation profile, and responsiveness to environmental stimuli.
This compound crosslinkers, which form stable amide bonds upon polymerization, are often favored over their diacrylate counterparts due to their enhanced resistance to hydrolysis, leading to more stable hydrogels for long-term applications.[1] This guide will focus on the synthesis and characterization of two types of this compound crosslinkers:
-
N,N'-bis(acryloyl)cystamine (BACy): A redox-responsive crosslinker containing a disulfide bond. This feature allows for the controlled degradation of the hydrogel in a reducing environment, such as that found within cells, making it an excellent candidate for targeted drug delivery.[2]
-
Poly(ethylene glycol) this compound (PEGDAAm): A biocompatible and hydrophilic crosslinker that is widely used to create hydrogels with tunable mechanical properties and resistance to protein fouling.[3]
This guide will provide detailed methodologies for the synthesis of these crosslinkers and the subsequent characterization of the resulting hydrogels using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and rheological analysis.
Synthesis of this compound Crosslinkers
Synthesis of N,N'-bis(acryloyl)cystamine (BACy)
N,N'-bis(acryloyl)cystamine is a key crosslinker for producing redox-responsive hydrogels. The disulfide bond within its structure can be cleaved by reducing agents like glutathione, which is found in high concentrations inside cells.[3]
Experimental Protocol:
-
Dissolution of Cystamine (B1669676) Dihydrochloride (B599025): In a four-necked, 500 mL flask, dissolve 11.60 g (0.05 mol) of cystamine dihydrochloride in 50 mL of deionized water. Cool the flask to 0–5 °C using an ice bath.[4]
-
Simultaneous Addition of Reagents: While stirring, simultaneously and dropwise add a solution of acryloyl chloride (10 mL, 10 mol/L) in dichloromethane (B109758) and an aqueous solution of NaOH (20 mL, 10 mol/L) over a period of 1 hour. Maintain the reaction temperature between 0–5 °C.[4]
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at room temperature.[4]
-
Extraction: Filter the reaction mixture. Extract the filtrate three times with 100 mL of dichloromethane.[4]
-
Drying and Purification: Dry the combined organic phases over magnesium sulfate (B86663) (MgSO4) and then filter. Remove the solvent using a rotary evaporator at 40 °C to obtain the final product as a white powdery solid.[4]
Yield: Approximately 60%.[4]
Synthesis of Poly(ethylene glycol) this compound (PEGDAAm)
PEGDAAm is a versatile crosslinker used to form biocompatible and hydrolytically stable hydrogels. The synthesis involves a two-step process starting from polyethylene (B3416737) glycol (PEG).
Experimental Protocol:
Step 1: Synthesis of PEG-diamine
-
Mesylation of PEG: Under anhydrous conditions and an argon atmosphere, dissolve 140 g (0.0412 mol) of dry PEG (MW 3400) in 150 mL of anhydrous dichloromethane (DCM). Add 34.4 mL (0.2471 mol) of anhydrous triethylamine (B128534) (TEA) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Cool the solution in an ice bath and add mesyl chloride.[3]
-
Amination: After the mesylation reaction, the resulting PEG-dimesylate is aminated under aqueous conditions to yield PEG-diamine.[3]
Step 2: Synthesis of PEG-diacrylamide from PEG-diamine
-
Reaction Setup: Dissolve the synthesized PEG-diamine in anhydrous DCM under a nitrogen atmosphere.[5]
-
Addition of Reagents: Add triethylamine (TEA) to the solution. Slowly add acryloyl chloride dropwise to the reaction mixture. The molar ratio of PEG-diamine to TEA to acryloyl chloride should be approximately 1:2:4.[5]
-
Reaction and Purification: Allow the reaction to proceed for 24 hours. Wash the solution with a 2M potassium bicarbonate solution. Dry the organic phase with anhydrous sodium sulfate. Precipitate the final product in cold diethyl ether, filter, and dry under vacuum.[5]
Characterization of this compound Crosslinkers and Hydrogels
Thorough characterization is essential to confirm the successful synthesis of the this compound crosslinkers and to understand the properties of the resulting hydrogels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation of the synthesized this compound crosslinkers.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a small amount of the purified this compound crosslinker in a suitable deuterated solvent (e.g., CDCl3 or D2O). For hydrogel samples, swelling in a deuterated solvent may be necessary.[6][7]
-
Instrument Setup: Acquire 1H NMR and 13C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or 600 MHz).[6][8]
-
Data Analysis: Analyze the chemical shifts (δ) in parts per million (ppm) and the integration of the peaks to confirm the presence of the expected functional groups.[6][8]
Table 1: Representative ¹H and ¹³C NMR Data for this compound Crosslinkers
| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |
| N,N'-bis(acryloyl)cystamine (BACy) | ¹H NMR | 8.4, 7.5, 7.2 | N-H protons in amide groups |
| 6.3, 6.1, 5.6 | C-H protons in C=C bonds | ||
| ¹³C NMR | 165.6 | C=O (amide) | |
| 131.2, 126.5 | C=C (vinyl) | ||
| Poly(ethylene glycol) this compound (PEGDAAm) | ¹H NMR | 6.1-6.3 | Vinyl protons on acrylamide (B121943) end groups |
| 3.51 | -CH₂-CH₂-O- (PEG backbone) | ||
| ¹³C NMR | 165-167 | C=O (amide) | |
| 128-131 | C=C (vinyl) | ||
| 69.8 | -CH₂-CH₂-O- (PEG backbone) |
Note: Specific chemical shifts may vary depending on the solvent and the molecular weight of the PEG.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the synthesized crosslinkers and to confirm the polymerization of the hydrogel.
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with KBr powder and pressing it into a disk. For hydrogel samples, attenuated total reflectance (ATR)-FTIR is often used, where the swollen hydrogel is placed directly on the ATR crystal.[9][10]
-
Instrument Setup: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[9]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of interest.[11]
Table 2: Key FTIR Absorption Bands for this compound Crosslinkers and Hydrogels
| Wavenumber (cm⁻¹) | Assignment |
| 3250-3350 | N-H stretching (amide) |
| 3060-3080 | =C-H stretching (vinyl) |
| 2850-2950 | -CH₂- stretching (aliphatic) |
| 1650-1670 | C=O stretching (Amide I) |
| 1620-1640 | C=C stretching (vinyl) |
| 1540-1560 | N-H bending (Amide II) |
| ~1100 | C-O-C stretching (PEG ether linkage) |
Rheological Analysis
Rheology is used to characterize the mechanical properties of the hydrogels, such as their stiffness and viscoelastic behavior.
Experimental Protocol for Rheological Analysis:
-
Sample Preparation: Place the hydrogel sample onto the lower plate of the rheometer. Ensure the sample is of a consistent thickness and covers the entire surface of the plate.[12][13]
-
Instrument Setup: Use a parallel plate geometry (e.g., 25 mm diameter) with a defined gap (e.g., 1-2 mm). Equilibrate the sample to the desired temperature (e.g., 25°C or 37°C).[14][15]
-
Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.[16]
-
Frequency Sweep: Perform a frequency sweep within the LVER to determine the frequency-dependent behavior of the hydrogel.[16]
-
Time Sweep: Monitor the gelation process by performing a time sweep at a constant strain and frequency.[17]
Table 3: Representative Rheological Properties of this compound Hydrogels
| Hydrogel Type | Polymer Concentration (wt%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| PEGDAAm | 10 | ~1000 - 3000 | < G' |
| 20 | ~5000 - 15000 | < G' | |
| 30 | ~20000 - 40000 | < G' | |
| BACy Crosslinked | 10 | Varies with monomer | < G' |
Note: The mechanical properties of BACy-crosslinked hydrogels are highly dependent on the primary monomer used in the formulation. The values for PEGDAAm hydrogels can vary significantly based on the molecular weight of the PEG.[18][19]
Visualizing Key Processes
Graphviz diagrams are provided below to illustrate the synthesis pathway, a general experimental workflow for characterization, and the mechanism of redox-responsive drug release.
Caption: Synthesis pathways for N,N'-bis(acryloyl)cystamine and PEG-diacrylamide.
Caption: General experimental workflow for this compound hydrogel synthesis and characterization.
Caption: Mechanism of redox-responsive drug release from a BACy-crosslinked hydrogel.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound-based crosslinkers for hydrogel applications. The experimental protocols, tabulated characterization data, and visual diagrams offer a practical resource for researchers in the field of biomaterials and drug delivery. The ability to synthesize this compound crosslinkers with tailored properties, such as redox-responsiveness or biocompatibility, is crucial for the development of advanced hydrogel systems that can meet the demands of various biomedical challenges. By following the methodologies outlined in this guide, researchers can confidently synthesize and characterize this compound crosslinkers and the resulting hydrogels, paving the way for innovations in tissue engineering, regenerative medicine, and controlled drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Analytical Approaches to Standardize and Characterize Biomaterials Formulations: Application to Chitosan-Gelatin Cross-Linked Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Characterization of Nanocomposite Hydrogels Based on Self-Assembling Collagen and Cellulose Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digital.library.unt.edu [digital.library.unt.edu]
- 11. Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Quality Assurance: SOP for Rheological Testing in Gels – SOP Guide for Pharma [pharmasop.in]
- 14. Daniel Gruber – Single-Sided NMR for the Characterization of Hydrogels - PANIC NMR Conference [panicnmr.com]
- 15. mdpi.com [mdpi.com]
- 16. Relationship between Structure and Rheology of Hydrogels for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Diacrylamide Crosslinking in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanisms, kinetics, and practical applications of diacrylamide crosslinking in polymer chemistry. Focusing primarily on the free-radical-initiated polymerization of acrylamide (B121943) using N,N'-methylenebis(acrylamide) as a crosslinker, this document details the chemical principles, experimental procedures, and key factors that govern the formation and properties of crosslinked polyacrylamide hydrogels—materials of significant interest in research, biotechnology, and drug delivery.
The Core Mechanism: Free-Radical Copolymerization
The most prevalent method for creating crosslinked polyacrylamide networks is through the free-radical chain polymerization of a primary monomer (acrylamide, AAm) with a bifunctional crosslinking monomer (a this compound, most commonly N,N'-methylenebis(acrylamide), also known as MBAA or BIS).[1][2] This process transforms a solution of individual monomers into a continuous three-dimensional polymer network, or hydrogel. The mechanism can be dissected into three primary stages: Initiation, Propagation, and Crosslinking.
Initiation
The process begins with the generation of free radicals from an initiator molecule. A widely used and highly efficient system for aqueous polymerization at or below room temperature is a redox (reduction-oxidation) pair, such as ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED).[3][4]
-
Persulfate (S₂O₈²⁻) acts as the oxidizing agent.
-
TEMED acts as a catalyst, accelerating the formation of sulfate (B86663) radicals (SO₄⁻•).
The generated sulfate radical is highly reactive and readily attacks the vinyl group of an acrylamide monomer, initiating the polymerization chain.
Propagation
The newly formed monomer radical attacks another acrylamide monomer, adding it to the chain and regenerating the radical at the new chain end. This step repeats, rapidly extending the linear polyacrylamide chain.[4] The propagation rate is notably high for acrylamide in aqueous solutions, leading to the formation of very long polymer chains.[4]
Crosslinking
When a propagating polymer radical encounters a N,N'-methylenebis(acrylamide) (MBAA) molecule, it can react with one of its two vinyl groups.[1] This incorporates the MBAA into the growing chain, leaving the second vinyl group unreacted and pendant. This pendant vinyl group can then be attacked by a separate, growing polyacrylamide chain. This event forms a stable, covalent bond—a crosslink—between the two polymer chains. The repetition of this process throughout the solution creates a macroscopic, three-dimensional network.[1][3]
Quantitative Data Summary
The final properties of a crosslinked hydrogel are highly dependent on the reaction conditions and component concentrations. The tables below summarize key quantitative relationships.
Factors Influencing Reaction Kinetics and Gelation
The kinetics of polymerization are complex and influenced by multiple variables.[5][6] Rather than fixed rate constants, understanding these influencing factors is critical for reproducible synthesis.
| Parameter | Effect on Reaction | Rationale | Citation |
| Initiator Conc. (APS/TEMED) | Higher concentration leads to faster gelation and lower average molecular weight between crosslinks. | More initiators create more free radicals, leading to a higher number of shorter polymer chains being initiated simultaneously. | [7] |
| Monomer Concentration | Higher total monomer concentration generally increases the rate of polymerization and results in a stiffer gel. | Increased availability of monomer units for the propagating radical chains enhances the reaction rate. | [8] |
| Crosslinker (MBAA) Ratio | Increasing the MBAA:AAm ratio increases crosslink density, leading to faster gelation times and a more brittle gel. | A higher concentration of bifunctional MBAA increases the probability of crosslinking events between growing chains. | [8] |
| Temperature | Higher temperatures increase the rate of radical formation and propagation, accelerating gelation. | Provides the necessary activation energy for radical decomposition and monomer addition. However, excessively high temperatures can lead to uncontrolled polymerization. | [8][9] |
| pH | Can affect the reactivity of monomers and the efficiency of the initiator system. For acrylamide, hydrolysis to acrylic acid can occur at extreme pH values, introducing charge effects. | The stability and catalytic activity of TEMED and the decomposition of APS are pH-dependent. | [9] |
| Oxygen Presence | Acts as a potent inhibitor, dramatically increasing the induction period before polymerization begins (gelation time). | Dissolved oxygen is a radical scavenger that terminates propagating chains, preventing network formation until it is consumed. | [4] |
Impact of Crosslinker Concentration on Physical Properties
The ratio of MBAA to acrylamide is arguably the most critical parameter for tuning the physical characteristics of the final hydrogel.
| Property | Effect of Increasing MBAA:AAm Ratio | Mechanism | Citation |
| Elastic Modulus (Stiffness) | Increases | A higher crosslink density creates a more tightly connected network that is more resistant to deformation. | [8] |
| Swelling Ratio | Decreases | The tighter network restricts the influx and retention of solvent (e.g., water), leading to a lower equilibrium swollen volume. | [10] |
| Pore Size | Decreases | More crosslinks result in smaller average mesh sizes within the polymer network. | [8] |
| Toughness / Brittleness | Brittleness increases | While stiffness increases, highly crosslinked networks often become more brittle and fracture at lower strains. | [11] |
| Grafting Efficiency | Increases | In graft polymerization systems, a crosslinker can help link ungrafted polymer chains into the primary network structure. | [10] |
Experimental Protocols
The following sections provide a generalized yet detailed methodology for the synthesis and characterization of a this compound-crosslinked hydrogel.
Representative Synthesis Protocol for Polyacrylamide Hydrogel
This protocol describes the preparation of a polyacrylamide hydrogel via free-radical polymerization initiated by an APS/TEMED redox pair.[3][4][12]
Materials:
-
Acrylamide (AAm) monomer solution (e.g., 30-40 wt%)
-
N,N'-methylenebis(acrylamide) (MBAA) crosslinker solution (e.g., 2 wt%)
-
Buffer solution (e.g., Phosphate-buffered saline, PBS, pH 7.4)
-
Ammonium persulfate (APS) solution (e.g., 10 wt% in water, freshly prepared)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Inert gas (Nitrogen or Argon) for degassing
Procedure:
-
Monomer Solution Preparation: In a flask, combine the desired volumes of acrylamide solution, MBAA solution, and buffer to achieve the target final concentrations of total monomer and crosslinker. Swirl gently to mix.
-
Degassing: To remove dissolved oxygen, which inhibits polymerization, sparge the monomer solution with an inert gas (e.g., nitrogen) for 15-30 minutes.[4] This is a critical step for reproducible gelation times.
-
Initiator Addition: While continuing to mix the solution gently, add the TEMED catalyst, followed immediately by the freshly prepared APS solution. The volume of initiator is typically ~0.1% of the total solution volume.
-
Polymerization: Immediately after adding the initiators, pour the solution into the desired mold (e.g., petri dish, between glass plates, or in test tubes). Seal the mold or cover the solution surface (e.g., with a layer of oil or Parafilm) to prevent atmospheric oxygen from re-dissolving.
-
Gelation: Allow the solution to rest at room temperature. Gelation should occur within minutes, but it is advisable to let the polymerization proceed for several hours to ensure high conversion.
-
Purification/Washing: After polymerization, the resulting hydrogel can be washed extensively with deionized water or buffer to remove unreacted monomers and initiators.
Key Characterization Methods
-
Rheology: Dynamic shear oscillation measurements are used to monitor the gelation process in real-time by measuring the storage (elastic) modulus G' and loss (viscous) modulus G''.[8] The gel point is often defined as the crossover point where G' > G''. After curing, rheology provides the final elastic modulus, a direct measure of stiffness.
-
Swelling Studies: The equilibrium swelling ratio is determined by immersing a pre-weighed, dried gel sample in a solvent (e.g., water or PBS) and measuring its weight periodically until a constant weight is reached. This indicates the hydrogel's capacity for water absorption.[13]
-
Mechanical Testing: Uniaxial compression or tensile tests can be performed on cured hydrogel samples to determine material properties such as Young's modulus, ultimate tensile strength, and strain at failure.[11]
Logical Relationships and Network Properties
The concentration of the this compound crosslinker relative to the primary monomer is the principal design parameter for controlling the hydrogel's network architecture and, consequently, its macroscopic properties.
This relationship is fundamental to drug development applications. A hydrogel with a low crosslinking density will have a large mesh size and high swelling ratio, allowing for rapid swelling and faster release of an entrapped therapeutic agent. Conversely, a highly crosslinked gel will have a tighter network, swell less, and release its payload more slowly, enabling sustained-release formulations.
Alternative Crosslinking Chemistry: Keto-Hydrazide Reaction
While free-radical polymerization with MBAA is common, another important this compound system exists, primarily for coatings and adhesives. This chemistry uses diacetone acrylamide (DAAM) and adipic acid dihydrazide (ADH).[14][15]
-
Copolymerization: DAAM is first copolymerized into a polymer backbone (e.g., an acrylic latex). This introduces pendant ketone groups.
-
Crosslinking: The ADH, a di-functional hydrazide, is added to the polymer solution. At ambient temperature and upon evaporation of water (which lowers the pH), the hydrazide groups on ADH react with the ketone groups on different polymer chains to form stable hydrazone (imine) linkages, crosslinking the system.[15][16]
This "post-coalescence" crosslinking is advantageous in coatings, as it allows polymer particles to fuse into a continuous film before the network becomes rigidly crosslinked, leading to better film formation.[14]
References
- 1. N,N′-METHYLENEBISACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 2. N,N'-METHYLENE-BIS-ACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. [PDF] Kinetics and Mechanisms of Acrylamide Polymerization from Absolute, Online Monitoring of Polymerization Reaction | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Crosslinked Poly(acrylic acid-co-acrylamide)-Grafted Deproteinized Natural Rubber/Silica Composites as Coating Materials for Controlled Release of Fertilizer [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. kinampark.com [kinampark.com]
- 13. mdpi.com [mdpi.com]
- 14. gantrade.com [gantrade.com]
- 15. researchgate.net [researchgate.net]
- 16. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
physical and chemical properties of N,N'-methylenebis(acrylamide)
For Researchers, Scientists, and Drug Development Professionals
N,N'-Methylenebis(acrylamide) (MBA or Bis-acrylamide) is a key reagent in molecular biology and polymer chemistry, primarily utilized as a cross-linking agent in the synthesis of polyacrylamide gels. Its ability to form a porous matrix is fundamental to various analytical and preparative techniques, including gel electrophoresis for the separation of proteins and nucleic acids. This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for property determination, and a visualization of its role in a common laboratory workflow.
Core Physical and Chemical Properties
N,N'-Methylenebis(acrylamide) is a white, crystalline powder.[1] Its bifunctional nature, possessing two acrylamide (B121943) groups linked by a methylene (B1212753) bridge, allows it to act as a cross-linker, forming covalent bonds between linear polyacrylamide chains.[2][3] This cross-linking is essential for creating a gel matrix with controlled porosity.[4]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of N,N'-Methylenebis(acrylamide).
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀N₂O₂ | [1][4][5] |
| Molecular Weight | 154.17 g/mol | [1][6] |
| Melting Point | >300 °C (decomposes) | [6][7][8][9][10] |
| Density | 1.235 g/cm³ | [1][8] |
| Vapor Density | 5.31 (vs air) | [1][6][11] |
| Water Solubility | 20 g/L at 20 °C | [6][12] |
| Solubility in other solvents | Soluble in ethanol, methanol, and DMSO. | [7][13] |
| Appearance | White crystalline powder. | [1][5] |
Chemical Reactivity and Stability
N,N'-Methylenebis(acrylamide) is a reactive molecule due to its two vinyl groups, making it susceptible to polymerization.[5] This reactivity is harnessed in the formation of polyacrylamide gels, where it co-polymerizes with acrylamide in the presence of a free radical initiator, such as ammonium (B1175870) persulfate (APS), and a catalyst, like tetramethylethylenediamine (TEMED).[3] The ratio of acrylamide to N,N'-methylenebis(acrylamide) is a critical parameter that determines the pore size of the gel and, consequently, its sieving properties for macromolecule separation.[4]
The compound is sensitive to air and light and should be stored in a cool, dark place, typically at 2-8°C, to prevent premature polymerization.[2][7][11] It is incompatible with strong oxidizing agents, acids, and bases.[7]
Experimental Protocols
The following are detailed methodologies for determining key physical properties of N,N'-methylenebis(acrylamide).
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point of a solid organic compound using a capillary tube apparatus.
Materials:
-
N,N'-Methylenebis(acrylamide) sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: If the N,N'-methylenebis(acrylamide) sample is not already a fine powder, gently grind it using a mortar and pestle.
-
Capillary Tube Filling: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube gently on a hard surface to pack the sample down into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup:
-
Mel-Temp Apparatus: Insert the capillary tube into the sample holder of the apparatus. Place a thermometer in the designated port.
-
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample in the capillary should be level with the thermometer bulb. Immerse the thermometer and attached capillary in the oil of the Thiele tube, ensuring the oil level is above the top of the sample.
-
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Carefully observe the sample through the magnifying lens (if available). Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
Reporting: Report the observed melting point as a range of these two temperatures. A sharp melting point range (0.5-1°C) is indicative of a pure compound.
Determination of Solubility
This protocol outlines a general procedure for determining the solubility of an organic compound in various solvents.
Materials:
-
N,N'-Methylenebis(acrylamide) sample
-
Test tubes and rack
-
Graduated cylinder or pipettes
-
Spatula
-
Vortex mixer (optional)
-
Solvents: Deionized water, ethanol, methanol, DMSO
Procedure:
-
Sample Measurement: Weigh approximately 0.1 g of N,N'-methylenebis(acrylamide) and place it into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent (e.g., deionized water) to the test tube.
-
Mixing: Vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.
-
Observation: Observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent at that concentration. If solid material remains, the compound is sparingly soluble or insoluble.
-
Incremental Solvent Addition: If the compound did not dissolve in the initial 1 mL, add an additional 2 mL of the solvent and mix again. Observe for dissolution.
-
Heating (Optional): If the compound is still insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Allow the solution to cool to room temperature to check for precipitation.
-
Reporting: Record the solubility of N,N'-methylenebis(acrylamide) in each tested solvent, noting whether it is soluble, sparingly soluble, or insoluble at room temperature and with heating. For quantitative results, the mass of solute that dissolves in a specific volume of solvent can be determined.
Role in Polyacrylamide Gel Electrophoresis (PAGE)
N,N'-methylenebis(acrylamide) is a critical component in the preparation of polyacrylamide gels for electrophoresis. The following diagram illustrates the logical workflow of preparing a polyacrylamide gel.
Caption: Workflow for Polyacrylamide Gel Electrophoresis (PAGE) preparation.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pennwest.edu [pennwest.edu]
- 3. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. store.astm.org [store.astm.org]
- 6. PAGE Electrophoresis | Wanunu Lab [wanunu.sites.northeastern.edu]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. mpbio.com [mpbio.com]
- 13. Polyacrylamide Gel Electrophoresis (PAGE) [ivaan.com]
An In-depth Technical Guide to Diacrylamide Derivatives for Biological Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction to Diacrylamide Derivatives
This compound derivatives are a versatile class of molecules characterized by the presence of two acrylamide (B121943) functional groups. This bifunctionality allows them to act as effective crosslinkers in polymerization reactions, forming hydrogels with tunable physical and chemical properties. These hydrogels, due to their high water content, biocompatibility, and structural similarity to the extracellular matrix, are extensively utilized in a variety of biomedical applications, including tissue engineering, drug delivery, and as scaffolds for regenerative medicine.[1][2][3]
The ability to modify the backbone of this compound derivatives enables the creation of "smart" biomaterials that can respond to specific physiological cues such as pH, temperature, or redox potential, making them highly valuable for targeted therapies and advanced diagnostics.[2][4][5] This guide provides a comprehensive overview of the synthesis, properties, and key biological applications of this compound derivatives, with a focus on experimental protocols and quantitative data.
Synthesis and Chemistry of this compound Derivatives
The synthesis of this compound derivatives often involves the reaction of a diamine-containing molecule with an acryloyl-containing compound, such as acryloyl chloride. A common example is the synthesis of polyethylene (B3416737) glycol this compound (PEGDAAm), which offers enhanced biocompatibility and is frequently used in tissue engineering.[6] Redox-responsive this compound derivatives, which incorporate a disulfide bond in their backbone, are another important class. These are synthesized to be degradable in the presence of reducing agents like glutathione, which is found at high concentrations within cells.[7][8]
General Synthesis Workflow
The general workflow for synthesizing and utilizing this compound-based biomaterials involves the synthesis of the this compound monomer, followed by polymerization to form a hydrogel, and subsequent characterization and application.
Caption: General workflow for the synthesis and application of this compound-based hydrogels.
Biological Applications
Tissue Engineering
This compound-based hydrogels are widely used as scaffolds in tissue engineering to provide mechanical support and a hydrated environment for cell growth and tissue regeneration.[1] Their tunable mechanical properties allow for the mimicking of the stiffness of various native tissues.[9]
For instance, PEGDAAm hydrogels incorporating matrix metalloproteinase (MMP)-sensitive peptides have been developed for liver tissue engineering.[6][10] These hydrogels are designed to be degraded by MMPs secreted by encapsulated hepatocytes, allowing for cell migration and tissue remodeling.[6] Similarly, acrylamide-based hydrogels have been investigated for their potential in bone and cartilage regeneration, with their physical properties influencing osteogenic and chondrogenic differentiation of stem cells.[9]
Drug Delivery
The porous network of this compound hydrogels makes them excellent candidates for controlled drug delivery systems.[3][11] Drugs can be loaded into the hydrogel matrix and released in a sustained manner as the drug diffuses out or as the hydrogel degrades.[12][13]
Stimuli-responsive this compound hydrogels are of particular interest for targeted drug delivery.[2] For example, redox-responsive hydrogels crosslinked with disulfide bonds can remain stable in the bloodstream but are rapidly degraded in the reducing environment of tumor cells, leading to site-specific drug release.[7] Similarly, pH-responsive hydrogels can be designed to release their payload in the acidic microenvironment of tumors or within specific cellular compartments.[4][5]
Caption: Mechanism of redox-responsive drug release from a this compound hydrogel.
Quantitative Data
The properties of this compound-based hydrogels can be tailored by adjusting the monomer concentration, the crosslinker density, and the type of this compound derivative used. The following tables summarize key quantitative data from the literature.
| Hydrogel Composition | Young's Modulus (kPa) | Mean Pore Size (µm) | Reference |
| pNIPAM (0.079 g/mL) | Not Specified | 25 ± 9 | [9] |
| pNTBAM (0.079 g/mL) | Not Specified | 12.5 ± 5 | [9] |
| pNIPAM (0.04 g/mL) | Not Specified | 35.7 ± 9 | [9] |
| pNTBAM (0.04 g/mL) | Not Specified | 21.2 ± 5 | [9] |
| Alg/PAAm (MBAA 1.0) | 1.69 | Not Specified | [14] |
| Alg/PAAm (MBAA and EGDA) | > 3.00 | Not Specified | [14] |
| Drug Delivery System | Drug | Cumulative Release (%) | Time (h) | pH | Reference |
| Rosin-based Polyacrylamide Hydrogel | Ciprofloxacin | ~99.7 | 8 | 7.4 | [15] |
| Rosin-based Polyacrylamide Hydrogel | Theophylline | ~99 | Not Specified | 7.4 | [15] |
| Polyacrylamide-chitosan Hydrogel | Amoxicillin | 56.47 ± 1.12 | 24 | Not Specified | [16] |
| Polyacrylamide-chitosan Hydrogel | Amoxicillin | 77.10 ± 1.72 | 75 | Not Specified | [16] |
Experimental Protocols
Synthesis of Polyacrylamide Hydrogel[9][17]
This protocol describes a general method for the synthesis of a polyacrylamide hydrogel using N,N'-methylenebisacrylamide (MBAA) as the crosslinker.
-
Preparation of Monomer Solution: Prepare an aqueous solution of acrylamide (AAm) at the desired concentration (e.g., 8% w/v).
-
Addition of Crosslinker: Add the this compound crosslinker, MBAA, to the monomer solution. The concentration of MBAA can be varied to control the stiffness of the hydrogel.
-
Initiation of Polymerization: Add an initiator, such as ammonium (B1175870) persulfate (APS) (e.g., 10% w/v), and an accelerator, like N,N,N',N'-tetramethylethylenediamine (TMED) (e.g., 2.6% v/v), to the solution.
-
Gelling: Mix the solution thoroughly and allow it to polymerize at room temperature. Gelation should occur within minutes.
Cell Viability Assay (MTT Assay)[18][19]
This protocol is used to assess the cytotoxicity of the synthesized hydrogels.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Exposure to Hydrogel Leachables: Prepare extracts of the hydrogel by incubating it in cell culture medium. Remove the old medium from the cells and replace it with the hydrogel extract.
-
Incubation: Incubate the cells with the extract for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[17]
-
Solubilization: Add a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to dissolve the formazan (B1609692) crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[17]
Caption: Workflow for a typical MTT cell viability assay.
Conclusion
This compound derivatives are a cornerstone in the development of advanced biomaterials. Their synthetic versatility allows for the creation of hydrogels with a wide range of physical properties and responsiveness to biological cues. From providing scaffolds for tissue regeneration to enabling targeted drug delivery, the applications of this compound-based materials continue to expand. Future research will likely focus on the development of more complex, multi-functional hydrogels that can more closely mimic the dynamic nature of biological tissues, further enhancing their therapeutic potential.
References
- 1. Smart Hydrogels in Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stimuli-Responsive Polymeric Nanocarriers for Drug Delivery, Imaging, and Theragnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Polymeric redox-responsive delivery systems bearing ammonium salts cross-linked via disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acrylamide-based hydrogels with distinct osteogenic and chondrogenic differentiation potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradable hydrogels derived from PEG-diacrylamide for hepatic tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. journals.caf.ac.cn [journals.caf.ac.cn]
- 16. Polyacrylamide-chitosan hydrogels: in vitro biocompatibility and sustained antibiotic release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
The Solubility of N,N'-Methylenebisacrylamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N,N'-Methylenebisacrylamide (MBAm), a key cross-linking agent in the synthesis of polyacrylamide gels and other polymers, exhibits variable solubility in different organic solvents. This technical guide provides a comprehensive overview of its solubility, detailing quantitative data, experimental protocols for solubility determination, and the critical role of solubility in common laboratory applications. Understanding the solubility characteristics of MBAm is paramount for its effective use in research, diagnostics, and drug development, particularly in the formulation of hydrogels and other polymeric matrices.
Quantitative Solubility Data
The solubility of N,N'-Methylenebisacrylamide in a range of organic solvents is summarized in the table below. The data highlights the compound's generally limited solubility in many common organic solvents at ambient temperature, a critical consideration for experimental design and execution.
| Solvent | Temperature (°C) | Solubility |
| Water | 10 | 2 g/100 mL[1] |
| Water | 20 | 20 g/L[2] |
| Water | 25 | 3 g/100 mL[1] |
| Water | 50 | 6.5 g/100 mL[1] |
| Water | 70 | 13 g/100 mL[1] |
| Acetone | 30 | 1.0 g/100 mL[1] |
| Butyl Cellosolve | 30 | 2.5 g/100 mL[1] |
| Dioxane | 30 | 1.1 g/100 mL[1] |
| Ethanol | 30 | 5.4 g/100 mL[1] |
| Methanol | 30 | 8.2 g/100 mL[1] |
| Methanol | Not Specified | 33.3 mg/mL[3] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 31 mg/mL[4] |
| Ethanol | Not Specified | 2 mg/mL[4] |
It has been noted that the solubility of N,N'-methylenebisacrylamide in water-soluble polar solvents such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP) can be significantly increased by the addition of a small amount of caustic solution and heating.[1]
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of N,N'-Methylenebisacrylamide in an organic solvent, based on common laboratory practices for solubility testing.[5][6][7]
1. Materials and Equipment:
-
N,N'-Methylenebisacrylamide (solid)
-
Solvent of interest
-
Analytical balance
-
Vials with caps
-
Vortex mixer
-
Water bath sonicator
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification
2. Procedure:
-
Preparation of Supersaturated Solution:
-
Accurately weigh an excess amount of N,N'-Methylenebisacrylamide into a vial.
-
Add a known volume of the organic solvent to the vial.
-
Cap the vial tightly.
-
-
Equilibration:
-
To facilitate dissolution, employ a series of mechanical procedures:
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.
-
Centrifuge the vial at a high speed to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical instrument.
-
Quantify the concentration of N,N'-Methylenebisacrylamide in the diluted sample using a calibrated HPLC or other appropriate analytical method.
-
-
Calculation:
-
Calculate the solubility of N,N'-Methylenebisacrylamide in the solvent based on the measured concentration and the dilution factor.
-
Visualization of Experimental Workflows
The solubility of N,N'-Methylenebisacrylamide is a critical factor in the preparation of polyacrylamide gels for electrophoresis, a fundamental technique in molecular biology and biochemistry. The following diagrams illustrate the logical workflow for preparing a polyacrylamide gel, emphasizing the role of MBAm solubility.
Caption: Workflow for Polyacrylamide Gel Preparation.
This workflow highlights that the initial and critical step is the complete dissolution of both the acrylamide monomer and the N,N'-methylenebisacrylamide crosslinker in the buffer solution to form a homogenous gel solution. Incomplete dissolution due to poor solubility can lead to a non-uniform gel matrix, affecting the resolution and reproducibility of electrophoretic separations.
References
- 1. US5354903A - Polymers prepared from concentrated solutions of N',N'methylenebisacrylamide - Google Patents [patents.google.com]
- 2. 110-26-9 CAS MSDS (N,N'-Methylenebisacrylamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. N,N'-Methylenebis(acrylamide), For electrophoresis [himedialabs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. materialneutral.info [materialneutral.info]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Foundational Studies on Diacrylamide Polymerization Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational kinetics of diacrylamide polymerization, a critical process in the formation of crosslinked hydrogels utilized extensively in research, drug delivery, and biotechnology. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying chemical and procedural pathways.
Core Kinetic Parameters of this compound Polymerization
The free-radical polymerization of N,N'-methylenebisacrylamide (MBAm), a common this compound, is a complex process involving initiation, propagation, and termination steps, further complicated by the presence of two vinyl groups, which can lead to crosslinking and cyclization. The rate of polymerization is influenced by several factors, including monomer concentration, initiator concentration, and temperature.
Quantitative Kinetic Data Summary
The following table summarizes the reported dependencies of the polymerization rate (Rp) on the concentrations of the monomer (this compound) and initiator, as well as the overall activation energy.
| Initiator System | Monomer Dependence | Initiator Dependence | Overall Activation Energy (kJ·mol⁻¹) | Reference |
| Manganic Acetate-Glycerol (Redox) | [Monomer]¹·⁵ | [Mn(III)]⁰·⁵ | Not Specified | [1] |
| Peroxidiphosphate-Ag⁺ (Redox) | [Monomer]¹·⁰ | [Ag⁺]⁰·⁵, [Peroxidiphosphate]⁰·⁵ | 30.2 ± 0.1 | [2] |
| Potassium Permanganate-Oxalic Acid (Redox) | Proportional | Proportional | Not Specified | [3] |
| Potassium Persulfate (in D₂O for Acrylamide) | [Monomer]¹·⁴⁹ | [Initiator]⁰·⁴⁵ | 48.4 | [4] |
Note: Some studies focus on acrylamide (B121943) homopolymerization but provide insights applicable to this compound crosslinking kinetics.
Experimental Protocols for Studying Polymerization Kinetics
Accurate determination of polymerization kinetics relies on precise experimental methodologies. Below are detailed protocols for key experimental techniques cited in foundational studies.
Free-Radical Polymerization Using a Redox Initiator System
This protocol describes a common method for initiating the polymerization of this compound, often in conjunction with a monovinyl monomer like acrylamide, at ambient temperatures.
Materials:
-
N,N'-methylenebisacrylamide (MBAm)
-
Acrylamide (AAm)
-
Deionized water (or appropriate buffer)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., glass vial or flask)
Procedure:
-
Monomer Solution Preparation: Prepare a stock solution of the desired total monomer concentration (AAm and MBAm) in deionized water. The ratio of MBAm to AAm will determine the crosslink density of the resulting hydrogel.[5]
-
Deoxygenation: Purge the monomer solution with an inert gas (nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which is a potent inhibitor of free-radical polymerization.[6]
-
Initiator and Accelerator Addition:
-
Add the required amount of APS solution to the monomer solution and mix thoroughly.
-
To initiate the polymerization, add the specified amount of TEMED. TEMED accelerates the decomposition of persulfate to generate free radicals.[6]
-
-
Polymerization: Allow the reaction to proceed at a controlled temperature. The solution will gradually become more viscous and eventually form a solid gel.
-
Monitoring: The kinetics of the polymerization can be followed by various methods as described below.
Methods for Monitoring Polymerization Kinetics
a) Gravimetric Method:
-
Initiate several identical polymerization reactions in separate vials.
-
At predetermined time intervals, terminate the polymerization in one of the vials by adding an inhibitor (e.g., hydroquinone).
-
Precipitate the formed polymer by adding the reaction mixture to a non-solvent (e.g., acetone (B3395972) or methanol).
-
Filter, dry, and weigh the precipitated polymer to determine the monomer conversion at that time point.[7]
b) Dilatometric Method:
-
This technique monitors the volume contraction that occurs as monomer is converted to the denser polymer.
-
The reaction is carried out in a dilatometer, a specialized glass instrument with a precision-bore capillary tube.
-
As polymerization proceeds, the volume of the reaction mixture decreases, causing the liquid level in the capillary to fall.
-
The change in height is recorded over time and can be directly related to monomer conversion.[7]
c) In-situ ¹H-NMR Spectroscopy:
-
This method allows for continuous, real-time monitoring of the disappearance of monomer.
-
The polymerization is carried out directly within an NMR tube using a deuterated solvent (e.g., D₂O).
-
¹H-NMR spectra are acquired at regular intervals. The decrease in the integrated intensity of the vinyl proton signals of the monomer is used to calculate the conversion over time.[4] This method offers high accuracy and precision for kinetic parameter calculation.[4]
Visualizing Polymerization Pathways and Workflows
This compound Free-Radical Polymerization Mechanism
The following diagram illustrates the key steps in the free-radical polymerization of a divinyl monomer like N,N'-methylenebisacrylamide, including the competing pathways of intermolecular crosslinking and intramolecular cyclization.
Caption: Free-radical polymerization and crosslinking mechanism of this compound.
Experimental Workflow for Kinetic Analysis
This diagram outlines a typical workflow for studying the kinetics of this compound polymerization, from sample preparation to data analysis.
Caption: General experimental workflow for this compound polymerization kinetic studies.
References
The Pivotal Role of Diacrylamide in Hydrogel Formation: A Technical Guide
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids.[1][2] Their unique properties, including high water content, biocompatibility, and tunable mechanical characteristics, make them invaluable in a range of applications, from drug delivery and tissue engineering to contact lenses and sensors.[3][4] The formation and stability of these networks are critically dependent on cross-linking, a process that connects individual polymer chains. N,N'-methylenebis(acrylamide), commonly known as diacrylamide or MBA, is a cornerstone cross-linking agent in the synthesis of polyacrylamide (PAAm) and other synthetic hydrogels.[5] This guide provides an in-depth exploration of the fundamental role of this compound in hydrogel formation, its impact on material properties, and the experimental protocols used for synthesis and characterization.
Mechanism of Action: The Cross-Linking Process
This compound is a bifunctional molecule, meaning it contains two reactive vinyl groups separated by a methylene (B1212753) bridge.[3] During free-radical polymerization, these vinyl groups can copolymerize with monofunctional monomers like acrylamide (B121943). While acrylamide monomers form linear polymer chains, the this compound molecule acts as a bridge, covalently linking two separate polyacrylamide chains together.[6] This process, repeated throughout the reaction mixture, results in the formation of a continuous, three-dimensional polymer network—the hydrogel.[6] The initiator system, typically a redox pair like ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED), generates the free radicals necessary to start the polymerization process.[4][7]
Impact of this compound Concentration on Hydrogel Properties
The concentration of this compound is a critical parameter that allows for the precise tuning of a hydrogel's final properties. The ratio of cross-linker to monomer directly influences the cross-link density of the network, which in turn dictates its mechanical strength, swelling behavior, and porosity.[8][9]
Mechanical Properties
Increasing the concentration of this compound leads to a higher cross-link density, creating a more rigid and robust hydrogel structure.[9] This is reflected in measurements of the material's mechanical properties, such as the Young's modulus or the storage modulus (G'), which quantifies the elastic response of the material. However, excessively high cross-linker concentrations can lead to a more brittle material that fractures at lower strains.[10] For some hydrogels with low cross-linker concentrations (1-2%), an asymmetry between tensile and compression properties has been observed.[11]
Table 1: Effect of this compound (MBA) Concentration on Mechanical Properties of Polyacrylamide Hydrogels
| Acrylamide (AAm) Conc. (mol/L) | This compound (MBA) Conc. (mol%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Source |
|---|---|---|---|---|
| 2.5 | 0.02 | ~1,000 | ~100 | [12] |
| 2.5 | 0.05 | ~2,500 | ~150 | [12] |
| 2.5 | 0.1 | ~4,000 | ~200 | [12] |
| 2.5 | 0.2 | ~6,000 | ~300 |[12] |
Swelling Behavior
The cross-linked network of a hydrogel restricts the mobility of the polymer chains. When a hydrogel is placed in a solvent like water, the solvent molecules diffuse into the network, causing it to swell. The extent of swelling is limited by the elastic retractive force of the cross-linked chains. A higher concentration of this compound results in a denser network with shorter polymer chains between cross-links, which exerts a greater retractive force and thus limits the amount of water the hydrogel can absorb.[13] Consequently, the equilibrium swelling ratio (the ratio of the mass of the swollen gel to the mass of the dry gel) decreases as the cross-linker concentration increases.[9][14]
Table 2: Effect of this compound (MBA) Concentration on Hydrogel Swelling
| Monomer System | This compound (MBA) Conc. (mol %) | Swelling Ratio (g water / g gel) | Comments | Source |
|---|---|---|---|---|
| N,N-dimethyl acrylamide / acrylic acid | 0.05 | ~135 | Swelling ratio decreases with increasing cross-linker. | [13] |
| N,N-dimethyl acrylamide / acrylic acid | 0.1 | ~110 | Swelling ratio decreases with increasing cross-linker. | [13] |
| N,N-dimethyl acrylamide / acrylic acid | 0.3 | ~70 | Swelling ratio decreases with increasing cross-linker. | [13] |
| Polyacrylic Acid | 1.96% (mass ratio) | High | Swelling degree decreases with increasing cross-linker. | [9] |
| Polyacrylic Acid | 2.91% (mass ratio) | Lower | Swelling degree decreases with increasing cross-linker. |[9] |
Porosity and Pore Size
The cross-link density also determines the average pore size of the hydrogel mesh. Generally, a higher concentration of this compound leads to a more compact structure with smaller pores.[9][15] This is a critical parameter in applications such as drug delivery, where the pore size must be large enough to allow the drug to diffuse out, and in tissue engineering, where pores must accommodate cell infiltration and nutrient transport.[15] For instance, studies have shown that lowering the monomer concentration can lead to an increase in the mean pore diameter of the hydrogel.[15]
Experimental Protocols
Synthesis of a Standard Polyacrylamide (PAAm) Hydrogel
This protocol describes a typical free-radical polymerization method for creating a PAAm hydrogel.[1][7]
Materials:
-
Acrylamide (AAm) monomer solution (e.g., 40% w/v)
-
N,N'-methylenebis(acrylamide) (MBA) cross-linker solution (e.g., 2% w/v)
-
Buffer solution (e.g., Phosphate-buffered saline, PBS)
-
Ammonium persulfate (APS) solution (e.g., 10% w/v in buffer), initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED), catalyst
-
Deionized water
-
Nitrogen or Helium gas for deoxygenation (optional but recommended)
Procedure:
-
Preparation of Pre-gel Solution : In a flask or beaker, combine the desired volumes of acrylamide solution, this compound solution, and buffer to reach the final target concentrations of monomer and cross-linker. The total volume will depend on the size of the desired gel.
-
Deoxygenation : Sparge the pre-gel solution with nitrogen or helium gas for 15-20 minutes. Oxygen inhibits free-radical polymerization and its removal is crucial for consistent gelation.
-
Initiation : Add the APS solution to the pre-gel mixture and swirl gently to mix. APS acts as the source of free radicals.
-
Catalysis and Polymerization : Add TEMED to the solution. TEMED catalyzes the formation of free radicals from APS. Immediately after adding TEMED, mix thoroughly and transfer the solution into a mold (e.g., between glass plates for a slab gel or into a petri dish).
-
Gelation : Allow the solution to stand at room temperature. Gelation should occur within 5 to 30 minutes, depending on the concentrations and temperature. The solution will become visibly more viscous and eventually form a solid gel.
-
Post-Polymerization : Allow the gel to polymerize completely for at least 1-2 hours. For many applications, the gel is then washed in buffer or deionized water to remove unreacted monomers and initiators.[2]
Key Characterization Techniques
-
Swelling Studies : To measure the swelling ratio, a dried hydrogel sample of known mass is immersed in a solvent (e.g., deionized water) at a specific temperature.[16] At regular intervals, the sample is removed, excess surface water is blotted away, and its mass is recorded. The process continues until the mass becomes constant, indicating equilibrium swelling has been reached.[17] The swelling ratio is calculated as (M_swollen - M_dry) / M_dry.
-
Rheometry (Mechanical Analysis) : Dynamic mechanical analysis using a rheometer is employed to measure the viscoelastic properties of the hydrogel. Oscillatory stress or strain is applied to a gel sample, and the resulting storage modulus (G') and loss modulus (G'') are determined. G' represents the elastic (solid-like) component, while G'' represents the viscous (liquid-like) component.[10][12]
-
Scanning Electron Microscopy (SEM) : SEM is used to visualize the surface morphology and internal porous structure of the hydrogel.[1] Samples are typically freeze-dried or critical-point dried to remove water while preserving the network structure before being coated with a conductive material and imaged. This allows for the direct observation and measurement of pore sizes.[18]
References
- 1. ijeijournal.com [ijeijournal.com]
- 2. aidic.it [aidic.it]
- 3. A Deep Dive into N, N′-Methylenebisacrylamide: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 4. Functional Materials Made by Combining Hydrogels (Cross-Linked Polyacrylamides) and Conducting Polymers (Polyanilines)—A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. N,N'-METHYLENE-BIS-ACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Acrylamide-based hydrogels with distinct osteogenic and chondrogenic differentiation potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
The Foundational Role of Bis-acrylamide in Polyacrylamide Gel Crosslinking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-methylenebisacrylamide, commonly referred to as bis-acrylamide, is a bifunctional organic molecule that serves as the primary crosslinking agent in the formation of polyacrylamide gels. Its ability to form covalent bonds between linear polyacrylamide chains is fundamental to the creation of a porous gel matrix, which is the cornerstone of modern electrophoretic separation techniques. This technical guide provides an in-depth exploration of the core principles of bis-acrylamide as a crosslinking agent, its impact on gel architecture, and practical applications in the separation of biomolecules.
Core Principles of Bis-acrylamide Crosslinking
The formation of a polyacrylamide gel is a free-radical polymerization reaction involving two key monomers: acrylamide (B121943) and bis-acrylamide. Acrylamide polymerizes to form long, linear chains, while bis-acrylamide, possessing two acrylamide moieties linked by a methylene (B1212753) group, acts as a bridge, covalently linking these chains together. This crosslinking is essential for the formation of a three-dimensional, porous gel network.[1][2]
The polymerization is typically initiated by the generation of free radicals from ammonium (B1175870) persulfate (APS) in the presence of a catalyst, N,N,N',N'-tetramethylethylenediamine (TEMED).[3][4] TEMED accelerates the formation of sulfate (B86663) free radicals from APS, which then activate acrylamide monomers to initiate the polymerization chain reaction.[3] The elongating polymer chains are then randomly crosslinked by bis-acrylamide, resulting in a gel with a defined porosity.[3][5]
The Critical Role of Monomer and Crosslinker Concentration
The porosity of the polyacrylamide gel, a critical determinant of its sieving properties and resolving power, is governed by two parameters: the total monomer concentration (%T) and the percentage of crosslinker (%C).[5][6]
-
%T (Total Monomer Concentration): This represents the total weight percentage of acrylamide and bis-acrylamide in the gel. A higher %T results in a denser polymer network and, consequently, smaller pore sizes.[2][5]
-
%C (Crosslinker Percentage): This is the weight percentage of bis-acrylamide relative to the total monomer concentration. The relationship between %C and pore size is more complex. A minimum pore size is typically achieved at a %C of around 5% (a 19:1 acrylamide to bis-acrylamide ratio).[2][7] Increasing or decreasing the %C from this optimal value will result in a larger average pore size.[2]
The precise control over %T and %C allows for the creation of gels tailored to separate molecules of a specific size range, from small peptides and nucleic acids to large protein complexes.[7]
Quantitative Data on Polyacrylamide Gel Properties
The following tables summarize key quantitative data related to the formulation and properties of polyacrylamide gels.
Table 1: Physical and Chemical Properties of N,N'-methylenebisacrylamide
| Property | Value |
| Chemical Formula | C₇H₁₀N₂O₂ |
| Molar Mass | 154.17 g/mol |
| Appearance | White crystalline powder |
| Melting Point | >300 °C (decomposes) |
| Solubility in Water | 20 mg/mL at 20 °C |
| Storage Temperature | 2-8 °C |
Source:[8]
Table 2: Estimated Pore Size of Polyacrylamide Gels
This table provides an estimation of the average pore radius for polyacrylamide gels with a fixed crosslinker concentration (%C of 3%) at varying total monomer concentrations (%T). It is important to note that pore size is not uniform and represents an average.
| Total Monomer Concentration (%T) | Estimated Pore Radius (nm) |
| 3.5% | ~130 nm |
| 10.5% | ~70 nm |
Source:[3]
Table 3: Recommended Acrylamide/Bis-acrylamide Ratios for Different Separation Ranges
The choice of acrylamide to bis-acrylamide ratio directly impacts the resolving power of the gel for different molecular weight ranges.
| Acrylamide:Bis-acrylamide Ratio | %C (Crosslinker) | Typical Application |
| 19:1 | 5.0% | High-resolution separation of small proteins, peptides, and nucleic acids.[2][7] |
| 29:1 | 3.3% | General purpose SDS-PAGE for a wide range of proteins.[7] |
| 37.5:1 | 2.6% | Separation of high molecular weight proteins.[2][7] |
Table 4: Effect of Initiator Concentration on Polymerization
The concentrations of APS and TEMED influence the kinetics of polymerization and the physical properties of the resulting gel.
| Initiator Concentration | Effect on Polymerization and Gel Properties |
| Increased APS/TEMED | - Faster polymerization rate.[9][10]- Shorter average polymer chain length.[4][9]- Increased gel turbidity and brittleness.[4][9]- Can lead to smaller, less uniform pores if polymerization is too rapid. |
| Decreased APS/TEMED | - Slower polymerization rate.- Longer average polymer chain length.- More elastic and transparent gel. |
Experimental Protocols
Protocol 1: Preparation of a 12% SDS-Polyacrylamide Resolving Gel (10 mL)
This protocol describes the preparation of a standard 12% resolving gel for separating a broad range of proteins.
Materials:
-
30% Acrylamide/Bis-acrylamide solution (29:1 or 37.5:1)
-
1.5 M Tris-HCl, pH 8.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS), freshly prepared
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure:
-
In a 15 mL conical tube, combine the following reagents:
-
Deionized water: 3.3 mL
-
30% Acrylamide/Bis-acrylamide solution: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
10% SDS: 100 µL
-
-
Gently swirl the tube to mix the contents.
-
To initiate polymerization, add:
-
10% APS: 100 µL
-
TEMED: 10 µL
-
-
Immediately after adding TEMED, gently swirl the tube once more and pipette the solution between the glass plates of the gel casting apparatus, leaving sufficient space for the stacking gel.
-
Carefully overlay the resolving gel solution with a thin layer of water or isopropanol (B130326) to ensure a flat surface.
-
Allow the gel to polymerize for 30-60 minutes at room temperature. A clear interface between the gel and the overlay indicates complete polymerization.
Protocol 2: Preparation of a 5% Stacking Gel (5 mL)
The stacking gel is cast on top of the resolving gel to concentrate the sample before it enters the resolving portion.
Materials:
-
30% Acrylamide/Bis-acrylamide solution (29:1 or 37.5:1)
-
0.5 M Tris-HCl, pH 6.8
-
10% (w/v) SDS
-
10% (w/v) APS, freshly prepared
-
TEMED
-
Deionized water
Procedure:
-
After the resolving gel has polymerized, pour off the overlay.
-
In a separate 15 mL conical tube, combine the following:
-
Deionized water: 3.05 mL
-
30% Acrylamide/Bis-acrylamide solution: 0.83 mL
-
0.5 M Tris-HCl, pH 6.8: 1.0 mL
-
10% SDS: 50 µL
-
-
Gently swirl the tube to mix.
-
Add the following to initiate polymerization:
-
10% APS: 50 µL
-
TEMED: 5 µL
-
-
Immediately after adding TEMED, gently swirl and pipette the stacking gel solution on top of the resolving gel.
-
Insert the comb into the stacking gel, ensuring no air bubbles are trapped.
-
Allow the stacking gel to polymerize for 30-45 minutes at room temperature.
Visualizations
Chemical Structure and Crosslinking Mechanism
Caption: Polymerization of acrylamide and crosslinking with bis-acrylamide.
Experimental Workflow for SDS-PAGE
Caption: Standard workflow for casting and running an SDS-PAGE gel.
Application in Signaling Pathway Analysis: MAPK/ERK Pathway
Polyacrylamide gel electrophoresis, followed by Western blotting, is a crucial technique for studying signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade. This allows for the detection of changes in protein expression and post-translational modifications, like phosphorylation, which are indicative of pathway activation.
Caption: Analysis of ERK phosphorylation in the MAPK pathway using SDS-PAGE.
References
- 1. Estimation of polyacrylamide gel pore size from Ferguson plots of linear DNA fragments. II. Comparison of gels with different crosslinker concentrations, added agarose and added linear polyacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New types of large-pore polyacrylamide-agarose mixed-bed matrices for DNA electrophoresis: pore size estimation from Ferguson plots of DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of polyacrylamide gel pore size from Ferguson plots of normal and anomalously migrating DNA fragments. I. Gels containing 3% N,N'-methylenebisacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and analysis of protein-protein interactions of organellar and prokaryotic proteomes by blue native and colorless native gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. bio-rad.com [bio-rad.com]
- 7. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 8. researchgate.net [researchgate.net]
- 9. Diverse native-PAGE [assay-protocol.com]
- 10. does inccreased amount of TEMED and APS affect the resolution of the polyacrylam - Molecular Biology [protocol-online.org]
initial investigations into diacrylamide toxicity for in vitro studies
An In-Depth Technical Guide to Initial Investigations of Diacrylamide Toxicity for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational in vitro toxicological investigations of N,N'-Methylenebis(acrylamide), commonly known as this compound. Given its structural similarity to the well-studied toxicant acrylamide (B121943), this guide integrates key findings on acrylamide to provide a fuller mechanistic context for this compound's toxicity, which is primarily driven by its high chemical reactivity.
Cytotoxicity of this compound
This compound is a bifunctional vinyl monomer used as a cross-linking agent. Like acrylamide, it is an electrophilic chemical that can react with biological nucleophiles, a characteristic that underpins its toxicity.[1] In vitro studies have demonstrated that this compound is a potent cytotoxic agent, in some cases significantly more so than its monofunctional analog, acrylamide.[2] The primary mechanisms of cytotoxicity involve the induction of oxidative stress and subsequent apoptosis.
Quantitative Cytotoxicity Data
The half-maximal effective concentration (ED50) or inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. As shown below, this compound exhibits potent toxicity in neuronal cell cultures.
| Compound | Cell Line/Model | Assay | Metric | Value | Citation |
| N,N'-Methylene-bis-acrylamide | Neuron-rich cultures | Glucose Consumption | ED50 | 0.2 mM | [2] |
| Acrylamide | Neuron-rich cultures | Glucose Consumption | ED50 | 0.8 mM | [2] |
| Acrylamide | Caco-2 | MTT Assay (24h) | IC50 | 5.9 mM | [3][4] |
| Acrylamide | Caco-2 | PrestoBlue Assay (24h) | IC50 | 8.9 mM | [3][4] |
| Acrylamide | A549 | MTT Assay (24h) | IC50 | 4.6 mM | [5] |
| Acrylamide | NIH/3T3 | MTT Assay (24h) | IC50 | 6.73 mM | [6] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., A549, Caco-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.[3]
-
Compound Treatment: Aspirate the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1 mM to 50 mM). Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Oxidative Stress Induction
A primary mechanism of this compound toxicity is the induction of oxidative stress.[1] As a reactive electrophile, this compound readily depletes intracellular antioxidants, particularly glutathione (B108866) (GSH).[1][7] Studies show that this compound exhibits a very high reaction rate with GSH, leading to a disturbance of the cellular redox balance and making cells more vulnerable to damage from reactive oxygen species (ROS).[1][7] This imbalance leads to mitochondrial dysfunction, lipid peroxidation, and damage to proteins and DNA.[8][9][10]
Experimental Protocol: Intracellular ROS Detection using DCFH-DA
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Cell Culture and Treatment: Seed cells in a suitable format (e.g., 24-well plate) and treat with various concentrations of this compound for the desired time.
-
Dye Loading: Following treatment, aspirate the medium and wash the cells once with warm phosphate-buffered saline (PBS).
-
Incubation: Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular dye.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope. Increased fluorescence corresponds to higher levels of intracellular ROS.[11]
Apoptosis Induction
Severe oxidative stress and mitochondrial dysfunction triggered by this compound can initiate programmed cell death, or apoptosis.[3][11] This is often mediated through the intrinsic (mitochondrial) pathway, characterized by a decreased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, loss of mitochondrial membrane potential (ΔΨm), and the release of cytochrome c, which activates a cascade of caspases (e.g., caspase-9 and caspase-3) that execute cell death.[9][12] Morphological hallmarks include membrane blebbing, nuclear condensation, and DNA fragmentation.[5][6]
Experimental Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: Treat cells with this compound as described previously. After incubation, collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Resuspend the cell pellet in cold PBS and centrifuge again.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add additional 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Genotoxicity
This compound and its analog acrylamide are recognized as genotoxic agents.[13] In vivo studies show that both compounds can induce genetic damage. The genotoxicity of acrylamide is often linked to its metabolic conversion to the more reactive epoxide, glycidamide, which readily forms DNA adducts.[13] While acrylamide is considered a weak mutagen in many standard in vitro tests, it is an effective clastogen, causing chromosomal damage.[13] The genotoxic effects can also arise secondarily from oxidative stress, which leads to oxidative DNA damage.[13]
Experimental Protocol: Single Cell Gel Electrophoresis (Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: After treatment with this compound, harvest cells and resuspend them in low-melting-point agarose (B213101) at 37°C.[3]
-
Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C.
-
Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) for at least 1 hour at 4°C. This step removes cell membranes and histones to form nucleoids.[14]
-
DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[14]
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the intensity and length of the comet tail relative to the head using specialized software. The percentage of DNA in the tail is a common metric of damage.[15]
In Vitro Neurotoxicity
Both this compound and acrylamide are known neurotoxicants.[2] In vitro models, such as primary cultures of dorsal root ganglion (DRG) neurons, are used to investigate the direct effects on neuronal cells. A key endpoint is the inhibition of neurite outgrowth, which serves as an indicator of developmental neurotoxicity and neuronal damage.[16][17]
Quantitative Neurotoxicity Data (Acrylamide & Derivatives)
| Compound | Model | Metric (Neurite Growth) | Value | Citation |
| Acrylamide | Rat Dorsal Root Ganglion | I50 | 0.8 mM | [16][17] |
| N-Hydroxymethylacrylamide | Rat Dorsal Root Ganglion | I50 | 0.8 mM | [16][17] |
| Methacrylamide | Rat Dorsal Root Ganglion | I50 | 30 mM | [16][17] |
Experimental Protocol: Neurite Outgrowth Assay in DRG Cultures
-
DRG Isolation and Culture: Dissect dorsal root ganglia from rat embryos and dissociate them into single cells using enzymatic digestion (e.g., trypsin, collagenase).
-
Cell Plating: Plate the dissociated neurons onto culture dishes pre-coated with an adhesive substrate (e.g., poly-L-lysine and laminin) to promote attachment and neurite extension.
-
Compound Exposure: After allowing the neurons to attach and begin extending neurites (typically 24 hours), expose the cultures to various concentrations of this compound for a defined period (e.g., 48 hours).
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain them with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the neurons and their neurites.
-
Imaging and Analysis: Capture images using a high-content imaging system or microscope. Use automated image analysis software to quantify neurite length, number of neurites, and branching per neuron.
-
Data Analysis: Determine the concentration-dependent inhibition of neurite outgrowth and calculate the I50 value.[16]
References
- 1. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of acrylamide and its related compounds assessed by protein content, LDH activity and cumulative glucose consumption of neuron-rich cultures in a chemically defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acrylamide-derived cytotoxic, anti-proliferative, and apoptotic effects on A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acrylamide exerts its cytotoxicity in NIH/3T3 fibroblast cells by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Acrylamide on Cellular Senescence Response and Cell Cycle Distribution via an In-vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives [frontiersin.org]
- 10. research.wur.nl [research.wur.nl]
- 11. Acrylamide induces intrinsic apoptosis and inhibits protective autophagy via the ROS mediated mitochondrial dysfunction pathway in U87-MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of Crocin on Acrylamide-induced Cytotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of the genotoxicity of acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 21stcenturypathology.com [21stcenturypathology.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro neurotoxicity study with dorsal root ganglia for acrylamide and its derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 17. In vitro neurotoxicity study with dorsal root ganglia for acrylamide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of N,N'-Methylenebisacrylamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of N,N'-methylenebisacrylamide, a crucial crosslinking agent in various scientific and industrial applications. This document details its synthesis, spectroscopic characterization, and the precise architecture of its crystalline form, offering valuable data and protocols for professionals in research and development.
Molecular Structure and Properties
N,N'-Methylenebisacrylamide (also known as MBAm or "bis") is an organic compound with the chemical formula C₇H₁₀N₂O₂.[1] It consists of two acrylamide (B121943) moieties linked by a central methylene (B1212753) bridge. This bifunctional nature allows it to act as a potent crosslinking agent, polymerizing with monomers like acrylamide to form stable, three-dimensional gel networks.[2]
Physicochemical Properties
A summary of the key physicochemical properties of N,N'-methylenebisacrylamide is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 154.17 g/mol | |
| Appearance | White crystalline powder | [3] |
| Melting Point | >300 °C (with decomposition) | [3] |
| Solubility in Water | 20 mg/mL at 20 °C | [3] |
| Density | 1.235 g/cm³ |
Crystal Structure and Molecular Geometry
The definitive three-dimensional arrangement of atoms in N,N'-methylenebisacrylamide has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic C2/c space group.[4] The fundamental building block of the crystal, the unit cell, possesses the following dimensions:
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |
| Monoclinic | C2/c | 17.822 | 4.850 | 19.783 | 90 | 102.370 | 90 | 1670 |
Data from Graiff et al., 2015.[4]
Detailed bond lengths and angles, critical for computational modeling and understanding intermolecular interactions, are provided in the tables below.
Table of Bond Lengths
| Bond | Length (Å) |
| C1-C2 | 1.334 |
| C1-H1A | 0.950 |
| C1-H1B | 0.950 |
| C2-C3 | 1.478 |
| C2-H2 | 0.950 |
| C3-O1 | 1.242 |
| C3-N1 | 1.332 |
| N1-C4 | 1.455 |
| N1-H1 | 0.860 |
| C4-N2 | 1.455 |
| C4-H4A | 0.970 |
| C4-H4B | 0.970 |
| N2-C5 | 1.332 |
| N2-H2N | 0.860 |
| C5-O2 | 1.242 |
| C5-C6 | 1.478 |
| C6-C7 | 1.334 |
| C6-H6 | 0.950 |
| C7-H7A | 0.950 |
| C7-H7B | 0.950 |
Table of Bond Angles
| Atoms | Angle (°) |
| C2-C1-H1A | 120.0 |
| C2-C1-H1B | 120.0 |
| H1A-C1-H1B | 120.0 |
| C1-C2-C3 | 121.8 |
| C1-C2-H2 | 119.1 |
| C3-C2-H2 | 119.1 |
| O1-C3-N1 | 122.3 |
| O1-C3-C2 | 120.9 |
| N1-C3-C2 | 116.8 |
| C3-N1-C4 | 122.5 |
| C3-N1-H1 | 118.8 |
| C4-N1-H1 | 118.8 |
| N1-C4-N2 | 111.3 |
| N1-C4-H4A | 109.4 |
| N2-C4-H4A | 109.4 |
| N1-C4-H4B | 109.4 |
| N2-C4-H4B | 109.4 |
| H4A-C4-H4B | 108.0 |
| C5-N2-C4 | 122.5 |
| C5-N2-H2N | 118.8 |
| C4-N2-H2N | 118.8 |
| O2-C5-N2 | 122.3 |
| O2-C5-C6 | 120.9 |
| N2-C5-C6 | 116.8 |
| C7-C6-C5 | 121.8 |
| C7-C6-H6 | 119.1 |
| C5-C6-H6 | 119.1 |
| C6-C7-H7A | 120.0 |
| C6-C7-H7B | 120.0 |
| H7A-C7-H7B | 120.0 |
Experimental Protocols
Synthesis of N,N'-Methylenebisacrylamide
A common and effective method for the synthesis of N,N'-methylenebisacrylamide involves the acid-catalyzed condensation of acrylamide with formaldehyde.[1]
Materials:
-
Acrylamide
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Copper(I) chloride (polymerization inhibitor)
-
Sulfuric acid (catalyst)
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve acrylamide in an aqueous solution of formaldehyde.
-
Add a catalytic amount of copper(I) chloride to inhibit the polymerization of acrylamide.
-
Slowly add concentrated sulfuric acid to the mixture to catalyze the reaction.
-
Heat the reaction mixture to reflux for a specified period, typically ranging from 1 to 3 hours.
-
Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the crude N,N'-methylenebisacrylamide by filtration.
-
Purify the product by recrystallization from an acetone/water mixture to yield a white crystalline solid.
-
Dry the purified product under vacuum.
Spectroscopic Characterization
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for confirming the molecular structure of N,N'-methylenebisacrylamide.
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.55 (t, 2H, -NH)
-
δ 6.25 (dd, 2H, =CH-)
-
δ 6.10 (dd, 2H, =CH₂)
-
δ 5.60 (dd, 2H, =CH₂)
-
δ 4.50 (t, 2H, -CH₂-)
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 165.0 (C=O)
-
δ 131.5 (=CH-)
-
δ 126.5 (=CH₂)
-
δ 43.0 (-CH₂-)
FTIR spectroscopy provides information about the functional groups present in the molecule.
Key FTIR Absorptions (KBr pellet, cm⁻¹):
-
3300-3400: N-H stretching vibrations of the amide group.
-
3080-3100: =C-H stretching vibrations of the vinyl group.
-
1650-1670: C=O stretching vibration (Amide I band).
-
1620-1640: C=C stretching vibration of the vinyl group.
-
1530-1550: N-H bending vibration (Amide II band).
Single-Crystal X-ray Diffraction
The determination of the precise three-dimensional structure of N,N'-methylenebisacrylamide is achieved through single-crystal X-ray diffraction.
Experimental Workflow:
Detailed Protocol:
-
Crystal Growth: High-quality single crystals of N,N'-methylenebisacrylamide are grown by slow evaporation from a saturated solution in a mixture of acetone and water.
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods.
-
Structure Refinement: The atomic positions and other structural parameters are refined against the experimental diffraction data to obtain the final, accurate molecular structure.
Molecular Structure Visualization
The following diagram illustrates the molecular structure of N,N'-methylenebisacrylamide with atom numbering.
This guide provides a foundational understanding of the molecular structure of N,N'-methylenebisacrylamide, supported by experimental data and protocols. This information is intended to be a valuable resource for researchers and professionals engaged in fields where this versatile crosslinking agent plays a critical role.
References
Diacrylamide-Based Hydrogels for Tissue Engineering: A Technical Guide
December 19, 2025
Introduction
Diacrylamide-based hydrogels are gaining significant traction in the field of tissue engineering due to their tunable physical properties, biocompatibility, and versatility in supporting cell growth and tissue formation. These synthetic polymers, often used as crosslinkers or as the primary monomer in the form of polyacrylamide (PAAm), can be engineered to mimic the extracellular matrix (ECM) of various tissues, providing a scaffold for cellular adhesion, proliferation, and differentiation. This technical guide provides an in-depth overview of the preliminary research on this compound for tissue engineering applications, targeting researchers, scientists, and drug development professionals. It covers the synthesis, properties, and biological applications of these hydrogels, with a focus on experimental protocols and the underlying cellular signaling pathways.
Properties and Applications of this compound Hydrogels
This compound-based hydrogels offer a range of properties that make them suitable for tissue engineering. Their high water content, tunable stiffness, and porous structure can be tailored to specific cellular environments.[1][2]
Biocompatibility and Biodegradability: Polyacrylamide itself is generally considered biocompatible and non-toxic, making it a suitable material for cell culture.[3][4] While standard polyacrylamide hydrogels are not readily biodegradable, they can be modified with degradable crosslinkers or copolymers to allow for controlled degradation as new tissue forms.[5][6] For instance, the incorporation of ester linkages into the polymer backbone can introduce hydrolytic degradation sites.[5]
Mechanical Properties: A key advantage of this compound hydrogels is the ability to precisely control their mechanical properties to match those of native tissues.[7] The stiffness of the hydrogel, which can be modulated by altering the concentration of the monomer and crosslinker, has a profound impact on cell behavior, including morphology, proliferation, and differentiation.[1][8] Double-network (DN) hydrogels, which consist of two interpenetrating polymer networks, exhibit exceptionally high toughness and strength, making them suitable for load-bearing applications such as cartilage repair.[9]
Applications in Tissue Engineering: this compound-based hydrogels have been explored for a variety of tissue engineering applications, including:
-
Liver Tissue Engineering: Poly(ethylene glycol) this compound (PEGDAAm) hydrogels have been used to encapsulate hepatocytes for the creation of engineered liver tissues.[10][11] These hydrogels can be modified with matrix metalloproteinase (MMP)-sensitive peptides to allow for cell-mediated degradation and tissue remodeling.[10]
-
Cartilage Repair: The robust mechanical properties of acrylamide-based double-network hydrogels make them promising candidates for cartilage tissue engineering.[9][12]
-
3D Cell Culture: Polyacrylamide hydrogels provide a versatile platform for three-dimensional (3D) cell culture, allowing researchers to study cell behavior in a more physiologically relevant environment.[13][14]
-
Drug Delivery: The porous nature of these hydrogels allows for the encapsulation and controlled release of therapeutic agents, such as growth factors, to promote tissue regeneration.[15][16]
Quantitative Data on this compound Hydrogels
The following tables summarize key quantitative data from the literature regarding the mechanical properties and swelling behavior of this compound-based hydrogels.
Table 1: Mechanical Properties of Acrylamide-Based Hydrogels
| Hydrogel Composition | Young's Modulus (kPa) | Compressive Fracture Stress (MPa) | Reference |
| Polyacrylamide (PAAm) | 0.01 - 1000 | - | [7] |
| PAMPS/PAAm Double Network (90% water) | - | 17.2 | [9] |
| PAMPS Single Network (92% water) | - | 0.4 | [9] |
| Collagen-coated PAAm | 0.5 - 40 | - | [17] |
Table 2: Swelling Properties of this compound-Based Hydrogels
| Hydrogel System | Swelling Ratio (S) | Conditions | Reference |
| Poly(phenyl acrylamide-co-methyl methacrylate) | Varies with composition | Distilled water | [15] |
| Acrylamide (B121943)/Alginate Composites | Temperature-insensitive | 22-40 °C | [18] |
Note: Swelling Ratio (S) is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[18]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound-based hydrogels.
Protocol 1: Synthesis of Polyacrylamide (PAAm) Hydrogels for 2D Cell Culture
This protocol describes the preparation of PAAm hydrogels with tunable stiffness for studying cell mechanobiology.
Materials:
-
Acrylamide solution (40% w/v)
-
N,N'-methylenebis(acrylamide) (Bis-acrylamide) solution (2% w/v)
-
Ammonium persulfate (APS) solution (10% w/v in deionized water, freshly prepared)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Glutaraldehyde (B144438) solution (0.5% v/v in PBS)
-
Phosphate-buffered saline (PBS)
-
Glass coverslips
Procedure:
-
Glass Surface Functionalization:
-
Clean glass coverslips thoroughly.
-
Treat the coverslips with APTES to introduce amine groups.
-
Incubate the coverslips in a glutaraldehyde solution to create a reactive surface for hydrogel attachment.
-
-
Hydrogel Pre-polymer Solution Preparation:
-
Prepare the pre-polymer solution by mixing the 40% acrylamide and 2% bis-acrylamide solutions in desired ratios to achieve the target stiffness.[17]
-
De-gas the solution to remove oxygen, which can inhibit polymerization.
-
-
Polymerization:
-
Initiate polymerization by adding 10% APS and TEMED to the pre-polymer solution. The amount of APS and TEMED will influence the polymerization rate.[2]
-
Quickly pipette the solution onto the functionalized glass coverslips and cover with a non-adhesive coverslip to create a thin gel.
-
Allow the hydrogel to polymerize at room temperature.
-
-
Washing and Sterilization:
-
After polymerization, carefully remove the top coverslip.
-
Wash the hydrogel extensively with PBS to remove unreacted monomers and initiators.
-
Sterilize the hydrogels with UV irradiation before cell seeding.
-
Protocol 2: Fabrication of Cell-Laden PEGDAAm Hydrogels
This protocol details the encapsulation of cells within a PEGDAAm hydrogel using photopolymerization.
Materials:
-
Poly(ethylene glycol) this compound (PEGDAAm)
-
Photoinitiator (e.g., Irgacure 2959)
-
Cell-adhesive peptides (e.g., RGD)
-
Cell suspension in culture medium
-
UV light source (365 nm)
Procedure:
-
Macromer Solution Preparation:
-
Dissolve PEGDAAm and the photoinitiator in a sterile buffer solution.
-
If desired, incorporate cell-adhesive peptides by reacting them with a portion of the PEGDAAm.[10]
-
-
Cell Encapsulation:
-
Gently mix the cell suspension with the PEGDAAm macromer solution to achieve the desired cell density.
-
-
Photopolymerization:
-
Pipette the cell-macromer solution into a mold or onto a suitable substrate.
-
Expose the solution to UV light to initiate photopolymerization and form the cell-laden hydrogel. The UV intensity and exposure time should be optimized to ensure cell viability.[10]
-
-
Cell Culture:
-
After polymerization, wash the hydrogel with culture medium and transfer it to a sterile culture vessel.
-
Culture the cell-laden hydrogel in a standard cell culture incubator, changing the medium regularly.
-
Signaling Pathways and Visualizations
The mechanical properties of this compound-based scaffolds play a crucial role in regulating cell behavior through mechanotransduction. Cells sense the stiffness of their environment through integrin-mediated adhesions to the ECM.[19] This physical interaction triggers a cascade of intracellular signaling events that influence cell fate.
Mechanotransduction Signaling Pathway
The following diagram illustrates a simplified signaling pathway initiated by cell adhesion to a this compound-based scaffold.
Caption: Mechanotransduction pathway initiated by cell-scaffold interaction.
Experimental Workflow for Hydrogel Synthesis and Cell Seeding
The following diagram outlines the general workflow for preparing this compound hydrogels and seeding them with cells.
Caption: Workflow for PAAm hydrogel synthesis and cell culture.
Conclusion
This compound-based hydrogels represent a powerful and versatile tool for tissue engineering research. Their tunable mechanical and biochemical properties allow for the creation of sophisticated 3D cell culture models that can mimic various aspects of the native cellular microenvironment. By carefully controlling the hydrogel composition and structure, researchers can investigate the intricate interplay between cells and their surroundings, paving the way for the development of novel therapeutic strategies for tissue regeneration and drug discovery. Further research will likely focus on the development of more complex, multi-functional this compound-based scaffolds that can direct cell fate and promote the formation of functional tissues.
References
- 1. Chapter 17: Mechanical deformation of cultured cells with hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doria.fi [doria.fi]
- 3. researchgate.net [researchgate.net]
- 4. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Degradable, Thermo-sensitive Poly(N-isopropyl acrylamide)-Based Scaffold with Controlled Porosity for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large polyacrylamide hydrogels for large-batch cell culture and mechanobiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acrylamide Polymer Double-Network Hydrogels: Candidate Cartilage Repair Materials with Cartilage-Like Dynamic Stiffness and Attractive Surgery-Related Attachment Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradable hydrogels derived from PEG-diacrylamide for hepatic tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biohybrid methacrylated gelatin/polyacrylamide hydrogels for cartilage repair - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stiffness-controlled three-dimensional extracellular matrices for high-resolution imaging of cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cell–scaffold interactions in tissue engineering for oral and craniofacial reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies of Diacrylamide in Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacrylamide, most commonly N,N'-methylenebis(acrylamide) (MBAm), serves as a critical crosslinking agent in the synthesis of polyacrylamide-based hydrogels for advanced drug delivery systems.[1] These hydrogels form three-dimensional, water-swellable polymeric networks capable of encapsulating a wide range of therapeutic agents. The highly crosslinked structure allows for the controlled and sustained release of pharmaceuticals, offering significant advantages over conventional drug administration methods.[1] The versatility of this compound-crosslinked systems lies in their tunability; by altering the concentration of the monomer, crosslinker, and incorporating various functional co-monomers, hydrogels with tailored properties such as swelling behavior, mechanical strength, and stimuli-responsiveness can be fabricated.
This technical guide provides an in-depth overview of the core principles and methodologies in the exploratory studies of this compound-based drug delivery systems. It covers the synthesis and characterization of these hydrogels, mechanisms of drug loading and release, and the design of stimuli-responsive systems. Detailed experimental protocols, quantitative data from various studies, and visualizations of experimental workflows and relevant biological pathways are presented to aid researchers in this field.
Synthesis of this compound-Based Hydrogels
The most prevalent method for synthesizing this compound-crosslinked hydrogels is through free radical polymerization of acrylamide (B121943) or its derivatives with N,N'-methylenebis(acrylamide) as the crosslinker.[2][3] This process is typically initiated by chemical initiators, such as redox pairs like ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), or thermal initiators.[4][5] The polymerization is usually carried out in an aqueous solution.[3] The concentration of the monomer and the crosslinker are critical parameters that dictate the network structure and, consequently, the properties of the resulting hydrogel.[6]
Key Components and Their Roles
-
Monomer (e.g., Acrylamide, N-isopropylacrylamide): Forms the primary polymer chains of the hydrogel network. The choice of monomer determines the fundamental properties of the hydrogel, such as hydrophilicity and stimuli-responsiveness. For instance, N-isopropylacrylamide (NIPAm) is used to impart temperature sensitivity.[7][8]
-
Crosslinker (N,N'-methylenebis(acrylamide) - MBAm): A bifunctional monomer that creates crosslinks between the polymer chains, forming the three-dimensional network.[1] The concentration of MBAm directly influences the crosslinking density, which in turn affects the swelling ratio, mechanical strength, and drug release rate of the hydrogel.[9]
-
Initiator (e.g., APS/TEMED, Potassium Persulfate): Generates free radicals to initiate the polymerization reaction.[4][10] The choice and concentration of the initiator can affect the rate of polymerization and the final properties of the hydrogel.
-
Functional Co-monomers (e.g., Acrylic Acid): Incorporated into the polymer network to impart specific functionalities, such as pH-sensitivity. Acrylic acid, with its carboxylic acid groups, allows the hydrogel to swell or shrink in response to changes in pH.[11]
Data Presentation: Quantitative Analysis of this compound Hydrogels
The following tables summarize quantitative data from various studies on this compound-crosslinked hydrogels, focusing on drug loading, swelling behavior, and drug release kinetics.
Table 1: Drug Loading and Encapsulation Efficiency
| Hydrogel Composition | Drug | Drug Loading Capacity (mg/g) | Encapsulation Efficiency (%) | Reference |
| Poly(NIPAm-co-PAAm) | Curcumin | - | ~65 | [12] |
| Xylan-g-P(NIPAm-co-AA) | Acetylsalicylic Acid | 89.1 - 95.2 | 89.1 - 95.2 | [13] |
| Peptide-based | Doxorubicin (B1662922) | 440 | - | |
| ZIF-8 nanoparticles in hydrogel | Doxorubicin | 282 | 76.5 | [14] |
Note: Drug loading capacity and encapsulation efficiency are highly dependent on the specific hydrogel formulation, drug properties, and the loading method employed.
Table 2: Swelling Ratio of this compound-Based Hydrogels
| Hydrogel Composition | Condition | Swelling Ratio (%) | Reference |
| Poly(acrylamide) | Distilled Water | >600 | [5] |
| Poly(HEMA/acrylamide/methyl methacrylate) | Distilled Water | >800 | [5] |
| N,N-dimethylacrylamide (10% monomer, 0.5% BIS) | Water | ~1800 | [15] |
| N,N-dimethylacrylamide (10% monomer, 6% BIS) | Water | ~400 | [15] |
| Poly(acrylamide-co-methyl methacrylate) | pH 7 | ~700 | [9] |
Note: The swelling ratio is influenced by factors such as crosslinker concentration, monomer concentration, temperature, and pH of the swelling medium.
Table 3: Cumulative Drug Release from Stimuli-Responsive this compound Hydrogels
| Hydrogel Composition | Drug | Stimulus | Time (h) | Cumulative Release (%) | Reference |
| PNIPAm-co-PAAm | Curcumin | pH 5.5, 40 °C | 4 | ~100 | [12] |
| PNIPAm-co-PAAm | Curcumin | pH 7.4, 40 °C | 4 | ~65 | [12] |
| PNIPAm-co-PAAm-Mela | Curcumin | pH 5.0, 45 °C | 8 | ~100 | [8] |
| PNIPAm-co-PAAm-Mela | Curcumin | pH 7.4, 45 °C | 12 | ~65 | [8] |
| pNIPAm-co-pGMA-Mela | Ibuprofen | pH 4.0, 45 °C | - | ~100 | [10] |
| pNIPAm-co-pGMA-Mela | 5-Fluorouracil | pH 4.0, 45 °C | - | ~100 | [10] |
| Chitosan-PEG (DOX-loaded) | Doxorubicin | pH 5.5 | 24 | ~30 | [16] |
| Chitosan-PEG (DOX-loaded) | Doxorubicin | pH 7.4 | 24 | ~10 | [16] |
Table 4: Drug Release Kinetics Parameters (Korsmeyer-Peppas Model)
| Hydrogel System | Drug | n (Release Exponent) | k (Kinetic Constant) | R² | Release Mechanism | Reference |
| Poly(acrylamide-co-acrylic acid) | - | 0.52 - 0.78 | - | 0.97 - 0.99 | Anomalous (non-Fickian) transport | [17] |
| Poly(acrylamide) (high crosslinker) | Dependal-M | - | - | - | Fickian diffusion | [18] |
| Poly(acrylamide) (low crosslinker) | Dependal-M | - | - | - | Anomalous (non-Fickian) transport | [18] |
| Magnetic Nanoemulsions | Indomethacin | 0.29 - 0.44 | 0.19 - 0.23 | 0.94 - 0.98 | Fickian diffusion | [1] |
| Chitosan-based hydrogels | Calcein | 0.16 - 0.35 | - | >0.95 | Fickian diffusion |
Note: The release exponent 'n' in the Korsmeyer-Peppas model provides insight into the drug release mechanism. For a slab geometry, n ≈ 0.5 indicates Fickian diffusion, 0.5 < n < 1.0 suggests anomalous (non-Fickian) transport, and n = 1.0 indicates case-II transport.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound-based drug delivery systems.
Synthesis of a Basic Polyacrylamide Hydrogel
This protocol describes the synthesis of a simple polyacrylamide hydrogel using a redox initiator system.
Materials:
-
Acrylamide (monomer)
-
N,N'-methylenebis(acrylamide) (MBAm, crosslinker)
-
Ammonium persulfate (APS, initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED, accelerator)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of acrylamide and MBAm at the desired concentrations. A typical starting point is a 10% (w/v) total monomer concentration with a 2-5% (mol/mol) crosslinker to monomer ratio.
-
Degas the solution for 15-30 minutes by bubbling with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can inhibit polymerization.
-
Add the APS solution (typically a 10% w/v solution in water) to the monomer solution and mix gently.
-
Add TEMED to the solution to accelerate the polymerization process. The amount of TEMED is typically in the order of microliters per milliliter of monomer solution.
-
Quickly pour the solution into a mold (e.g., between two glass plates with a spacer for a sheet-like hydrogel, or into a vial for a cylindrical hydrogel).
-
Allow the polymerization to proceed at room temperature. Gelation should occur within minutes to an hour, depending on the concentrations of the reactants.
-
After complete polymerization (typically several hours to overnight), carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water for 24-48 hours, with frequent water changes, to remove any unreacted monomers and other impurities.
-
The purified hydrogel can then be used for swelling studies, drug loading, or dried for further characterization.
Drug Loading into the Hydrogel
Two primary methods are used for loading drugs into hydrogels:
Method 1: Loading during Synthesis (for thermally stable drugs)
-
Dissolve the drug in the initial monomer/crosslinker solution before adding the initiator.
-
Proceed with the polymerization as described in section 4.1. The drug will be physically entrapped within the hydrogel network as it forms.
Method 2: Swelling-Diffusion Method (for most drugs)
-
Prepare the hydrogel as described in section 4.1 and purify it.
-
Dry the hydrogel to a constant weight (xerogel).
-
Prepare a solution of the drug in a suitable solvent (often water or a buffer) at a known concentration.
-
Immerse the dried hydrogel in the drug solution and allow it to swell to equilibrium (typically 24-48 hours). The drug molecules will diffuse into the hydrogel network along with the solvent.
-
After equilibrium, remove the hydrogel from the solution. The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the surrounding solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
In Vitro Drug Release Study
This protocol outlines a typical in vitro drug release experiment.
Materials:
-
Drug-loaded hydrogel
-
Release medium (e.g., phosphate-buffered saline (PBS) at a specific pH)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a known volume of the release medium in a sealed container.
-
Place the container in a shaking incubator or water bath maintained at a constant temperature (e.g., 37°C to simulate physiological conditions).
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Immediately replenish the withdrawn volume with fresh release medium to maintain a constant volume (sink conditions).
-
Analyze the drug concentration in the withdrawn aliquots using a pre-calibrated analytical method.
-
Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Mandatory Visualizations
Experimental and Logical Workflows
Signaling Pathways of Delivered Drugs
The following diagrams illustrate the simplified signaling pathways of some common drugs that can be delivered using this compound-based systems.
Conclusion
This compound-crosslinked hydrogels represent a highly versatile and promising platform for the development of advanced drug delivery systems. Their tunable physical and chemical properties allow for the creation of carriers that can provide sustained and controlled release of a wide array of therapeutic agents. The ability to incorporate stimuli-responsive moieties further enhances their potential for targeted drug delivery to specific sites within the body, thereby increasing therapeutic efficacy and reducing side effects. This technical guide has provided a foundational understanding of the synthesis, characterization, and application of these systems. The presented data, protocols, and visualizations serve as a valuable resource for researchers and professionals in the field of drug development, aiming to facilitate further exploration and innovation in the use of this compound-based hydrogels for therapeutic applications. Future research will likely focus on the development of more complex, multi-functional hydrogel systems with enhanced biocompatibility and more precise control over drug release kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Revolutionizing Protein Analysis: Diacrylamide (DATD) as a Cleavable Crosslinker in SDS-PAGE
For researchers, scientists, and drug development professionals, the ability to efficiently separate and recover proteins from polyacrylamide gels is paramount for downstream applications. While N,N'-methylenebisacrylamide (bis-acrylamide) has long been the standard crosslinker in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), its irreversible crosslinks can hinder protein recovery. A powerful alternative, N,N'-diallyltartardiamide (DATD), offers a cleavable crosslinking solution, enabling superior protein isolation and enhanced resolution, particularly for high-molecular-weight proteins.
This application note provides detailed protocols and data on the use of DATD as a crosslinker in SDS-PAGE, highlighting its advantages in protein separation and recovery.
Principle of DATD in SDS-PAGE
DATD is a bifunctional crosslinking agent that can be incorporated into polyacrylamide gels in place of bis-acrylamide. The key feature of DATD is the presence of a 1,2-diol bond in its structure. This bond is susceptible to cleavage by oxidation with periodic acid. This chemical cleavage breaks the crosslinks within the polyacrylamide matrix, effectively solubilizing the gel and allowing for the gentle and efficient recovery of separated proteins.
Advantages of Using DATD
The use of DATD as a crosslinker in SDS-PAGE offers several significant advantages over the traditional bis-acrylamide:
-
High Protein Recovery: The ability to dissolve the gel matrix leads to significantly higher yields of recovered proteins compared to diffusion-based or electroelution methods from non-cleavable gels.
-
Improved Resolution of High-Molecular-Weight Proteins: DATD-crosslinked gels have been reported to provide better separation of proteins with high molecular weights, which often pose a challenge in standard bis-acrylamide gels.
-
Mild Elution Conditions: Protein recovery is achieved under gentle conditions, preserving the integrity and biological activity of the eluted proteins for subsequent analyses.
-
Versatility in Downstream Applications: Recovered proteins are suitable for a wide range of downstream applications, including mass spectrometry, sequencing, and functional assays.
Experimental Protocols
Here, we provide detailed protocols for the preparation of DATD-crosslinked polyacrylamide gels, protein electrophoresis, gel solubilization, and protein recovery.
Materials
-
Acrylamide (B121943)/DATD stock solution (See Table 1 for preparation)
-
Tris-HCl buffers (pH 6.8 and 8.8)
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Periodic acid solution (2% w/v)
-
Protein samples and molecular weight markers
-
SDS-PAGE running buffer
-
Staining and destaining solutions (e.g., Coomassie Brilliant Blue)
-
Elution buffer (e.g., 50 mM Tris-HCl, 0.1% SDS, pH 8.0)
Table 1: Preparation of Acrylamide/DATD Stock Solutions
For optimal performance, the ratio of acrylamide to DATD can be adjusted. A common stock solution is a 30% (w/v) total monomer concentration.
| Component | Concentration for 30% (w/v) Stock Solution (100 mL) |
| Acrylamide | 28.5 g |
| N,N'-diallyltartardiamide (DATD) | 1.5 g |
| Deionized Water | to 100 mL |
Note: Acrylamide is a neurotoxin. Handle with appropriate safety precautions.
Protocol for Casting DATD-Crosslinked Gels
The following protocol is for a standard 1.5 mm thick mini-gel. Volumes can be scaled accordingly.
Resolving Gel (e.g., 10%):
-
In a small beaker, mix the following:
-
3.33 mL Acrylamide/DATD stock solution (30%)
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
100 µL 10% SDS
-
4.07 mL Deionized water
-
-
Add 50 µL of 10% APS and 5 µL of TEMED.
-
Gently swirl to mix and immediately pour the solution between the gel plates, leaving space for the stacking gel.
-
Overlay with water or isopropanol (B130326) and allow the gel to polymerize for 30-60 minutes.
Stacking Gel (5%):
-
After the resolving gel has polymerized, pour off the overlay.
-
In a separate beaker, mix the following:
-
0.83 mL Acrylamide/DATD stock solution (30%)
-
1.25 mL 0.5 M Tris-HCl, pH 6.8
-
50 µL 10% SDS
-
2.87 mL Deionized water
-
-
Add 25 µL of 10% APS and 5 µL of TEMED.
-
Gently swirl to mix and pour over the resolving gel.
-
Insert the comb and allow the stacking gel to polymerize for 30 minutes.
Electrophoresis
-
Assemble the gel in the electrophoresis apparatus and fill the reservoirs with SDS-PAGE running buffer.
-
Load prepared protein samples and molecular weight markers into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Gel Staining and Visualization
-
After electrophoresis, carefully remove the gel from the plates.
-
Stain the gel with Coomassie Brilliant Blue or another suitable protein stain.
-
Destain the gel until the protein bands are clearly visible against a clear background.
Gel Solubilization and Protein Recovery
-
Excise the protein band of interest from the stained gel using a clean scalpel.
-
Place the gel slice into a microcentrifuge tube.
-
Add a sufficient volume of 2% periodic acid to cover the gel slice.
-
Incubate at room temperature for 30-60 minutes with occasional vortexing. The gel will dissolve.
-
Neutralize the solution by adding an equal volume of a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
The protein is now in solution and can be further purified or concentrated as needed. For example, precipitation with trichloroacetic acid (TCA) or buffer exchange can be performed.
Data Presentation
The use of DATD as a crosslinker can lead to differences in the migration of proteins compared to bis-acrylamide gels. It is crucial to run appropriate molecular weight standards on the same gel for accurate size estimation.
Table 2: Comparison of Protein Migration in DATD vs. Bis-acrylamide Gels
This table provides a hypothetical comparison of the apparent molecular weight of standard proteins in gels crosslinked with DATD versus the standard N,N'-methylenebisacrylamide. Actual migration patterns should be determined empirically.
| Protein | Actual MW (kDa) | Apparent MW in Bis-acrylamide Gel (kDa) | Apparent MW in DATD Gel (kDa) |
| Myosin | 200 | 200 | 205 |
| β-galactosidase | 116 | 116 | 118 |
| Bovine Serum Albumin | 66 | 66 | 67 |
| Ovalbumin | 45 | 45 | 45 |
| Carbonic Anhydrase | 29 | 29 | 29 |
| Lysozyme | 14 | 14 | 14 |
Table 3: Protein Recovery Efficiency: DATD vs. Bis-acrylamide
This table illustrates the typical recovery yields for a model protein (e.g., Bovine Serum Albumin) from gels crosslinked with DATD followed by periodic acid solubilization, compared to passive elution from a bis-acrylamide gel.
| Method | Crosslinker | Protein Recovery (%) |
| Periodic Acid Solubilization | DATD | 85 - 95% |
| Passive Elution (24h) | Bis-acrylamide | 20 - 40% |
| Electroelution | Bis-acrylamide | 50 - 70% |
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) illustrate the key processes involved in using DATD for protein separation and recovery.
Caption: Experimental workflow for protein separation and recovery using DATD-crosslinked gels.
Caption: Mechanism of DATD-crosslinked gel solubilization by periodic acid treatment.
Conclusion
The use of N,N'-diallyltartardiamide (DATD) as a cleavable crosslinker in SDS-PAGE presents a significant improvement over traditional methods for researchers requiring high-yield recovery of intact proteins. The straightforward protocol for gel solubilization, combined with the enhanced resolution of high-molecular-weight proteins, makes DATD an invaluable tool for a wide range of applications in proteomics, drug discovery, and fundamental biological research. By adopting this methodology, scientists can streamline their protein analysis workflows and obtain higher quality data for their downstream experiments.
Application Notes: Preparation of Polyacrylamide Gels with N,N'-methylene-bis-acrylamide
Introduction
Polyacrylamide Gel Electrophoresis (PAGE) is a fundamental technique used extensively in molecular biology, biochemistry, and life sciences for the separation of proteins and nucleic acids based on their size and charge.[1][2] The gel matrix is formed by the copolymerization of acrylamide (B121943) and a cross-linking agent, most commonly N,N'-methylene-bis-acrylamide (referred to as bis-acrylamide).[3][4] This reaction creates a three-dimensional, porous network that acts as a molecular sieve.[2][5] The porosity of the gel can be precisely controlled by adjusting the total monomer concentration (%T) and the proportion of the cross-linker (%C), allowing for high-resolution separation of macromolecules.[4][6]
Mechanism of Polymerization
The formation of a polyacrylamide gel is a vinyl addition polymerization reaction initiated by a free radical-generating system.[7] The process is typically initiated by ammonium (B1175870) persulfate (APS), which generates free radicals, and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED), which accelerates the rate of radical formation.[3][8][9] These free radicals convert acrylamide monomers into free radicals, which then react with other monomers to form elongating polymer chains.[7] The bis-acrylamide, a bifunctional compound, is incorporated into these chains, creating cross-links that form the gel matrix.[4]
Several factors are critical for achieving reproducible and controllable polymerization:
-
Oxygen Inhibition: Oxygen is an inhibitor of free radical polymerization.[7] Therefore, degassing the gel solutions before adding the initiators is a crucial step to ensure complete and uniform polymerization.[7][10]
-
Temperature: Temperature directly affects the rate of polymerization.[9] The reaction is exothermic, and higher temperatures can lead to faster polymerization but may result in a brittle gel with smaller pores.[7][9] For reproducibility, it is recommended to cast gels at room temperature.[9][10]
-
Reagent Quality: The purity of acrylamide and bis-acrylamide is important. Contaminants can interfere with the polymerization process and affect the final gel structure.[7][10] It is also essential to use fresh APS solution, as it degrades over time.[10]
Experimental Protocols
This section provides a detailed methodology for casting a standard vertical polyacrylamide gel for protein separation (SDS-PAGE), which consists of a lower "separating" or "resolving" gel and an upper "stacking" gel. The stacking gel has a larger pore size and lower pH to concentrate proteins into a narrow band before they enter the resolving gel, where they are separated by size.[5][11]
Safety Precautions: Unpolymerized acrylamide and bis-acrylamide are neurotoxins.[2][9] Always wear gloves, safety glasses, and a lab coat when handling these reagents.
Step 1: Preparation of Stock Solutions
It is convenient to prepare concentrated stock solutions that can be diluted to create the final gel mixtures. Store solutions at 4°C in dark bottles.[12]
| Stock Solution | Recipe for 100 mL |
| 30% Acrylamide/Bis-acrylamide (29:1) | 29 g Acrylamide + 1 g N,N'-methylene-bis-acrylamide. Dissolve in ~70 mL deionized water. Adjust final volume to 100 mL. Filter and store.[2] |
| 1.5 M Tris-HCl, pH 8.8 (Resolving Gel Buffer) | 18.15 g Tris base. Dissolve in ~80 mL deionized water. Adjust pH to 8.8 with HCl. Adjust final volume to 100 mL.[2] |
| 0.5 M Tris-HCl, pH 6.8 (Stacking Gel Buffer) | 6 g Tris base. Dissolve in ~80 mL deionized water. Adjust pH to 6.8 with HCl. Adjust final volume to 100 mL.[2] |
| 10% Sodium Dodecyl Sulfate (SDS) | 10 g SDS. Dissolve in ~90 mL deionized water. Gently heat to dissolve. Adjust final volume to 100 mL.[12] |
| 10% Ammonium Persulfate (APS) | 1 g APS in 10 mL deionized water. Prepare fresh daily or aliquot and store at -20°C.[12][13] |
Step 2: Assembling the Gel Cassette
-
Thoroughly clean the glass plates and spacers with detergent, rinse extensively with deionized water, and finally with ethanol (B145695) to remove any grease or dust.[2][14]
-
Assemble the glass plates with the spacers according to the manufacturer's instructions, ensuring they are sealed to prevent leakage.[11][14] Mount the assembly in the casting stand.
Step 3: Preparing and Pouring the Separating (Resolving) Gel
-
In a small beaker or tube, combine the deionized water, 30% Acrylamide/Bis-acrylamide solution, 1.5 M Tris-HCl (pH 8.8), and 10% SDS according to the volumes in the table below for the desired gel percentage.
-
Add the 10% APS and TEMED to the mixture. Swirl gently but quickly to mix. TEMED should be added last to initiate polymerization.[2][14]
-
Immediately pipette the solution into the gap between the glass plates up to the desired height (leaving enough space for the stacking gel and comb).[10][15]
-
Carefully overlay the acrylamide solution with a thin layer of water or isopropanol.[2][11] This creates a flat, even surface and prevents oxygen from inhibiting polymerization at the top of the gel.
-
Allow the gel to polymerize for 30-60 minutes at room temperature.[15] A sharp interface between the gel and the overlay solution will be visible once polymerization is complete.[10]
Separating Gel Recipes (for ~10 mL)
| Component | 8% | 10% | 12% | 15% |
| Deionized Water (mL) | 4.6 | 4.0 | 3.3 | 2.3 |
| 30% Acrylamide/Bis (mL) | 2.7 | 3.3 | 4.0 | 5.0 |
| 1.5 M Tris-HCl, pH 8.8 (mL) | 2.5 | 2.5 | 2.5 | 2.5 |
| 10% SDS (µL) | 100 | 100 | 100 | 100 |
| 10% APS (µL) | 50 | 50 | 50 | 50 |
| TEMED (µL) | 10 | 10 | 10 | 10 |
Note: The volumes of APS and TEMED can be adjusted to control the polymerization rate. Reducing their concentration will slow down polymerization.[10]
Step 4: Preparing and Pouring the Stacking Gel
-
Once the separating gel has polymerized, pour off the water/isopropanol overlay and rinse the top of the gel several times with deionized water to remove any unpolymerized acrylamide.[1][10]
-
In a separate tube, prepare the stacking gel solution according to the recipe below.
-
Add the 10% APS and TEMED, mix gently, and immediately pipette the solution on top of the polymerized resolving gel.[1]
-
Insert the comb into the stacking gel solution, being careful not to trap any air bubbles under the teeth.[14]
-
Allow the stacking gel to polymerize for 20-30 minutes at room temperature.[1][2]
-
Once polymerized, the gel is ready for use. The comb can be carefully removed, and the gel cassette can be mounted in the electrophoresis apparatus.[11]
Stacking Gel Recipe (5% Acrylamide, for ~5 mL)
| Component | Volume |
| Deionized Water (mL) | 3.4 |
| 30% Acrylamide/Bis (mL) | 0.83 |
| 0.5 M Tris-HCl, pH 6.8 (mL) | 0.63 |
| 10% SDS (µL) | 50 |
| 10% APS (µL) | 25 |
| TEMED (µL) | 5 |
Visual Workflow
Caption: Workflow for preparing a polyacrylamide gel.
References
- 1. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Polyacrylamide Gel: Overview & Applications [excedr.com]
- 4. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 5. LabXchange [labxchange.org]
- 6. serva.de [serva.de]
- 7. bio-rad.com [bio-rad.com]
- 8. microbenotes.com [microbenotes.com]
- 9. conductscience.com [conductscience.com]
- 10. benchchem.com [benchchem.com]
- 11. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]
- 12. Polyacrylamide Gel Electrophoresis (PAGE) [ivaan.com]
- 13. PAGE Electrophoresis | Wanunu Lab [wanunu.sites.northeastern.edu]
- 14. jircas.go.jp [jircas.go.jp]
- 15. researchgate.net [researchgate.net]
Application of N,N'-Methylenebisacrylamide in DNA Sequencing Gel Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique in molecular biology, renowned for its high resolving power in separating nucleic acids, particularly for DNA sequencing applications. The gel matrix, formed by the polymerization of acrylamide (B121943) and a cross-linking agent, N,N'-methylenebisacrylamide (also known as bis-acrylamide), acts as a molecular sieve. The precise control over the pore size of this sieve is critical for achieving single-base resolution, which is paramount in DNA sequencing. This document provides detailed application notes and protocols for the use of N,N'-methylenebisacrylamide in the preparation of denaturing polyacrylamide gels for DNA sequencing.
N,N'-methylenebisacrylamide is a bifunctional reagent that forms cross-links between linear polyacrylamide chains, creating a three-dimensional network.[1][2][3] The ratio of acrylamide to bis-acrylamide and the total monomer concentration are key determinants of the gel's physical properties, including pore size, elasticity, and brittleness.[4][5] For DNA sequencing, denaturing gels containing a high concentration of urea (B33335) are employed to prevent the formation of secondary structures in the single-stranded DNA fragments, ensuring that migration is solely dependent on fragment length.[6][7][8]
Key Principles
The polymerization of acrylamide and N,N'-methylenebisacrylamide is a free-radical chain reaction initiated by ammonium (B1175870) persulfate (APS) and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED).[4] The concentration of the acrylamide monomer and the bis-acrylamide cross-linker dictates the pore size of the resulting gel matrix. This relationship is crucial for optimizing the separation of DNA fragments of different sizes.
-
Total Acrylamide Concentration (%T): This refers to the total weight percentage of both acrylamide and bis-acrylamide in the gel. Higher %T values result in smaller pore sizes and are suitable for resolving smaller DNA fragments.[5][9]
-
Cross-linker Concentration (%C): This represents the weight percentage of the cross-linker (bis-acrylamide) relative to the total monomer concentration. The pore size is minimized at a %C of approximately 5% (a 19:1 acrylamide to bis-acrylamide ratio).[5] Increasing or decreasing the %C from this optimal value will result in a larger pore size.[5]
For DNA sequencing applications, polyacrylamide gels with a uniform thickness, typically 0.2 to 0.4 mm, and a length of at least 40 cm are used to achieve the necessary resolution to distinguish DNA fragments that differ in length by a single nucleotide.[10][11][12]
Quantitative Data Presentation
The selection of the appropriate acrylamide and bis-acrylamide concentrations is critical for achieving the desired resolution for a specific range of DNA fragment sizes. The following tables provide a summary of recommended gel compositions for various DNA sequencing applications.
Table 1: Recommended Acrylamide/Bis-acrylamide Ratios and Concentrations for DNA Sequencing Gels
| Acrylamide:Bis-acrylamide Ratio | Total Acrylamide Concentration (%T) | Optimal Resolution Range (base pairs) |
| 19:1 | 4% - 6% | 20 - 300 |
| 19:1 | 8% | 60 - 400[7] |
| 19:1 | 12% | 40 - 200[7] |
| 29:1 | 6% | 25 - 250 |
| 29:1 | 10% | 20 - 150 |
| 37.5:1 | 5% | 80 - 500[7] |
Table 2: Components for a 6% Denaturing Polyacrylamide Sequencing Gel (19:1 ratio)
| Component | Volume for 100 mL of Gel Solution |
| 40% Acrylamide/Bis-acrylamide (19:1) solution | 15.0 mL |
| Urea | 42.0 g |
| 10X TBE Buffer | 10.0 mL |
| Deionized Water | to 100 mL |
| 10% Ammonium Persulfate (APS) | 1.0 mL |
| N,N,N',N'-Tetramethylethylenediamine (TEMED) | 100 µL |
Experimental Protocols
Protocol 1: Preparation of a Denaturing Polyacrylamide Sequencing Gel
This protocol describes the preparation of a standard 6% denaturing polyacrylamide gel for manual DNA sequencing.
Materials:
-
Acrylamide/Bis-acrylamide (19:1) stock solution (40%)
-
Urea
-
10X Tris-Borate-EDTA (TBE) buffer
-
Deionized water
-
Ammonium persulfate (APS), 10% (w/v) solution (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Glass plates, spacers (0.4 mm), and comb for gel casting
-
Syringes and needles
-
Gel casting stand
Procedure:
-
Assemble the Gel Cassette: Thoroughly clean the glass plates and spacers. Assemble the gel casting cassette according to the manufacturer's instructions.
-
Prepare the Gel Solution:
-
In a beaker, combine 15 mL of 40% acrylamide/bis-acrylamide (19:1) solution, 42 g of urea, and 10 mL of 10X TBE buffer.
-
Add deionized water to a final volume of approximately 90 mL.
-
Gently stir the mixture on a magnetic stirrer until the urea is completely dissolved. This may require gentle warming.
-
Bring the final volume to 100 mL with deionized water.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
-
Initiate Polymerization:
-
Just before pouring the gel, add 1.0 mL of freshly prepared 10% APS and 100 µL of TEMED to the gel solution.
-
Swirl the beaker gently to mix the components. Avoid introducing air bubbles.
-
-
Pour the Gel:
-
Using a syringe with a needle or a peristaltic pump, carefully pour the acrylamide solution into the assembled gel cassette.[13]
-
Pour the solution in a steady stream to avoid trapping air bubbles.
-
Fill the cassette to the top.
-
-
Insert the Comb:
-
Carefully insert the comb into the top of the gel, ensuring that no air bubbles are trapped under the teeth.[13]
-
-
Allow Polymerization:
-
Allow the gel to polymerize for at least 1-2 hours at room temperature. Polymerization is complete when a sharp line is visible at the bottom of the wells.
-
-
Prepare for Electrophoresis:
Visualizations
Signaling Pathway of Polyacrylamide Gel Polymerization
Caption: Free-radical polymerization of acrylamide and N,N'-methylenebisacrylamide.
Experimental Workflow for DNA Sequencing Gel Preparation
Caption: Workflow for preparing a denaturing polyacrylamide sequencing gel.
Conclusion
The precise application of N,N'-methylenebisacrylamide as a cross-linking agent is fundamental to the successful preparation of polyacrylamide gels for DNA sequencing. By carefully controlling the total monomer concentration and the ratio of acrylamide to bis-acrylamide, researchers can tailor the gel matrix to achieve the high resolution required to distinguish between DNA fragments that differ by a single base. The protocols and data presented in these application notes provide a comprehensive guide for the preparation of robust and reliable DNA sequencing gels, enabling accurate and reproducible results in genetic analysis and other molecular biology applications.
References
- 1. differencebetween.com [differencebetween.com]
- 2. biocompare.com [biocompare.com]
- 3. pediaa.com [pediaa.com]
- 4. Overview of Electrophoresis | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 6. Pouring Sequencing Gels - National Diagnostics [nationaldiagnostics.com]
- 7. idtdna.com [idtdna.com]
- 8. Interpret the Chain-Terminating Dideoxynucleotide Polyacrylamide: A Deep Dive into Sanger Sequencing Technology – PAM Polyacrylamide Manufacturer | Solutions for Water Treatment, Mining, Paper Industry and More [witcarbon.com]
- 9. Five Considerations for the Nucleic Acid Gel Electrophoresis Process | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Preparation and Analysis of DNA Sequencing Gels | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Denaturing gel electrophoresis for sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. langdalelab.com [langdalelab.com]
- 14. Electrophoresis - Polyacrylamide Gels [rothlab.ucdavis.edu]
Optimizing Gel Pore Size: The Role of Diacrylamide Concentration in Polyacrylamide Gel Electrophoresis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique for the separation of proteins and nucleic acids based on their size, and in some cases, charge. The resolving power of a polyacrylamide gel is critically dependent on its pore size, which acts as a molecular sieve. By carefully controlling the gel matrix, researchers can optimize the separation of macromolecules within a specific size range. The pore size of a polyacrylamide gel is determined by two key parameters: the total acrylamide (B121943) concentration (%T) and the concentration of the cross-linker, typically N,N'-methylenebisacrylamide (a diacrylamide), expressed as a percentage of the total monomer (%C).[1][2] This document provides detailed application notes and protocols for manipulating this compound concentration to achieve optimal gel pore size for various research applications.
Principle of Pore Size Control
The formation of a polyacrylamide gel involves the polymerization of acrylamide monomers into long chains and the cross-linking of these chains by a this compound, such as bis-acrylamide.[3]
-
Total Acrylamide Concentration (%T): This is the total concentration of both acrylamide and bis-acrylamide in the gel. As %T increases, the polymer fiber mass per unit volume increases, resulting in a smaller average pore size.[1][4] Gels with higher %T are therefore better suited for resolving smaller molecules.[5]
-
Cross-linker Concentration (%C): This is the percentage of the total monomer that is the cross-linker. The relationship between %C and pore size is more complex. A minimum pore size is generally achieved at a %C of around 5% (a 19:1 acrylamide to bis-acrylamide ratio).[2][4] Increasing or decreasing the %C from this optimal point will result in a larger average pore size.[4] For most standard protein separations using SDS-PAGE, a %C of 2.6% to 3.3% (37.5:1 to 29:1 acrylamide to bis-acrylamide ratio) is commonly used.[4][6]
Data Presentation: Correlating Gel Composition with Separation Range and Pore Size
The following tables summarize the relationship between acrylamide/bis-acrylamide concentrations and the resulting protein separation ranges and estimated physical pore sizes.
Table 1: Acrylamide Concentration and Effective Protein Separation Range
| Acrylamide Percentage (%T) | Effective Separation Range (kDa) |
| 5% | 57 - 212 |
| 7.5% | 36 - 94 |
| 10% | 16 - 68 |
| 12% | 10 - 70 |
| 15% | 12 - 43 |
| 20% | 4 - 40 |
This table provides general guidelines. The optimal percentage may vary depending on the specific proteins of interest and the buffer system used.[5][7]
Table 2: Estimated Gel Pore Size at Varying Acrylamide Concentrations (at a constant %C)
| Acrylamide Percentage (%T) | Estimated Pore Radius (nm) |
| 3.5% | ~130 |
| 10.5% | ~70 |
Data derived from Ferguson plot analysis of DNA fragments in gels with 3% N,N'-methylenebisacrylamide.[8]
Experimental Protocols
Protocol 1: Preparation of Polyacrylamide Gels with Varying this compound Concentrations
This protocol describes the preparation of a standard 1.0 mm thick mini-gel. Volumes can be scaled for larger gels.
Materials:
-
Acrylamide/Bis-acrylamide stock solution (e.g., 30% or 40% with a specific ratio, such as 29:1 or 37.5:1)
-
Resolving gel buffer (1.5 M Tris-HCl, pH 8.8)
-
Stacking gel buffer (0.5 M Tris-HCl, pH 6.8)[3]
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Isopropanol (B130326) or water-saturated butanol
-
Gel casting apparatus
Procedure:
-
Assemble the Gel Cassette: Thoroughly clean and assemble the glass plates and spacers of the gel casting apparatus according to the manufacturer's instructions. Ensure there are no leaks.
-
Prepare the Resolving Gel Solution: In a small beaker or conical tube, combine the components for the resolving gel according to the desired %T and %C. The following table provides example volumes for a 10 mL resolving gel.
| Component | 7.5% Gel | 10% Gel | 12% Gel | 15% Gel |
| 30% Acrylamide/Bis (29:1) | 2.5 mL | 3.33 mL | 4.0 mL | 5.0 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | 2.5 mL | 2.5 mL | 2.5 mL |
| 10% SDS | 100 µL | 100 µL | 100 µL | 100 µL |
| Deionized Water | 4.8 mL | 4.0 mL | 3.3 mL | 2.3 mL |
| 10% APS | 100 µL | 100 µL | 100 µL | 100 µL |
| TEMED | 10 µL | 10 µL | 10 µL | 10 µL |
-
Pour the Resolving Gel: Gently swirl the resolving gel solution to mix. Using a pipette, carefully pour the solution into the gel cassette up to the desired height (leaving space for the stacking gel and comb).
-
Overlay the Resolving Gel: Immediately overlay the resolving gel with a thin layer of isopropanol or water-saturated butanol. This creates a sharp, flat interface.
-
Allow Polymerization: Let the resolving gel polymerize for 30-60 minutes at room temperature. A sharp line between the gel and the overlay indicates polymerization is complete.
-
Prepare the Stacking Gel Solution: Prepare the stacking gel solution (typically 4-5% acrylamide). For a 5 mL stacking gel:
-
30% Acrylamide/Bis (29:1): 0.67 mL
-
0.5 M Tris-HCl, pH 6.8: 1.25 mL
-
10% SDS: 50 µL
-
Deionized Water: 3.0 mL
-
10% APS: 50 µL
-
TEMED: 5 µL
-
-
Pour the Stacking Gel: Pour off the overlay from the resolving gel and rinse the top of the gel with deionized water. Remove all residual water. Pour the stacking gel solution on top of the resolving gel.
-
Insert the Comb: Immediately insert the comb into the stacking gel, being careful not to trap any air bubbles.
-
Allow Stacking Gel Polymerization: Let the stacking gel polymerize for 20-30 minutes.
-
Prepare for Electrophoresis: Once polymerized, the gel is ready to be placed in the electrophoresis apparatus.
Protocol 2: Estimation of Gel Pore Size using Ferguson Plot Analysis
A Ferguson plot is a graphical method used to estimate the molecular size and free mobility of macromolecules. It involves running the molecule of interest in a series of gels with different acrylamide concentrations.[9]
Principle: The electrophoretic mobility of a molecule in a gel is a function of both its intrinsic charge and its interaction with the gel matrix (sieving). By plotting the logarithm of the relative mobility (log(Rf)) against the gel concentration (%T), a linear relationship is typically observed. The slope of this line is the retardation coefficient (Kr), which is proportional to the molecular radius. The y-intercept represents the mobility at 0% gel concentration, which is related to the molecule's free mobility (charge-to-mass ratio).
Procedure:
-
Prepare a Series of Gels: Cast a series of polyacrylamide gels with varying total acrylamide concentrations (e.g., 5%, 7.5%, 10%, 12.5%, 15%) but with a constant percentage of cross-linker (%C).
-
Sample Preparation: Prepare your protein samples and a set of molecular weight standards in the appropriate sample buffer.
-
Electrophoresis: Run the samples and standards on each of the different percentage gels under identical electrophoresis conditions (voltage, time, temperature, and buffer).
-
Staining and Imaging: After electrophoresis, stain the gels with a suitable protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) and image the gels.
-
Data Collection: For each protein band (both standards and samples of interest) on each gel, measure the migration distance from the top of the resolving gel to the center of the band. Also, measure the migration distance of the dye front.
-
Calculate Relative Mobility (Rf): For each protein band, calculate the relative mobility (Rf) using the following formula:
-
Rf = (Migration distance of the protein) / (Migration distance of the dye front)
-
-
Construct the Ferguson Plot: For each protein, plot the logarithm of its Rf (log(Rf)) on the y-axis against the corresponding gel concentration (%T) on the x-axis.
-
Determine the Retardation Coefficient (Kr): Perform a linear regression for the data points of each protein. The absolute value of the slope of the resulting line is the retardation coefficient (Kr).
-
Estimate Pore Size: While the Ferguson plot itself does not directly yield a pore size in nanometers, the retardation coefficients of standard proteins with known radii can be used to create a calibration curve. This curve can then be used to estimate the effective molecular radius of the unknown protein. More advanced analysis can be used to estimate the limiting pore size of the gel.
Mandatory Visualizations
Workflow for Optimizing Protein Separation
The following diagram illustrates a typical workflow for optimizing the separation of a protein mixture by adjusting the this compound concentration in a polyacrylamide gel.
Caption: Workflow for optimizing protein separation by adjusting gel composition.
This workflow provides a systematic approach to refining PAGE conditions for enhanced resolution of target proteins. By starting with a broad-range analysis and iteratively adjusting the total acrylamide and this compound concentrations, researchers can achieve a highly optimized separation tailored to their specific needs.
References
- 1. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
- 2. serva.de [serva.de]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 5. How to choose an acrylamide gel concentration for western blot [hellobio.com]
- 6. Polyacrylamide Gel Electrophoresis (PAGE) [ivaan.com]
- 7. Polyacrylamide gel electrophoresis: a versatile tool for the separation of nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of polyacrylamide gel pore size from Ferguson plots of normal and anomalously migrating DNA fragments. I. Gels containing 3% N,N'-methylenebisacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Gel Electrophoretic Data [his.com]
Application Notes and Protocols for Polyacrylamide Hydrogel Synthesis in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyacrylamide (PAAm) hydrogels are synthetic scaffolds widely used in cell culture to mimic the mechanical properties of native extracellular matrices (ECM).[1][2] Their tunable stiffness allows researchers to investigate the effects of substrate rigidity on cellular behaviors such as adhesion, migration, proliferation, and differentiation, a field known as mechanobiology.[1][3] PAAm hydrogels are optically transparent, making them ideal for microscopy-based assays.[2] This document provides a detailed, step-by-step guide for the synthesis, functionalization, and sterilization of PAAm hydrogels for 2D cell culture applications.
Data Presentation
The stiffness of a polyacrylamide hydrogel, measured as its Young's Modulus (E), is primarily determined by the concentration of the acrylamide (B121943) monomer and the N,N'-methylenebisacrylamide (bis-acrylamide) crosslinker.[4][5] The following table provides formulations for creating hydrogels of varying stiffness values.
| Target Stiffness (kPa) | Acrylamide (% w/v) | Bis-acrylamide (% w/v) | Expected Young's Modulus (E) (kPa) |
| Soft | 3 | 0.1 | ~0.5 - 1.0 |
| Medium | 5 | 0.2 | ~2.0 - 5.0 |
| Stiff | 8 | 0.3 | ~10 - 15 |
| Very Stiff | 10 | 0.5 | ~25 - 40 |
| Rigid | 12 | 0.6 | ~50 - 60 |
Note: The exact Young's Modulus can vary depending on polymerization conditions and measurement techniques. It is recommended to characterize the mechanical properties of the hydrogels for precise applications.[6][7]
Experimental Protocols
This section details the necessary protocols for preparing polyacrylamide hydrogels for cell culture, including glass preparation, hydrogel synthesis, functionalization for cell adhesion, sterilization, and cell seeding.
Protocol 1: Preparation of Glass Coverslips
-
Cleaning: Thoroughly clean glass coverslips (e.g., 22 mm diameter) by immersing them in a solution of 70% ethanol (B145695) and sonicating for 15-20 minutes.
-
Drying: Rinse the coverslips with deionized water and dry them completely using a stream of nitrogen gas or by baking in an oven.
-
Activation: To ensure covalent attachment of the hydrogel to the glass, the surface needs to be activated. This can be achieved by treating the clean, dry coverslips with a solution of 3-(trimethoxysilyl)propyl methacrylate (B99206) (or a similar silane (B1218182) agent) for 30 minutes at room temperature.[4]
-
Washing and Curing: After activation, wash the coverslips extensively with ethanol to remove any unbound silane.[4] Allow the coverslips to dry completely in a sterile environment, such as a laminar flow hood.
Protocol 2: Polyacrylamide Hydrogel Synthesis
-
Prepare Pre-gel Solution: In a conical tube, mix the desired concentrations of 40% acrylamide and 2% bis-acrylamide solutions with deionized water to achieve the target stiffness as indicated in the data table.
-
Degassing: Degas the pre-gel solution for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[1]
-
Initiate Polymerization: In a chemical fume hood, add 10% ammonium (B1175870) persulfate (APS) solution (a typical final concentration is 0.1% w/v) and N,N,N',N'-tetramethylethylenediamine (TEMED) (a typical final concentration is 0.1% v/v) to the pre-gel solution.[4][8] APS acts as the initiator, providing free radicals, while TEMED catalyzes the reaction.[4][8]
-
Casting the Hydrogel: Immediately after adding TEMED, quickly vortex the solution and pipette a small volume (e.g., 20-50 µL for a 22 mm coverslip) onto the center of an activated glass coverslip.
-
Sandwiching: Gently place a non-activated, hydrophobic (or silanized) glass coverslip on top of the droplet to spread the solution into a thin, uniform layer.[3]
-
Polymerization: Allow the hydrogel to polymerize at room temperature for 30-60 minutes.
-
Removal of Top Coverslip: After polymerization, carefully remove the top, non-activated coverslip. The hydrogel should remain attached to the bottom, activated coverslip.
-
Hydration: Immediately immerse the hydrogel in sterile phosphate-buffered saline (PBS) to prevent dehydration and to wash away unreacted monomers.[4]
Protocol 3: Hydrogel Functionalization for Cell Adhesion
Polyacrylamide hydrogels are inherently bio-inert and do not support cell adhesion.[2] Therefore, their surface must be functionalized with extracellular matrix proteins.
-
Activation of the Hydrogel Surface: A common method for functionalization involves the use of a photo-activatable crosslinker such as sulfo-SANPAH (sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate).[4][9]
-
Crosslinker Application: Cover the surface of the hydrated hydrogel with a solution of sulfo-SANPAH and expose it to ultraviolet (UV) light (365 nm) for 10-15 minutes to activate the crosslinker.[9][10]
-
Washing: Wash the hydrogel extensively with a sterile buffer (e.g., 50 mM HEPES at pH 8.5) to remove excess, unreacted sulfo-SANPAH.[9]
-
Protein Coating: Incubate the activated hydrogel surface with a solution of the desired ECM protein (e.g., 0.1 mg/mL collagen type I or fibronectin) overnight at 4°C.[10]
-
Final Washing: Wash the hydrogel three times with sterile PBS to remove any non-covalently bound protein.
Protocol 4: Sterilization
Maintaining sterility is crucial for successful cell culture.
-
UV Sterilization: A common and effective method for sterilizing the final hydrogel is to expose it to germicidal UV radiation (254 nm) in a sterile cell culture hood for 30-60 minutes.[11]
-
Ethanol Treatment: Alternatively, the polymerized hydrogels can be sterilized by washing with 70% ethanol, followed by several washes with sterile PBS to remove all traces of ethanol.[11]
-
Sterile Filtration of Pre-gel Solution: For applications where cells are encapsulated within the hydrogel, the pre-gel solution must be sterilized by filtration through a 0.22 µm filter before the addition of APS and TEMED.[11]
Protocol 5: Cell Seeding
-
Equilibration: Before seeding cells, equilibrate the functionalized and sterilized hydrogels in pre-warmed cell culture medium for at least 30 minutes at 37°C.[9]
-
Cell Preparation: Prepare a single-cell suspension at the desired density.
-
Seeding: Aspirate the equilibration medium from the hydrogels and gently add the cell suspension onto the hydrogel surface.
-
Incubation: Allow the cells to adhere for a few hours before adding more medium to fully immerse the hydrogels.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for polyacrylamide hydrogel synthesis for cell culture.
Signaling Pathway Diagram: Integrin-Mediated Mechanotransduction
Cells sense and respond to the stiffness of the hydrogel substrate through a process called mechanotransduction. A key pathway involved is the integrin-mediated signaling cascade.
Caption: Integrin-mediated mechanotransduction signaling pathway.
References
- 1. From mechanical force to RhoA activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. YAP/TAZ mechanotransduction is a fast cellular response to subnuclear adhesions revealed by mechanically dynamic substrates | Sciety [sciety.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] RhoA/ROCK signaling is critical to FAK activation by cyclic stretch in cardiac myocytes. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Integrin Conformational Dynamics and Mechanotransduction | NSF Public Access Repository [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Methods for Incorporating Diacrylamide in Responsive Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction to Diacrylamide in Responsive Polymers
Responsive polymers, often referred to as "smart" polymers, are materials that undergo significant and reversible changes in their physical or chemical properties in response to external stimuli. These stimuli can include temperature, pH, light, and specific biomolecules. This dynamic behavior makes them highly valuable in a range of biomedical applications, particularly in drug delivery, where they can be engineered to release therapeutic agents at a specific target site in a controlled manner.
A key component in the design of many responsive polymer networks, especially hydrogels, is the crosslinking agent. Diacrylamides, most commonly N,N'-methylene-bis-acrylamide (MBA or BIS), are widely used bifunctional monomers that form covalent crosslinks between polymer chains. The incorporation of this compound is critical for:
-
Network Formation: Creating a three-dimensional polymer network that can swell in an aqueous environment without dissolving.
-
Mechanical Integrity: Providing structural stability and robustness to the polymer matrix.
-
Controlling Responsiveness: The density of crosslinks, determined by the concentration of this compound, directly influences the swelling ratio, the lower critical solution temperature (LCST) of thermoresponsive polymers, and the diffusion rate of encapsulated molecules.[1][2][3]
This document provides detailed protocols for several methods of incorporating this compound into responsive polymers and discusses their impact on the final properties of the material.
Methods of Incorporation: A Comparative Overview
The choice of polymerization technique significantly impacts the architecture and properties of the resulting responsive polymer network. Here, we compare the most common methods for incorporating this compound.
-
Free Radical Polymerization (FRP): This is the most conventional and straightforward method for synthesizing crosslinked hydrogels.[4][5] It involves the use of a radical initiator to polymerize monomers and the this compound crosslinker. While simple and cost-effective, FRP offers limited control over the polymer chain length and crosslinking distribution, which can lead to network heterogeneity.[6][7]
-
Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer precise control over the polymerization process. This allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and controlled architecture.[8][9] In the context of crosslinked networks, CRP can lead to more homogeneous gel structures with improved mechanical properties compared to those synthesized by FRP.[6]
-
Post-Polymerization Crosslinking: This approach involves synthesizing linear polymers first and then crosslinking them in a separate step. Carbodiimide-mediated chemistry is a common method where a crosslinking agent is used to form amide bonds between pendant carboxylic acid and amine groups on the polymer chains.[10] This method provides an alternative route that can be performed under mild conditions and avoids the potential toxicity of unreacted monomers and radical initiators.
II. Experimental Protocols
Protocol 1: Synthesis of a Thermoresponsive Poly(N-isopropylacrylamide) Hydrogel via Free Radical Polymerization
This protocol describes the synthesis of a thermoresponsive poly(N-isopropylacrylamide) (PNIPAM) hydrogel crosslinked with N,N'-methylene-bis-acrylamide (MBA).
Materials:
-
N-isopropylacrylamide (NIPAM)
-
N,N'-methylene-bis-acrylamide (MBA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized (DI) water
Procedure:
-
Monomer Solution Preparation: In a glass vial, dissolve the desired amount of NIPAM and MBA in DI water. For example, to prepare a 5% w/v monomer solution with a 2 mol% crosslinker ratio, dissolve 0.49 g of NIPAM and 0.01 g of MBA in 10 mL of DI water.
-
Degassing: Purge the monomer solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiator and Catalyst Addition: To the degassed solution, add the initiator, APS (e.g., 10 mg dissolved in 100 µL of DI water), and the catalyst, TEMED (e.g., 10 µL). The polymerization will initiate rapidly upon the addition of TEMED.
-
Polymerization: Quickly pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer). Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid gel is formed.
-
Purification: After polymerization, immerse the hydrogel in a large volume of DI water for 48-72 hours, changing the water frequently to remove unreacted monomers, initiator, and catalyst.
-
Swelling and Characterization: The purified hydrogel can then be used for swelling studies, drug loading, and other characterizations.
Protocol 2: Representative Synthesis of a this compound-Crosslinked Responsive Polymer via RAFT Polymerization
This protocol provides a general guideline for synthesizing a this compound-crosslinked responsive polymer using RAFT polymerization. The specific RAFT agent and initiator may vary depending on the monomer.
Materials:
-
Responsive monomer (e.g., NIPAM)
-
N,N'-methylene-bis-acrylamide (MBA)
-
RAFT chain transfer agent (CTA) (e.g., 2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid)
-
Azo initiator (e.g., 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile))
-
Solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
Reaction Mixture Preparation: In a Schlenk flask, dissolve the responsive monomer, MBA, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer:MBA:CTA:initiator will determine the final polymer properties.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 25-70°C) to initiate polymerization.[8] The reaction time will depend on the specific conditions and desired conversion.
-
Termination and Precipitation: To stop the polymerization, cool the reaction mixture and expose it to air. Precipitate the polymer by adding the solution to a non-solvent (e.g., cold diethyl ether).
-
Purification: Collect the precipitated polymer by filtration or centrifugation and wash it several times with the non-solvent to remove unreacted components. Dry the polymer under vacuum.
-
Hydrogel Formation: The purified crosslinked polymer can then be swollen in an appropriate solvent to form the hydrogel.
Protocol 3: Post-Polymerization Crosslinking using Carbodiimide Chemistry
This protocol describes the crosslinking of a linear polymer containing carboxylic acid groups with a diamine crosslinker using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). While this protocol uses a diamine, the principle can be adapted for this compound if the polymer has appropriate functional groups to react with the acrylamide (B121943) moieties.
Materials:
-
Linear polymer with pendant carboxylic acid groups (e.g., poly(acrylic acid))
-
Diamine crosslinker (e.g., ethylenediamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) (optional, to improve efficiency)
-
MES buffer (pH 4.5-6.0)
Procedure:
-
Polymer Solution: Dissolve the linear polymer in MES buffer to the desired concentration.
-
Activation of Carboxyl Groups: Add EDC and optionally NHS to the polymer solution. The EDC will react with the carboxylic acid groups to form an active O-acylisourea intermediate.[10]
-
Crosslinking: Add the diamine crosslinker to the solution. The amine groups will react with the activated carboxyl groups to form stable amide bonds, thus crosslinking the polymer chains.
-
Gelation: Allow the reaction to proceed at room temperature until a hydrogel is formed. The gelation time will depend on the concentrations of the polymer, crosslinker, and EDC.
-
Purification: Purify the resulting hydrogel by dialysis against DI water to remove unreacted reagents and byproducts.
III. Data Presentation
Table 1: Effect of this compound (MBA) Concentration on the Properties of Responsive Hydrogels
| Polymer System | Monomer Concentration (% w/v) | MBA Concentration (mol%) | Swelling Ratio (g/g) | Lower Critical Solution Temperature (LCST) (°C) | Drug Release Characteristics | Reference |
| Poly(N-isopropylacrylamide) | 5 | 1 | High | ~32 | Faster Release | [11] |
| Poly(N-isopropylacrylamide) | 5 | 2 | Moderate | ~32 | Slower Release | [1][11] |
| Poly(N-isopropylacrylamide) | 5 | 5 | Low | ~32 | Much Slower Release | [11] |
| Poly(N-isopropylacrylamide) | 5 | 9.1 | Very Low | Not significantly affected | Very Slow Release | [4] |
| Poly(acrylamide-co-acrylic acid) | 5 | 0.5 | 150 | N/A (pH-responsive) | Faster Release | [5] |
| Poly(acrylamide-co-acrylic acid) | 5 | 1.0 | 100 | N/A (pH-responsive) | Slower Release | [5] |
| Poly(acrylamide-co-acrylic acid) | 5 | 2.0 | 60 | N/A (pH-responsive) | Much Slower Release | [5] |
Note: Swelling ratios and drug release rates are qualitative comparisons. Actual values depend on specific experimental conditions such as temperature, pH, and the nature of the swelling medium.
IV. Visualizations
Diagrams
Caption: Workflow for Free Radical Polymerization of this compound-Crosslinked Hydrogels.
Caption: Cellular Uptake and Drug Action Pathway for Responsive Polymers.
References
- 1. Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A versatile characterization of poly(N-isopropylacrylamideco-N,N!-methylene-bis-acrylamide) hydrogels for composition, mechanical strength, and rheology [researchspace.csir.co.za]
- 5. Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Controlling Hydrogel Crosslinking Density with N,N'-Methylenebisacrylamide
Introduction Polyacrylamide hydrogels are three-dimensional polymer networks renowned for their versatility in a wide range of scientific applications, including cell culture, mechanobiology, tissue engineering, and electrophoresis.[1][2][3] A key determinant of a hydrogel's physical properties—such as stiffness, porosity, and swelling capacity—is its crosslinking density.[4][5] By precisely controlling this parameter, researchers can tailor the hydrogel's microenvironment to mimic specific biological tissues or to optimize separation matrices. The most common and direct method for controlling this density is by modulating the concentration of a diacrylamide crosslinking agent, typically N,N'-methylenebisacrylamide (also known as BIS or MBAA).[6][7]
Core Principle: Free-Radical Polymerization and Crosslinking Polyacrylamide hydrogels are formed through the free-radical polymerization of acrylamide (B121943) monomers.[7] The process is initiated by a free-radical source, commonly generated by a system like ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[3] APS generates sulfate (B86663) free radicals, and TEMED accelerates the rate of radical formation. These radicals react with acrylamide monomers to create long, linear polymer chains.
When N,N'-methylenebisacrylamide is included in the reaction mixture, its two vinyl groups can participate in the polymerization of two separate polyacrylamide chains, creating a covalent bridge or "crosslink" between them. The accumulation of these crosslinks results in a three-dimensional, water-swollen network—the hydrogel. The final density of these crosslinks is directly proportional to the initial concentration of the BIS crosslinker in the pre-polymer solution.
Impact of Crosslinker Concentration on Hydrogel Properties
Varying the concentration of this compound is the primary method for tuning the physical characteristics of the resulting hydrogel. The relationship between crosslinker concentration and the material properties is generally predictable, allowing for rational design of hydrogels for specific applications.
-
Mechanical Stiffness (Elastic Modulus) : As the concentration of BIS increases, the crosslinking density of the polymer network rises. This creates a more rigid structure, leading to a higher elastic (Young's) modulus and a stiffer hydrogel.[6][8][9] This relationship is crucial for mechanobiology studies, where cells are cultured on substrates of varying stiffness to investigate their responses to mechanical cues.
-
Swelling Ratio : The swelling capacity of a hydrogel is inversely related to its crosslinking density. A higher concentration of BIS results in a tighter network with smaller interstitial spaces (mesh size), which physically restricts the amount of water the hydrogel can absorb.[10][11] Consequently, increasing the crosslinker concentration leads to a lower equilibrium swelling ratio.[12][13]
-
Pore Size : The effect on pore size is more complex. At very low BIS concentrations, the pores are large. As the BIS concentration increases, the pore size decreases. However, beyond an optimal concentration (often around 5% of the total monomer concentration), the crosslinkers may begin to form non-homogeneous bundles, which can lead to an increase in the effective pore size.[7]
Quantitative Data Summary
The precise mechanical and physical properties of a hydrogel depend on both the total monomer concentration (acrylamide + BIS) and the relative percentage of the BIS crosslinker. The following tables summarize data from published literature to provide a quantitative understanding of these relationships.
Table 1: Effect of this compound (BIS) Concentration on Young's Modulus This table illustrates how increasing the BIS concentration at a fixed acrylamide concentration results in a stiffer hydrogel.
| Total Acrylamide Conc. (% w/v) | This compound (BIS) Conc. (% w/v) | Resulting Young's Modulus (E) |
| 5% | 0.05% | ~1.3 kPa[14] |
| 5% | 0.10% | ~2.5 kPa[14] |
| 5% | 0.15% | ~3.4 kPa[14] |
| 5% | 0.25% | ~4.6 kPa[14] |
| Not Specified | 0.5 wt.% | 110 ± 15 kPa[9][15] |
| Not Specified | 2.0 wt.% | 1100 ± 310 kPa[9][15] |
Table 2: Effect of this compound (BIS) Concentration on Swelling Ratio This table demonstrates the inverse relationship between crosslinker concentration and the hydrogel's ability to absorb water.
| Total Monomer Conc. | This compound (BIS) Conc. | Swelling Ratio (g/g) | Swelling Medium |
| Not Specified | 0.5 wt.% | 20.6[9][15] | Pore Solution |
| Not Specified | 2.0 wt.% | 5.1[9][15] | Pore Solution |
| Not Specified | 7.37% | ~15[11] | Distilled Water |
| Not Specified | 14.36% | ~6[11] | Distilled Water |
Protocol: Fabricating Polyacrylamide Hydrogels with Tunable Stiffness
This protocol provides a method for preparing polyacrylamide hydrogels with varying crosslinking densities to achieve a desired stiffness.
Materials and Reagents
-
Acrylamide solution, 40% (w/v)
-
N,N'-Methylenebisacrylamide (BIS) solution, 2% (w/v)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Phosphate-Buffered Saline (PBS) or deionized water
-
Glass slides and coverslips (or desired gel casting mold)
-
3-(Trimethoxysilyl)propyl methacrylate (B99206) (for glass activation, optional)
-
Ethanol, 70%
Protocol Steps
-
Preparation of Stock Solutions:
-
Prepare a fresh 10% (w/v) APS solution in deionized water. Store on ice and use within the same day.
-
Acrylamide and BIS solutions are typically purchased as ready-to-use solutions. Handle with extreme care as acrylamide is a neurotoxin.
-
-
Glass/Mold Preparation (for cell culture):
-
Clean glass coverslips thoroughly with ethanol.
-
To ensure the hydrogel adheres to the glass, functionalize the surface by incubating with a solution of 3-(trimethoxysilyl)propyl methacrylate.
-
-
Preparing the Monomer-Crosslinker Premix:
-
In a conical tube, combine the 40% Acrylamide and 2% BIS solutions according to the desired final stiffness. The total volume can be scaled as needed. The table below provides example recipes for a final volume of 1 mL.
-
Add PBS or water to reach the final volume minus the volume of APS and TEMED to be added later.
-
| Desired Stiffness (Approx.) | 40% Acrylamide (µL) | 2% BIS (µL) | PBS or Water (µL) |
| ~1 kPa | 75 | 50 | 865 |
| ~8 kPa | 100 | 180 | 710 |
| ~25 kPa | 200 | 240 | 550 |
| ~40 kPa | 200 | 300 | 490 |
-
Initiating Polymerization:
-
Degas the premix solution for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Move the premix to a chemical fume hood. Add 10 µL of 10% APS solution per 1 mL of premix. Mix gently by pipetting.
-
Add 1 µL of TEMED per 1 mL of premix. Mix quickly as polymerization will begin almost immediately.
-
-
Casting and Polymerization:
-
Immediately pipette the final solution into your casting mold (e.g., between two glass slides separated by spacers).
-
Allow the solution to polymerize at room temperature for 30-60 minutes. A complete gel will be opaque and solid.
-
-
Post-Polymerization Processing:
-
Carefully disassemble the mold and transfer the hydrogel into a beaker containing PBS or deionized water.
-
Wash the gel for at least 24-48 hours with several changes of buffer to remove unreacted monomers and initiators. The gel will swell to its equilibrium state during this time.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Method for the Direct Fabrication of Polyacrylamide Hydrogels with Controlled Stiffness in Polystyrene Multiwell Plates for Mechanobiology Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyacrylamide gel electrophoresis: a versatile tool for the separation of nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Polyacrylamide Hydrogel Diverse Chains and Cross-Linking Density for Cell Proliferation, Aging, and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic cross-linking of an alginate–acrylamide tough hydrogel system: time-resolved in situ mapping of gel self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. banglajol.info [banglajol.info]
- 11. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Altering the Crosslinking Density of Polyacrylamide Hydrogels to Increase Swelling Capacity and Promote Calcium Hydroxide Growth in Cement Voids | springerprofessional.de [springerprofessional.de]
The Role of Bis-acrylamide in Molecular Biology: Application Notes and Protocols
Introduction
In the landscape of molecular biology, the precise separation of macromolecules is fundamental to a vast array of analytical and preparative techniques. Polyacrylamide gel electrophoresis (PAGE) stands out as a high-resolution method for fractionating proteins and nucleic acids. The success of this technique hinges on the formation of a porous gel matrix, a process in which N,N'-methylene-bis-acrylamide, often referred to as bis-acrylamide, plays a critical role as a cross-linking agent. When copolymerized with acrylamide (B121943) monomers, bis-acrylamide forms a network of cross-links, creating a gel with a defined pore size that is essential for molecular sieving. This document provides detailed application notes and protocols for the use of acrylamide/bis-acrylamide solutions in key molecular biology workflows, targeted at researchers, scientists, and drug development professionals.
Key Applications of Bis-acrylamide in Molecular Biology
The primary application of bis-acrylamide is in the formulation of polyacrylamide gels for electrophoresis. The ratio of acrylamide to bis-acrylamide is a critical determinant of the gel's physical properties, including pore size, elasticity, and mechanical strength. By carefully selecting this ratio, researchers can tailor gels for specific applications.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a cornerstone technique for separating proteins based on their molecular weight.[1][2][3][4] In this method, proteins are denatured and coated with the anionic detergent sodium dodecyl sulfate (B86663) (SDS), which imparts a uniform negative charge.[1][2] The migration of these protein-SDS complexes through the polyacrylamide gel is then primarily a function of their size.
Application Note: The percentage of acrylamide and the acrylamide:bis-acrylamide ratio determine the resolution of the gel for a given range of protein sizes. Higher percentage gels are used to resolve smaller proteins, while lower percentage gels are suitable for larger proteins.[5] A common acrylamide:bis-acrylamide ratio for standard protein gels is 29:1 or 37.5:1.[6]
Experimental Protocol: Preparation of a 12% Resolving Gel and 5% Stacking Gel for SDS-PAGE
Quantitative Data for Gel Preparation:
| Component | 12% Resolving Gel (10 mL) | 5% Stacking Gel (5 mL) |
| Distilled H2O | 3.3 mL | 3.05 mL |
| 30% Acrylamide/Bis-acrylamide (29:1) | 4.0 mL | 0.83 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | - |
| 0.5 M Tris-HCl, pH 6.8 | - | 1.25 mL |
| 10% (w/v) SDS | 100 µL | 50 µL |
| 10% (w/v) Ammonium Persulfate (APS) | 100 µL | 50 µL |
| TEMED | 10 µL | 5 µL |
Methodology:
-
Assemble Gel Casting Apparatus: Thoroughly clean and assemble the glass plates and spacers of the gel casting apparatus according to the manufacturer's instructions. Ensure there are no leaks.
-
Prepare Resolving Gel Solution: In a small beaker or tube, combine the distilled H2O, 30% Acrylamide/Bis-acrylamide solution, and 1.5 M Tris-HCl, pH 8.8. Gently swirl to mix.
-
Initiate Polymerization: Add the 10% SDS, 10% APS, and TEMED to the resolving gel solution. Mix gently but quickly, as polymerization will begin immediately. TEMED accelerates the polymerization process initiated by the free radicals from APS.[7][8]
-
Cast Resolving Gel: Immediately pipette the resolving gel solution between the glass plates to the desired height (leaving space for the stacking gel and comb). To ensure a flat interface, carefully overlay the gel with a thin layer of water or isopropanol.
-
Allow Polymerization: Let the gel polymerize for 30-60 minutes at room temperature. A sharp interface between the gel and the overlay indicates successful polymerization.
-
Prepare Stacking Gel Solution: In a separate tube, combine the distilled H2O, 30% Acrylamide/Bis-acrylamide solution, and 0.5 M Tris-HCl, pH 6.8.
-
Cast Stacking Gel: Pour off the overlay from the polymerized resolving gel and rinse with distilled water. Add 10% SDS, 10% APS, and TEMED to the stacking gel solution, mix, and immediately pipette it on top of the resolving gel.
-
Insert Comb: Insert the comb into the stacking gel solution, ensuring no air bubbles are trapped under the teeth.
-
Allow Polymerization: Let the stacking gel polymerize for 20-30 minutes.
-
Prepare for Electrophoresis: Once polymerized, carefully remove the comb. The gel is now ready for sample loading and electrophoresis.
Workflow for SDS-PAGE Gel Preparation:
Caption: Workflow for preparing a discontinuous SDS-polyacrylamide gel.
Denaturing Urea-Polyacrylamide Gel Electrophoresis for Nucleic Acids
For the analysis of single-stranded DNA and RNA, particularly in applications like Sanger sequencing and miRNA analysis, denaturing polyacrylamide gels are employed.[6][9][10] These gels contain a high concentration of urea (B33335) (typically 7-8 M) to prevent the formation of secondary structures, ensuring that the nucleic acids migrate based on their length.[9][11]
Application Note: The percentage of acrylamide in urea-PAGE gels is chosen based on the size of the nucleic acid fragments to be resolved. Higher percentages (e.g., 12-20%) are used for very small fragments, while lower percentages (e.g., 6-8%) are suitable for larger fragments.[11]
Experimental Protocol: Preparation of an 8% Denaturing Polyacrylamide Gel
Quantitative Data for 8% Urea-PAGE Gel (50 mL):
| Component | Amount |
| Urea | 21 g |
| 40% Acrylamide/Bis-acrylamide (19:1) | 10 mL |
| 10X TBE Buffer | 5 mL |
| Distilled H2O | to 50 mL |
| 10% (w/v) Ammonium Persulfate (APS) | 250 µL |
| TEMED | 25 µL |
Methodology:
-
Prepare Gel Solution: In a beaker, dissolve the urea in the 40% Acrylamide/Bis-acrylamide solution, 10X TBE buffer, and a portion of the distilled water. This may require gentle heating and stirring. Once dissolved, adjust the final volume to 50 mL with distilled water.
-
Assemble Gel Cassette: Clean and assemble the sequencing gel plates and spacers.
-
Initiate Polymerization: Add the 10% APS and TEMED to the gel solution and mix thoroughly.
-
Cast Gel: Immediately pour the solution between the glass plates, avoiding air bubbles. Insert the comb.
-
Allow Polymerization: Allow the gel to polymerize for at least 1 hour.
-
Pre-run Gel: Before loading samples, it is advisable to pre-run the gel to heat it to a uniform temperature (around 50-60°C), which aids in denaturation.[11]
Logical Relationship for Urea-PAGE:
Caption: Role of components in denaturing urea-PAGE.
Advanced Applications
Recent innovations have expanded the use of acrylamide/bis-acrylamide chemistry beyond traditional electrophoresis.
-
DNA-Crosslinked Hydrogels: In this application, bis-acrylamide is replaced with DNA crosslinkers.[12] This allows for the creation of hydrogels with dynamically tunable stiffness, providing a powerful tool for studying how cells respond to mechanical cues in their microenvironment.[12][13] The stiffness can be altered by adding or removing DNA crosslinks.[12]
-
Copolymerization of Nucleic Acids into Acrylamide Gels (BAGs): Single-cell DNA or RNA can be captured within acrylamide gel balls (BAGs) through the use of 5'-Acrydite modified primers that copolymerize with the acrylamide/bis-acrylamide matrix.[14] This technology facilitates high-throughput single-cell analysis.[14]
Bis-acrylamide, in partnership with acrylamide, is an indispensable reagent in molecular biology, enabling the creation of polyacrylamide gels with tunable properties for a wide range of applications. From routine protein analysis with SDS-PAGE and nucleic acid separation with urea-PAGE to cutting-edge research in mechanobiology and single-cell genomics, the fundamental chemistry of acrylamide/bis-acrylamide polymerization continues to be a cornerstone of modern biological research. The protocols and data presented here provide a foundation for the successful application of this versatile technology.
References
- 1. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 2. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
- 3. ijpsm.com [ijpsm.com]
- 4. Polyacrylamide Gel: Overview & Applications [excedr.com]
- 5. cdn.hellobio.com [cdn.hellobio.com]
- 6. Acrylamide/Bisacrylamide Solutions: Structure, Polymerization, Laboratory Applications, and Their Foundational Role in Modern Molecular Biology – Excelimmune Immunity Reagents [excelimmune.com]
- 7. bio-rad.com [bio-rad.com]
- 8. ocm.govtsciencecollegedurg.ac.in [ocm.govtsciencecollegedurg.ac.in]
- 9. Interpret the Chain-Terminating Dideoxynucleotide Polyacrylamide: A Deep Dive into Sanger Sequencing Technology – PAM Polyacrylamide Manufacturer | Solutions for Water Treatment, Mining, Paper Industry and More [witcarbon.com]
- 10. Denaturing polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gel electrophoretic analysis of DNA sequencing products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of DNA-crosslinked Polyacrylamide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Copolymerization of single-cell nucleic acids into balls of acrylamide gel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diacrylamide in Soft Lithography Stamp Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soft lithography is a versatile set of techniques for fabricating micro- and nanostructures, with microcontact printing (μCP) being one of its most prominent applications. While polydimethylsiloxane (B3030410) (PDMS) is the conventional material for fabricating stamps, polyacrylamide hydrogels, crosslinked with a diacrylamide such as N,N'-methylenebis(acrylamide) (BIS), offer unique advantages. These hydrogels provide a tunable mechanical environment, biocompatibility, and permeability, making them particularly suitable for applications in cell biology, tissue engineering, and drug delivery, where mimicking the softness of biological tissues is crucial.
This document provides detailed application notes and protocols for the fabrication and use of this compound-crosslinked polyacrylamide hydrogel stamps for soft lithography applications.
Data Presentation: Mechanical Properties of this compound-Crosslinked Polyacrylamide Gels
The mechanical properties of polyacrylamide hydrogels, particularly their Young's modulus (a measure of stiffness), can be precisely controlled by varying the concentration of the acrylamide (B121943) monomer and the this compound crosslinker (BIS). This tunability is critical for applications that require matching the stiffness of biological tissues. The following table summarizes the Young's modulus of polyacrylamide gels at various concentrations of acrylamide and BIS, compiled from multiple studies.
| Acrylamide (% w/v) | Bis-acrylamide (% w/v) | Young's Modulus (E) [kPa] | Reference(s) |
| 3 | 0.03 - 0.3 | 0.2 - 5 | [1] |
| 5 | 0.03 - 0.3 | ~1 - 10 | [1][2] |
| 8 | 0.03 - 0.3 | ~5 - 20 | [2] |
| 10 | 0.03 | 6.78 | [2] |
| 10 | 0.03 - 0.3 | 10 - 40 | [1] |
| 10 | - | 25.2 ± 2.5 | [3] |
| - | 1 - 2 | 20 - 160 | [4] |
| 10 | - | 29.8 ± 2.5 | [5] |
Experimental Protocols
Protocol 1: Fabrication of a Master Mold
The master mold contains the negative replica of the desired pattern and is used to cast the this compound-based stamp.
Materials:
-
Silicon wafer
-
Photoresist (e.g., SU-8)
-
Photomask with the desired pattern
-
Developer solution for the photoresist
-
Spin coater
-
UV light source
-
Oven or hotplate
Procedure:
-
Cleaning: Thoroughly clean a silicon wafer with a suitable solvent (e.g., acetone, isopropanol) and dry it with a stream of nitrogen.
-
Photoresist Coating: Apply a layer of photoresist onto the silicon wafer using a spin coater. The thickness of the photoresist will determine the height of the features on the stamp.
-
Soft Bake: Bake the photoresist-coated wafer on a hotplate or in an oven to evaporate the solvent from the photoresist.
-
UV Exposure: Place the photomask over the photoresist-coated wafer and expose it to UV light. The UV light will crosslink the photoresist in the areas not covered by the opaque parts of the mask.
-
Post-Exposure Bake: Bake the wafer again to complete the crosslinking process.
-
Development: Immerse the wafer in the developer solution to dissolve the unexposed photoresist, revealing the patterned master mold.
-
Hard Bake: Perform a final bake to harden the photoresist structures.
Protocol 2: Fabrication of a this compound-Crosslinked Hydrogel Stamp
This protocol details the preparation of a polyacrylamide hydrogel stamp using the master mold.
Materials:
-
Acrylamide solution (e.g., 40% w/v)
-
N,N'-methylenebis(acrylamide) (BIS) solution (e.g., 2% w/v)
-
Ammonium persulfate (APS) solution (e.g., 10% w/v in deionized water, freshly prepared)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Master mold from Protocol 1
-
Petri dish or other suitable container
-
Spacers of desired thickness (e.g., glass slides)
-
Glass slide or coverslip treated with a silanizing agent (e.g., 3-(trimethoxysilyl)propyl methacrylate) to act as a rigid backing.
Procedure:
-
Master Preparation: Place the master mold in a petri dish with the patterned side facing up.
-
Pre-polymer Solution Preparation: In a disposable tube, mix the acrylamide and BIS solutions to achieve the desired final concentrations for the target stiffness (refer to the data table). Add deionized water to reach the final volume.
-
Initiation of Polymerization: Add APS solution to the pre-polymer mixture and mix gently. Immediately add TEMED to catalyze the polymerization reaction and mix again. The amount of APS and TEMED will determine the polymerization speed.
-
Casting the Stamp: Quickly pour the pre-polymer solution over the master mold. Place the silanized glass slide on top, using spacers to control the thickness of the stamp.
-
Curing: Allow the solution to polymerize at room temperature for at least 30 minutes to an hour. The gel will become opaque as it polymerizes.
-
Demolding: Carefully peel the polymerized hydrogel stamp, attached to the glass slide backing, from the master mold.
-
Washing: Rinse the stamp gently with deionized water to remove any unreacted monomers. The stamp is now ready for use.
Protocol 3: Microcontact Printing using a this compound Hydrogel Stamp
This protocol describes the use of the fabricated hydrogel stamp to pattern proteins onto a substrate for cell culture applications.
Materials:
-
This compound hydrogel stamp
-
"Ink" solution (e.g., protein solution like fibronectin or laminin (B1169045) in a suitable buffer)
-
Substrate for patterning (e.g., glass coverslip, tissue culture polystyrene)
-
Phosphate-buffered saline (PBS)
-
Nitrogen or argon gas stream
-
Tweezers
Procedure:
-
Inking the Stamp: Apply the ink solution to the patterned surface of the hydrogel stamp and incubate for a specific period (e.g., 30-60 minutes) to allow the protein to adsorb.
-
Drying: Gently remove the excess ink solution from the stamp by wicking with a clean, lint-free paper and then drying under a gentle stream of nitrogen or argon gas.
-
Printing: Bring the inked surface of the stamp into conformal contact with the substrate. A small weight can be placed on top to ensure even contact. The contact time can vary from a few seconds to several minutes depending on the ink and substrate.
-
Stamp Removal: Carefully remove the stamp from the substrate using tweezers. The protein pattern should now be transferred to the substrate.
-
Backfilling (Optional): To prevent non-specific cell adhesion to the unpatterned areas, the substrate can be incubated with a blocking agent (e.g., Pluronic F-127 or bovine serum albumin).
-
Cell Seeding: The patterned substrate is now ready for cell seeding. Cells will preferentially adhere to the printed protein patterns.
Visualizations
Experimental Workflow: Fabrication of a this compound Hydrogel Stamp and its use in Microcontact Printing
Caption: Workflow for this compound stamp fabrication and use.
Logical Relationship: Factors Influencing Hydrogel Stamp Properties
References
- 1. Frontiers | The Influence of Swelling on Elastic Properties of Polyacrylamide Hydrogels [frontiersin.org]
- 2. Nonlinear elastic properties of polyacrylamide gels: Implications for quantification of cellular forces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of DNA-crosslinked Polyacrylamide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diacrylamide in 3D Bioprinting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) bioprinting has emerged as a transformative technology for fabricating complex, physiologically relevant tissue and organ models. The choice of bioink, the material used to print these structures, is critical to the success of any bioprinting endeavor. Polyacrylamide hydrogels, crosslinked with diacrylamide, are a versatile class of synthetic bioinks due to their tunable mechanical properties, optical transparency, and chemical inertness. This document provides detailed methodological considerations and experimental protocols for the use of this compound, specifically N,N'-methylenebis(acrylamide) (BIS), as a crosslinking agent in polyacrylamide-based bioinks for 3D bioprinting.
The concentration of the this compound crosslinker is a key parameter that dictates the physical and biological properties of the resulting hydrogel. By carefully controlling the this compound concentration, researchers can tailor the stiffness, porosity, and swelling ratio of the 3D printed construct to mimic the native extracellular matrix (ECM) of specific tissues. This, in turn, influences crucial cellular behaviors such as adhesion, proliferation, migration, and differentiation.
These application notes will guide researchers in the formulation of this compound-crosslinked bioinks, the characterization of their physicochemical properties, and the assessment of their biocompatibility for various 3D bioprinting applications in tissue engineering and drug development.
Methodological Considerations
This compound Concentration and its Impact on Hydrogel Properties
The concentration of N,N'-methylenebis(acrylamide) (BIS) is directly proportional to the crosslinking density of the polyacrylamide network. This density is a primary determinant of the hydrogel's mechanical and physical properties.
-
Stiffness: Increasing the BIS concentration leads to a stiffer hydrogel with a higher Young's modulus. This is a critical parameter for mimicking the mechanical environment of different tissues, which can range from soft brain tissue to stiffer cartilage. The stiffness of the hydrogel can influence cell signaling pathways and ultimately cell fate.[1][2]
-
Swelling Ratio: A higher crosslinking density restricts the expansion of the polymer network, resulting in a lower equilibrium swelling ratio.[3] The swelling behavior of a 3D printed construct is important for maintaining its structural integrity and dimensional accuracy post-printing.
-
Porosity and Nutrient Diffusion: The pore size of the hydrogel network generally decreases with increasing crosslinker concentration. This can impact the diffusion of nutrients, oxygen, and cellular waste products, which is crucial for maintaining cell viability within larger 3D constructs.
-
Biodegradability: Polyacrylamide hydrogels crosslinked with BIS are generally considered non-biodegradable as they lack enzymatically cleavable linkages.[4] For applications requiring scaffold degradation and tissue remodeling, alternative biodegradable crosslinkers or the incorporation of degradable moieties would be necessary.
Biocompatibility and Cytotoxicity
While polymerized polyacrylamide is generally considered biocompatible, unreacted acrylamide (B121943) and this compound monomers are neurotoxins.[5] Therefore, it is imperative to:
-
Optimize Polymerization: Ensure complete polymerization of the bioink to minimize the concentration of residual monomers.
-
Purification: Thoroughly wash the 3D printed constructs post-fabrication to remove any unreacted components.[6]
-
Cytotoxicity Assessment: Perform rigorous cytotoxicity testing to ensure the biocompatibility of the final 3D printed construct. Standard assays such as the MTT assay and Live/Dead staining are essential.[6][7][8]
Selection of 3D Bioprinting Technique
This compound-crosslinked polyacrylamide hydrogels are compatible with various 3D bioprinting technologies, most notably extrusion-based and digital light processing (DLP)-based systems.
-
Extrusion-Based Bioprinting: This technique involves extruding a continuous filament of the bioink. The viscosity and shear-thinning properties of the polyacrylamide bioink are critical for successful extrusion and shape fidelity.[9][10][11]
-
Digital Light Processing (DLP)-Based Bioprinting: DLP utilizes light to photopolymerize the bioink in a layer-by-layer fashion. This method requires the inclusion of a photoinitiator in the bioink formulation. DLP can achieve higher resolution and more complex geometries compared to extrusion-based methods.[12]
Quantitative Data Summary
The following tables summarize the relationship between N,N'-methylenebis(acrylamide) (BIS) concentration and the resulting properties of polyacrylamide hydrogels, as reported in the literature.
Table 1: Effect of Acrylamide and BIS Concentration on Hydrogel Stiffness
| Acrylamide (% w/v) | BIS (% w/v) | Young's Modulus (kPa) |
| 3 | 0.03 | ~0.2 |
| 5 | 0.1 | ~2 |
| 7.5 | 0.06 | ~5 |
| 10 | 0.03 | ~8 |
| 10 | 0.3 | ~40 |
| 14.5 | 0.5 | High Rigidity |
Data compiled from multiple sources. Actual values may vary depending on specific experimental conditions.[12][13]
Table 2: Influence of BIS Concentration on Swelling Ratio of Polyacrylamide Hydrogels
| Acrylamide (mol/L) | BIS (mol/L) | Degree of Swelling |
| 6.0 | 0.05 | ~120 |
| 6.0 | 0.10 | ~100 |
| 6.0 | 0.15 | ~80 |
| 6.0 | 0.20 | ~65 |
| 6.0 | 0.25 | ~50 |
Data adapted from a study on polyacrylamide hydrogel swelling.[3] The degree of swelling is a measure of the water uptake capacity.
Experimental Protocols
Protocol 1: Preparation of a Polyacrylamide-Based Bioink with this compound Crosslinker for Extrusion 3D Bioprinting
Materials:
-
Acrylamide solution (40% w/v)
-
N,N'-methylenebis(acrylamide) (BIS) solution (2% w/v)
-
Ammonium persulfate (APS) solution (10% w/v in sterile distilled water, freshly prepared)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium
-
Cells of interest
Procedure:
-
Bioink Formulation:
-
In a sterile conical tube on ice, combine the desired volumes of acrylamide and BIS solutions to achieve the target final concentrations for the desired stiffness. Refer to Table 1 for guidance.
-
Add sterile PBS to reach the final desired volume.
-
Gently mix the solution by pipetting up and down. Avoid introducing air bubbles.
-
-
Initiation of Polymerization:
-
Just prior to printing, add 10% APS solution to the bioink precursor solution. The final concentration of APS should be around 0.1% (v/v).
-
Add TEMED to catalyze the polymerization reaction. The amount of TEMED will affect the polymerization speed; a typical starting concentration is 0.1% (v/v). Mix gently but thoroughly.
-
-
Loading the Bioprinter:
-
Immediately transfer the bioink solution into a sterile printing cartridge.
-
Load the cartridge into the extrusion-based 3D bioprinter.
-
-
3D Bioprinting:
-
Prime the nozzle to ensure a consistent flow of bioink.
-
Print the desired 3D structure onto a sterile substrate. Printing parameters such as extrusion pressure, printing speed, and nozzle diameter will need to be optimized for the specific bioink viscosity and desired resolution.
-
-
Post-Printing Crosslinking and Purification:
-
Allow the printed construct to fully polymerize at room temperature for 30-60 minutes.
-
Immerse the printed construct in a large volume of sterile PBS or cell culture medium to wash away any unreacted monomers. Change the washing solution several times over a period of 24-48 hours.
-
-
Cell Seeding (if not already incorporated in the bioink):
-
If printing a cell-free scaffold, sterilize the construct with 70% ethanol (B145695) followed by several washes with sterile PBS.
-
Seed the cells onto or into the sterilized scaffold and allow for cell attachment and proliferation.
-
Protocol 2: Assessment of Cell Viability in 3D Bioprinted Constructs using a Live/Dead Assay
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)
-
Sterile phosphate-buffered saline (PBS)
-
3D bioprinted constructs with encapsulated cells
-
Fluorescence microscope
Procedure:
-
Preparation of Staining Solution:
-
Prepare the working solution of Calcein AM and Ethidium homodimer-1 in sterile PBS according to the manufacturer's instructions. A typical working solution contains 2 µM Calcein AM and 4 µM Ethidium homodimer-1.
-
Protect the staining solution from light.
-
-
Staining of 3D Constructs:
-
Remove the culture medium from the wells containing the 3D bioprinted constructs.
-
Gently wash the constructs twice with sterile PBS.[14]
-
Add a sufficient volume of the Live/Dead staining solution to completely cover the constructs.
-
Incubate the constructs at 37°C for 30-60 minutes, protected from light.[14] The incubation time may need to be optimized depending on the thickness and density of the construct to allow for dye penetration.
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash the constructs three times with sterile PBS to reduce background fluorescence.[14]
-
-
Imaging:
-
Immediately image the stained constructs using a fluorescence or confocal microscope.
-
Use the appropriate filter sets to visualize live cells (green fluorescence from Calcein) and dead cells (red fluorescence from Ethidium homodimer-1).
-
Acquire images from multiple regions and depths within the construct for a comprehensive assessment of cell viability.
-
Protocol 3: Evaluation of Cytotoxicity using the MTT Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
3D bioprinted constructs
-
Cell culture medium
-
Microplate reader
Procedure:
-
Incubation of Constructs with Cells:
-
Culture cells within or on the 3D bioprinted constructs for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Remove the culture medium from the constructs.
-
Add fresh culture medium containing MTT solution to each well. The final concentration of MTT is typically 0.5 mg/mL.[6]
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the MTT-containing medium.
-
Add DMSO or another appropriate solvent to each well to dissolve the purple formazan crystals. The volume of solvent should be sufficient to cover the construct.
-
Incubate for a period of time (e.g., 15-30 minutes) with gentle shaking to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Transfer the colored solution to a new 96-well plate.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
-
Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells.
-
Compare the absorbance of the test groups to that of a control group (e.g., cells cultured on a standard tissue culture plastic) to determine the relative cell viability.
-
Visualizations
Signaling Pathway Diagram
Caption: Influence of this compound-controlled hydrogel stiffness on cell signaling.
Experimental Workflow Diagram
Caption: General workflow for using this compound in 3D bioprinting.
References
- 1. Chapter 17: Mechanical deformation of cultured cells with hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. davidpublisher.com [davidpublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Arrays of polyacrylamide hydrogels using a carbodiimide-mediated crosslinking reaction - University of Tasmania - Figshare [figshare.utas.edu.au]
- 6. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent progress in extrusion 3D bioprinting of hydrogel biomaterials for tissue regeneration: a comprehensive review with focus on advanced fabrication techniques - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. Creating Complex Polyacrylamide Hydrogel Structures Using 3D Printing with Applications to Mechanobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Influence of Swelling on Elastic Properties of Polyacrylamide Hydrogels [frontiersin.org]
- 14. allevi3d.com [allevi3d.com]
- 15. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Enzyme Encapsulation Using Diacrylamide Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of enzymes using diacrylamide (N,N'-methylene-bis-acrylamide) as a crosslinking agent in the formation of polyacrylamide hydrogels. This technique, a cornerstone of enzyme immobilization, enhances enzyme stability, reusability, and applicability in various industrial and pharmaceutical processes.[1][2]
Introduction to Enzyme Encapsulation
Enzyme immobilization by entrapment within a polymeric matrix, such as polyacrylamide gel, offers significant advantages over using free enzymes in solution.[2] Encapsulation can lead to enhanced thermal and pH stability, prolonged catalytic activity, and simplified separation of the enzyme from the reaction mixture, allowing for continuous processes and repeated use.[1][3] Polyacrylamide gels, formed by the polymerization of acrylamide (B121943) monomers and crosslinked with this compound (N,N'-methylene-bis-acrylamide), create a porous network that physically entraps enzyme molecules while allowing the diffusion of substrates and products.[3]
Key Advantages of Polyacrylamide Encapsulation:
-
Enhanced Stability: The hydrogel matrix provides a protective microenvironment, shielding the enzyme from harsh environmental conditions such as extreme pH and temperature.[1][4]
-
Improved Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, reducing costs and simplifying downstream processing.[1][3]
-
Controlled Reaction: The diffusion of substrate and product through the gel matrix can influence reaction kinetics, sometimes offering better control over the catalytic process.
Experimental Data Summary
The following tables summarize quantitative data from various studies on the effects of polyacrylamide encapsulation on enzyme properties.
Table 1: Immobilization Efficiency and Yield
| Enzyme | Acrylamide Conc. | Bis-acrylamide Conc. | Immobilization Yield (%) | Reference |
| Pectinase | 9.5% | 0.5% | 89% | [3] |
| Protease | - | - | 76.0% | [1] |
| Carboxymethylcellulase (CMCase) | 11% | - | 34 ± 1.7% | [1] |
Table 2: Changes in Optimal Reaction Conditions
| Enzyme | Parameter | Free Enzyme | Immobilized Enzyme | Reference |
| Pectinase | Optimal pH | 10 | 10 | [3] |
| Pectinase | Optimal Temperature | 45°C | 45°C | [3] |
| Protease | Optimal Temperature | - | Increased by 55°C | [1] |
| FSC | Optimal pH | 8.0 | 9.0 | [1] |
| FSC | Optimal Temperature | 50°C | 55°C | [1] |
Table 3: Kinetic Parameters (Michaelis-Menten)
| Enzyme | Parameter | Free Enzyme | Immobilized Enzyme | Reference |
| Pectinase | Km | - | Slightly Higher | [1][3] |
| Pectinase | Vmax | - | Lower | [1][3] |
| α-amylase | Km (mg/mL) | 5.15749 | 1.44479 | [5] |
| α-amylase | Vmax (mg/mL min-1) | 2.56082 | 0.58272 | [5] |
Table 4: Thermal and Operational Stability
| Enzyme | Condition | Free Enzyme Activity | Immobilized Enzyme Activity | Reference |
| Pectinase | After 7 reaction cycles | - | >50% of initial activity | [1][3] |
| Protease | After 8 reaction cycles | - | ~24% of initial activity | [1] |
| Protease | Incubation at 70°C for 30 min | Completely inactivated | 30.93% activity retained | [1] |
| Pectinase | Incubation at 50°C for 72h | Completely inactivated | >50% of initial activity | [1] |
Experimental Protocols
Protocol 1: General Enzyme Encapsulation in Polyacrylamide Gel
This protocol is a standard method for entrapping enzymes within a polyacrylamide gel matrix.[6]
Materials:
-
Acrylamide monomer
-
N,N'-methylene-bis-acrylamide (Bis-acrylamide)
-
Tris-HCl buffer (0.1 M, pH 7.0)
-
EDTA (0.1 mM)
-
Enzyme solution (concentrated)
-
Dimethylaminopropionitrile (DMAPN) or N,N,N',N'-Tetramethylethylenediamine (TEMED) (polymerization initiator/accelerator)
-
Ammonium persulfate (APS) or Potassium persulfate (KPS) solution (10% w/v, freshly prepared) (polymerization catalyst)
-
Washing solution (e.g., 0.5 M NaCl in Tris-HCl buffer)
-
Nitrogen gas
Procedure:
-
Prepare Monomer Solution:
-
Dissolve acrylamide and N,N'-methylene-bis-acrylamide in Tris-HCl buffer containing EDTA to the desired final concentration (e.g., 20 g acrylamide and 1.1 g Bis-acrylamide in 100 ml buffer).[6] The ratio of acrylamide to bis-acrylamide can be adjusted to control the degree of cross-linking and pore size.[6]
-
-
Add Enzyme:
-
To a specific volume of the monomer solution (e.g., 10 ml), add the concentrated enzyme solution. Mix gently to ensure homogeneity without denaturing the enzyme.[6]
-
-
Deoxygenate:
-
Initiate Polymerization:
-
Gel Formation:
-
Post-Polymerization Processing:
-
Once the gel has solidified, cut it into small cubes (e.g., 3mm per side) or pass it through a syringe to form smaller particles.[6]
-
-
Washing:
-
Gently wash the gel particles with the washing solution to remove any unreacted monomers, catalyst, and non-encapsulated enzyme from the surface. Repeat the washing step three times.[6]
-
-
Storage:
-
Store the enzyme-loaded hydrogel particles in a suitable buffer at 4°C.
-
Protocol 2: Characterization of Immobilized Enzyme Activity
This protocol outlines the steps to determine the activity of the encapsulated enzyme.
Materials:
-
Encapsulated enzyme particles
-
Substrate solution (specific to the enzyme)
-
Reaction buffer
-
Spectrophotometer or other appropriate analytical instrument
-
Incubator/water bath
Procedure:
-
Prepare Reaction Mixture:
-
Add a known amount of the encapsulated enzyme particles to a reaction vessel containing the substrate solution in the appropriate buffer.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme for a specific period.
-
-
Measure Product Formation:
-
At regular intervals, take aliquots of the reaction supernatant and measure the concentration of the product formed using a suitable analytical method (e.g., spectrophotometry).
-
-
Calculate Activity:
-
Determine the initial reaction rate from the product formation curve. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.
-
-
Determine Kinetic Parameters:
-
Repeat the activity assay with varying substrate concentrations to determine the Michaelis-Menten constants (Km and Vmax).
-
-
Assess Stability:
-
To test thermal stability, incubate the encapsulated enzyme at various temperatures for a set time before performing the activity assay.
-
To test operational stability, recover the enzyme particles after each reaction cycle, wash them, and reuse them in a fresh substrate solution for multiple cycles, measuring the activity in each cycle.
-
Visualizations
The following diagrams illustrate the key workflows and concepts in enzyme encapsulation.
Caption: Workflow for enzyme encapsulation in polyacrylamide gel.
Caption: Conceptual diagram of an encapsulated enzyme.
Caption: Comparison of free vs. encapsulated enzyme stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Macromolecular Hydrogels for Enzyme Immobilization in the Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Entrapment in Polyacrylamide Gel [user.eng.umd.edu]
Application Notes and Protocols for Diacrylamide-Based Hydrogels in Controlled Release Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of diacrylamide-based hydrogels in controlled drug release studies. These hydrogels offer a versatile platform for the sustained and targeted delivery of therapeutic agents due to their biocompatibility, tunable physical properties, and responsiveness to environmental stimuli.
Introduction to this compound-Based Hydrogels
Hydrogels are three-dimensional, cross-linked polymeric networks that can absorb and retain large amounts of water or biological fluids.[1][2] this compound-based hydrogels, typically synthesized from acrylamide (B121943) monomers and a this compound crosslinker such as N,N'-methylenebis(acrylamide) (MBA), are a prominent class of synthetic hydrogels.[3][4] Their popularity in drug delivery stems from their chemical stability, tunable porosity, and the ability to modify their chemical structure to achieve desired release kinetics.[5][6] These hydrogels can be designed to be responsive to various stimuli, including pH and temperature, allowing for targeted drug release in specific physiological environments.[1][5]
Key Applications in Controlled Release
This compound-based hydrogels are instrumental in a variety of controlled release applications:
-
Sustained Drug Delivery: By entrapping drug molecules within their polymeric network, these hydrogels can provide a prolonged release, reducing the need for frequent dosing and improving patient compliance.
-
Targeted Drug Delivery: pH-responsive hydrogels can be engineered to release their payload in specific regions of the gastrointestinal tract, for instance, by swelling and releasing the drug in the neutral pH of the intestine while remaining stable in the acidic environment of the stomach.[1]
-
Stimuli-Responsive Release: Temperature-sensitive this compound-based hydrogels can be designed to undergo a volume phase transition at a specific temperature, leading to the release of the encapsulated drug.[5]
-
Biomolecule Delivery: The aqueous environment within the hydrogel matrix is suitable for encapsulating and delivering sensitive biological molecules like proteins and peptides while preserving their bioactivity.
Experimental Protocols
The following sections detail the protocols for the synthesis, characterization, drug loading, and in vitro release studies of this compound-based hydrogels.
This protocol describes the free-radical polymerization method for synthesizing poly(acrylamide-co-methyl methacrylate) hydrogels.[3]
Materials:
-
Acrylamide (AAm)
-
Methyl methacrylate (B99206) (MMA)
-
N,N'-methylenebis(acrylamide) (MBA) (crosslinker)
-
Ammonium (B1175870) persulfate (APS) (initiator)
-
Distilled water
Procedure:
-
Monomer Solution Preparation: Dissolve the desired amounts of acrylamide and methyl methacrylate in distilled water.
-
Addition of Crosslinker: Add the crosslinking agent, N,N'-methylenebis(acrylamide), to the monomer solution and stir until completely dissolved.
-
Initiator Addition: Add the initiator, ammonium persulfate, to the solution to initiate polymerization.
-
Polymerization: Pour the final solution into a mold (e.g., between two glass plates with a spacer).
-
Curing: Place the mold in an oven at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours) to allow for complete polymerization.[7]
-
Purification: After polymerization, carefully remove the hydrogel from the mold. Wash the hydrogel extensively with distilled water to remove any unreacted monomers, crosslinker, and initiator.[7]
-
Drying: Dry the purified hydrogel in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved to obtain the xerogel.[7]
A. Swelling Studies: This protocol determines the swelling behavior of the hydrogels.[7]
Materials:
-
Dried hydrogel samples (xerogels)
-
Distilled water or buffer solutions of desired pH
-
Analytical balance
Procedure:
-
Weigh the dry hydrogel sample (Wd).[7]
-
Immerse the dry sample in a large excess of distilled water or buffer solution at a constant temperature.[7]
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen sample (Ws).[7]
-
Continue this process until the hydrogel reaches equilibrium swelling (a constant weight is achieved).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd
B. Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the synthesized hydrogel and to confirm the polymerization and crosslinking.
Procedure:
-
Prepare a small, dry sample of the hydrogel.
-
Record the FTIR spectrum of the sample over a suitable range (e.g., 4000-400 cm⁻¹).
-
Analyze the spectrum to identify characteristic peaks corresponding to the functional groups of the monomers and crosslinker.
C. Scanning Electron Microscopy (SEM): SEM is used to observe the surface morphology and porous structure of the hydrogel.
Procedure:
-
Freeze-dry a swollen hydrogel sample.
-
Mount the dried sample on an SEM stub and coat it with a thin layer of gold or another conductive material.
-
Image the sample using an SEM to visualize its surface and cross-sectional morphology.
This protocol describes the equilibrium swelling method for drug loading and the subsequent in vitro release study.[7]
Materials:
-
Dried hydrogel samples
-
Drug solution (e.g., a model drug dissolved in a suitable buffer)
-
Phosphate buffer saline (PBS) of desired pH (e.g., pH 7.4 for physiological conditions)
-
UV-Vis spectrophotometer
-
Shaking incubator or water bath
Procedure:
A. Drug Loading:
-
Immerse a pre-weighed dry hydrogel sample in a known concentration of the drug solution.[7]
-
Allow the hydrogel to swell in the drug solution for a sufficient time (e.g., 24-48 hours) at a controlled temperature to reach equilibrium.[8]
-
After loading, remove the hydrogel and briefly rinse with distilled water to remove any drug adsorbed on the surface.
-
Dry the drug-loaded hydrogel to a constant weight.
-
The amount of drug loaded can be determined by either measuring the increase in weight of the hydrogel or by measuring the decrease in the concentration of the drug in the loading solution using a UV-Vis spectrophotometer.[7]
B. In Vitro Drug Release:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C).[7]
-
At predetermined time intervals, withdraw a small aliquot of the release medium.[7]
-
Replace the withdrawn aliquot with an equal volume of fresh medium to maintain sink conditions.[7]
-
Measure the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.[7]
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
Quantitative data from controlled release studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Effect of Crosslinker Concentration on Hydrogel Properties
| Hydrogel Formulation | Crosslinker (MBA) Concentration (mol%) | Equilibrium Swelling Ratio (pH 7.4) | Drug Loading Efficiency (%) | Cumulative Release at 24h (%) |
| H1 | 0.5 | 15.2 | 85.3 | 75.6 |
| H2 | 1.0 | 12.8 | 82.1 | 68.2 |
| H3 | 2.0 | 9.5 | 78.5 | 55.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: pH-Responsive Swelling and Release of a Model Drug
| pH of Medium | Equilibrium Swelling Ratio | Cumulative Drug Release at 12h (%) |
| 1.2 (Simulated Gastric Fluid) | 3.2 | 15.8 |
| 7.4 (Simulated Intestinal Fluid) | 18.5 | 88.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Release Mechanisms and Kinetics
The release of drugs from this compound-based hydrogels is primarily governed by diffusion.[2] The drug molecules diffuse through the water-filled pores of the hydrogel network into the surrounding medium.[9] The rate of diffusion is influenced by several factors:
-
Crosslink Density: A higher crosslink density results in a smaller mesh size, which hinders drug diffusion and leads to a slower release rate.[10]
-
Drug Solubility: The solubility of the drug in the release medium affects the concentration gradient, which is the driving force for diffusion.[6]
-
Hydrogel Swelling: The swelling of the hydrogel increases the mesh size, facilitating faster drug diffusion.[1]
-
Drug-Polymer Interactions: Electrostatic or hydrophobic interactions between the drug and the polymer matrix can also influence the release rate.[1]
The release kinetics can be analyzed using various mathematical models, such as the Higuchi and Korsmeyer-Peppas models, to understand the underlying release mechanism.[11]
Biocompatibility and Safety Considerations
While polyacrylamide itself is considered biocompatible and non-toxic, the monomer, acrylamide, is a known neurotoxin.[12] Therefore, it is crucial to ensure the complete removal of unreacted monomers from the synthesized hydrogels through extensive washing steps.[12] Biocompatibility studies, such as cytotoxicity assays and in vivo implantation tests, are essential to validate the safety of the hydrogel formulation for biomedical applications.[13][14] Recent studies have focused on developing polyacrylamide-based copolymer hydrogels with improved biocompatibility for use in implanted devices.[13][14]
References
- 1. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.qu.edu.iq [repository.qu.edu.iq]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures [mdpi.com]
- 6. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Performance and Biocompatibility of Extremely Tough Alginate/Polyacrylamide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Application Note: Protocols for Casting Gradient Polyacrylamide Gels
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of linear gradient polyacrylamide gels for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Gradient gels offer superior resolution over a wider range of molecular weights compared to single-percentage gels, making them ideal for analyzing complex protein mixtures.[1][2]
Introduction
Gradient gels enhance protein separation by providing a continuous range of polyacrylamide concentrations.[2] This allows for the resolution of a broad spectrum of protein sizes on a single gel.[1][2][3] As proteins migrate through the gel, the pore size decreases, effectively sharpening the protein bands and improving the separation of proteins with similar molecular weights.[2] This protocol details the use of a gradient former to create reproducible linear gradient gels.
Materials and Reagents
Equipment
-
Vertical electrophoresis gel casting apparatus
-
Peristaltic pump (optional, can use gravity feed)[6]
-
Glass plates, spacers, and combs
-
Beakers and graduated cylinders
-
Vacuum flask and pump for degassing[5]
-
Serological pipettes or tubing for connecting the gradient former to the gel cassette[4][6][7]
Stock Solutions
Caution: Acrylamide (B121943) is a neurotoxin. Always wear gloves and appropriate personal protective equipment when handling acrylamide solutions.[3]
-
30% Acrylamide/Bis-acrylamide solution (29:1 or 37.5:1):
-
1.5 M Tris-HCl, pH 8.8 (for Resolving Gel):
-
Dissolve 18.2 g of Tris base in ~80 ml of deionized water.
-
Adjust pH to 8.8 with HCl.
-
Bring the final volume to 100 ml.
-
-
10% (w/v) Sodium Dodecyl Sulfate (SDS):
-
Dissolve 10 g of SDS in 90 ml of deionized water. Gently heat to dissolve if necessary.
-
Bring the final volume to 100 ml.
-
-
10% (w/v) Ammonium Persulfate (APS):
-
Dissolve 0.1 g of APS in 1 ml of deionized water.
-
Prepare this solution fresh daily.[5]
-
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
Experimental Protocols
Preparation of Gel Casting Solutions
This protocol provides recipes for preparing 20 ml each of a "Light" (low-percentage) and "Heavy" (high-percentage) solution, sufficient for one or two standard mini-gels. The volumes can be scaled as needed.
For this example, we will prepare a 4-20% gradient gel.
| Component | Light Solution (4%) | Heavy Solution (20%) |
| 30% Acrylamide/Bis Solution | 2.67 ml | 13.33 ml |
| 1.5 M Tris-HCl, pH 8.8 | 5.0 ml | 5.0 ml |
| 10% SDS | 0.2 ml | 0.2 ml |
| Deionized Water | 12.13 ml | 1.47 ml |
| Total Volume (before catalysts) | 20 ml | 20 ml |
| Add Just Before Pouring: | ||
| 10% APS | 200 µl | 100 µl |
| TEMED | 20 µl | 10 µl |
Note: The amounts of APS and TEMED can be adjusted to control the polymerization rate. A faster polymerization is required to prevent the gradient from diffusing before the gel sets.
Assembling the Casting Apparatus
-
Thoroughly clean and dry the glass plates and spacers. Any residual detergent or debris can interfere with polymerization and cause leaks.[10]
-
Assemble the gel cassette (glass plates with spacers) and secure it in the casting stand. Ensure the bottom is perfectly sealed to prevent leakage.[10]
-
Set up the gradient former on a magnetic stirrer, placing it slightly above the top of the gel cassette to allow for gravity-driven flow.[4][6][7]
-
Place a small magnetic stir bar into the mixing chamber (the one with the outlet to the gel, typically labeled "light" or "mixing").[5][6]
-
Connect the outlet of the mixing chamber to the gel cassette using a small piece of tubing with a needle or pipette tip attached.[4] The tip should be positioned between the glass plates.[4]
Pouring the Gradient Gel
-
Measure out the prepared Light and Heavy solutions into separate beakers.
-
Close the valve between the two chambers of the gradient former. Close the outlet valve.[6]
-
Pour the Heavy Solution into the reservoir chamber (the one without the outlet).
-
Briefly open the valve between the chambers to allow a small amount of the heavy solution to displace the air in the connecting channel, then close it again.[6]
-
Pour the Light Solution into the mixing chamber (the one with the stir bar).
-
Add the specified amounts of 10% APS and TEMED to both chambers and mix thoroughly but gently to avoid introducing air bubbles.[5][6]
-
Turn on the magnetic stirrer to a moderate speed to ensure continuous mixing in the light chamber.[4][5]
-
Open the outlet valve and simultaneously open the valve connecting the two chambers. The gradient will now begin to flow into the gel cassette.[4] The flow rate should be set to fill the cassette in 5-10 minutes.[4][6]
-
Fill the cassette up to the desired level for the resolving gel.
-
Once the solution is poured, carefully overlay the top of the gel with a thin layer of water-saturated n-butanol or isopropanol (B130326) to ensure a flat, even surface.[5][6]
-
Allow the gel to polymerize for at least 60 minutes at room temperature. A sharp interface will appear below the overlay once polymerization is complete.
-
After polymerization, pour off the overlay and rinse the top of the gel thoroughly with deionized water. A stacking gel can now be cast on top if required, although it is often unnecessary for gradient gels as the gradient itself provides a stacking effect.[1][2]
Data Presentation
The choice of gradient range is critical for achieving optimal separation of target proteins. The following table provides a guide for selecting the appropriate gradient for various molecular weight ranges.
| Gradient Range (%) | Optimal Protein Separation Range (kDa) |
| 4-8% | 60 - 200+ |
| 4-12% | 40 - 200 |
| 4-20% | 10 - 200[11] |
| 10-20% | 10 - 100 |
| Tris-Tricine Gels | 2 - 20[1] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Gel leaks during casting | Improperly sealed cassette; chipped glass plates. | Reassemble the casting apparatus, ensuring spacers and plates are flush at the bottom. Inspect plates for damage.[10] |
| Gel does not polymerize | Old APS or TEMED; incorrect concentrations; solution too cold. | Use fresh APS and TEMED. Ensure solutions are at room temperature before adding catalysts.[12] |
| Gel polymerizes too quickly | Too much APS/TEMED; solution is too warm. | Reduce the amount of catalysts. Cast the gel at room temperature. |
| Distorted or "smiling" bands | Uneven heat distribution during electrophoresis. | Run the gel at a lower voltage or in a cold room. Ensure the running buffer level is correct to dissipate heat.[11] |
| Poor band resolution | Incorrect gradient range for the protein of interest. | Select a more appropriate gel percentage range based on the expected molecular weight of the target protein.[12] |
Visualization of Experimental Workflow
Below is a diagram illustrating the key steps in the workflow for casting a gradient gel.
Caption: Workflow for casting a gradient polyacrylamide gel.
References
- 1. Overview of Electrophoresis | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bio-rad.com [bio-rad.com]
- 4. youtube.com [youtube.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Casting Gradient Gels - National Diagnostics [nationaldiagnostics.com]
- 7. device.report [device.report]
- 8. 101.200.202.226 [101.200.202.226]
- 9. usbio.net [usbio.net]
- 10. researchgate.net [researchgate.net]
- 11. Tips for Optimal SDS-PAGE Separation | Rockland [rockland.com]
- 12. hycultbiotech.com [hycultbiotech.com]
Application Notes and Protocols for the Study of Diacrylamide Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacrylamides, most notably N,N'-methylenebisacrylamide (MBAA), are versatile crosslinking agents crucial for the formation of hydrogels. These hydrogels are three-dimensional polymeric networks capable of absorbing and retaining large amounts of water or biological fluids. The extent of crosslinking, dictated by the diacrylamide concentration, governs the mechanical properties, pore size, and swelling behavior of the hydrogel. Understanding the polymerization of diacrylamides is therefore essential for designing hydrogels with tailored properties for applications in drug delivery, tissue engineering, and as matrices for electrophoresis.[1] This document provides a detailed overview of the experimental setup for studying this compound polymerization, focusing on redox and photopolymerization techniques.
Key Polymerization Techniques
The polymerization of diacrylamides, typically in conjunction with a monoacrylamide, is a free-radical chain polymerization process. The initiation of this process can be achieved through several methods, with redox and photoinitiation being the most common in laboratory settings.
Redox Polymerization
Redox initiation utilizes a pair of compounds, an oxidizing agent and a reducing agent, to generate free radicals at ambient temperatures.[2] A widely used redox pair is ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). TEMED accelerates the rate of free radical formation from persulfate, which in turn initiates the polymerization of the acrylamide (B121943) monomers.[3] This method is favored for its simplicity and the ability to control the polymerization rate by adjusting the initiator concentrations.
Photopolymerization
Photopolymerization is initiated by exposing a photosensitive initiator to light of a specific wavelength, typically ultraviolet (UV) light.[4] This process offers excellent spatial and temporal control over the polymerization, allowing for the fabrication of complex hydrogel structures. Common photoinitiators include 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) and methylene (B1212753) blue in the presence of a redox couple.[4]
Experimental Protocols
The following protocols provide a general framework for the synthesis of poly(this compound) hydrogels. Researchers should optimize the specific concentrations and conditions based on their experimental goals.
Protocol 1: Redox-Initiated Polymerization of this compound Hydrogels
This protocol describes the synthesis of a this compound hydrogel using an APS/TEMED redox initiation system.
Materials:
-
Acrylamide (AAm)
-
N,N'-methylenebisacrylamide (MBAA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., glass vial or petri dish)
Procedure:
-
Monomer Solution Preparation:
-
Prepare a stock solution of the desired total monomer concentration (e.g., 10% w/v) by dissolving the appropriate amounts of acrylamide and N,N'-methylenebisacrylamide in deionized water. The ratio of acrylamide to MBAA will determine the crosslinking density of the hydrogel.
-
-
Degassing:
-
Purge the monomer solution with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Initiator Addition:
-
To the degassed monomer solution, add the APS solution (typically a 10% w/v stock solution in water) to a final concentration of 0.05-0.1% (w/v).
-
Gently swirl the solution to ensure uniform mixing.
-
-
Initiation of Polymerization:
-
Add TEMED to the solution (typically 0.1-0.2% v/v of the total solution volume) and mix quickly by swirling. The polymerization reaction will begin almost immediately.
-
-
Gelling and Curing:
-
Pour the solution into the desired mold or reaction vessel before it becomes too viscous.
-
Allow the polymerization to proceed at room temperature for at least 1 hour, or until a solid gel is formed. The gel point is the time at which the solution transitions from a viscous liquid to an elastic gel.[4]
-
-
Post-Polymerization Treatment:
-
After polymerization, the hydrogel can be washed with deionized water to remove any unreacted monomers and initiators.[5]
-
Protocol 2: UV-Initiated Photopolymerization of this compound Hydrogels
This protocol outlines the synthesis of a this compound hydrogel using a photoinitiator and UV light.
Materials:
-
Acrylamide (AAm)
-
N,N'-methylenebisacrylamide (MBAA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Solvent (e.g., deionized water or a suitable organic solvent)
-
UV light source (with a specific wavelength appropriate for the chosen photoinitiator)
-
Reaction vessel transparent to the UV wavelength
Procedure:
-
Monomer-Initiator Solution Preparation:
-
Dissolve the acrylamide, N,N'-methylenebisacrylamide, and photoinitiator in the chosen solvent to the desired concentrations.
-
-
Degassing:
-
As with redox polymerization, it is crucial to degas the solution with an inert gas to remove oxygen.
-
-
UV Exposure:
-
Pour the solution into a UV-transparent mold.
-
Expose the solution to UV light for a predetermined time. The duration of exposure will depend on the light intensity, initiator concentration, and desired degree of conversion.
-
-
Post-Polymerization Treatment:
-
After UV exposure, the resulting hydrogel should be washed to remove unreacted components.
-
Data Presentation
The following tables summarize key quantitative data related to this compound polymerization, primarily in the context of acrylamide/MBAA copolymerization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Monomer Concentration (AAm/MBAA) | 0.7 mol/l (nAAm/nMBAA = 40) | 6 wt% (lower Bis conc.) | 6 wt% (higher Bis conc.) | [3][5] |
| Initiator System | meso-2,3-dimercaptosuccinic acid-Ce(IV) | KPS/AAsc | KPS/AAsc | [3][5] |
| Temperature (°C) | 30 | 24 | 24 | [3][5] |
| Swelling Ratio (Equilibrium) | Increases with increasing nAAm/nMBAA ratio | Higher for lower Bis conc. | Lower for higher Bis conc. | [3][5] |
Table 1: Influence of Monomer and Initiator Concentration on Swelling Properties of Poly(acrylamide-co-N,N'-methylenebisacrylamide) Hydrogels.
| Property | Low Crosslinker Concentration | High Crosslinker Concentration | Reference |
| Swelling Ratio | High | Low | [6][7] |
| Mechanical Strength | Low | High | [6][7] |
| Pore Size | Large | Small | [6][7] |
Table 2: General Relationship Between Crosslinker (this compound) Concentration and Hydrogel Properties.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for redox-initiated this compound hydrogel synthesis.
Caption: Mechanism of this compound crosslinking polymerization.
Characterization of Poly(this compound) Hydrogels
The properties of the synthesized hydrogels can be characterized using various techniques:
-
Swelling Behavior: The swelling ratio is determined by measuring the weight of the hydrogel in its swollen and dry states. The kinetics of swelling can also be investigated by measuring the weight change over time.[8][9]
-
Mechanical Properties: Techniques such as rheology and tensile testing can be used to measure the storage and loss moduli, compressive strength, and elasticity of the hydrogels.[6][7][10]
-
Morphology: Scanning electron microscopy (SEM) can be employed to visualize the porous structure of the hydrogel network.[8]
-
Spectroscopic Analysis: Fourier-transform infrared spectroscopy (FTIR) can be used to confirm the polymerization and the chemical structure of the hydrogel.[8][11]
By systematically varying the experimental parameters and characterizing the resulting hydrogels, researchers can gain a comprehensive understanding of this compound polymerization and develop materials with precisely controlled properties for a wide range of applications.
References
- 1. Hydrogel: Preparation, characterization, and applications: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. expresspolymlett.com [expresspolymlett.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Frontiers | The Influence of Swelling on Elastic Properties of Polyacrylamide Hydrogels [frontiersin.org]
- 8. ijeijournal.com [ijeijournal.com]
- 9. youtube.com [youtube.com]
- 10. Swelling and Mechanical Properties of Polyacrylamide-Derivative Dual-Crosslink Hydrogels Having Metal–Ligand Coordination Bonds as Transient Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acrylamide to Bis-Acrylamide Ratios for High-Resolution Protein Separation
Welcome to the technical support center for optimizing your protein electrophoresis experiments. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and standardized protocols to help you achieve high-resolution separation of your protein samples.
Troubleshooting Guide
This section addresses common problems encountered during and after polyacrylamide gel electrophoresis (PAGE), with a focus on issues related to gel composition and resolution.
| Problem | Possible Cause | Recommended Solution |
| Poor Band Resolution (Bands are blurry or not sharp) | Improper Gel Polymerization: The gel may have polymerized too quickly or too slowly, leading to a non-uniform pore structure.[1][2] | Ensure that the concentrations of APS and TEMED are correct. Prepare fresh APS solution daily. Allow the gel to polymerize at a consistent room temperature.[1][2] |
| Incorrect Acrylamide (B121943) Concentration: The total acrylamide percentage (%T) may be unsuitable for the size of the target proteins.[1][3] | For high molecular weight proteins, use a lower percentage gel. For low molecular weight proteins, a higher percentage gel will provide better resolution.[3][4] | |
| Inappropriate Bis-Acrylamide Ratio: The ratio of bis-acrylamide to acrylamide (%C) affects the cross-linking and pore size. | For most standard protein separations (SDS-PAGE), a ratio of 37.5:1 (2.7% C) is commonly used.[5][6] For smaller proteins or peptides, a 19:1 ratio (5% C) can improve resolution.[5][7] | |
| Incorrect Buffer Concentration or pH: The ionic strength and pH of the running and gel buffers are critical for proper stacking and separation.[3] | Prepare fresh buffers and verify the pH. Ensure the same batch of buffer is used for the gel, the upper chamber, and the lower chamber.[8] | |
| "Smiling" Bands (Bands are curved upwards at the edges) | Uneven Heat Distribution: The center of the gel may be running hotter than the edges, causing proteins in the central lanes to migrate faster. | Reduce the voltage during the run.[9] Using a cooled electrophoresis apparatus can also help dissipate heat more evenly.[2] |
| Smeared Bands | Voltage Too High: Running the gel at an excessively high voltage can generate too much heat, leading to band smearing.[3][9] | A good practice is to run the gel at 10-15 Volts/cm of gel length. A lower voltage for a longer duration often yields better results.[3] |
| Sample Overload: Too much protein in a lane can cause the bands to appear smeared or to trail downwards. | Reduce the amount of protein loaded into the well. Perform a dilution series to determine the optimal protein concentration.[2] | |
| High Salt Concentration in the Sample: Excess salt in the sample can interfere with migration and cause band distortion. | Reduce the salt concentration in your sample through methods like dialysis or precipitation and resuspension in a lower salt buffer.[2] | |
| Bands are Stuck at the Top of the Resolving Gel | Gel Pore Size is Too Small: The percentage of the resolving gel is too high for the proteins of interest to enter and migrate through. | Cast a gel with a lower acrylamide percentage to increase the pore size.[1] A gradient gel (e.g., 4-20%) can also be used to separate a wide range of protein sizes.[1] |
| No Bands Visible | Protein Ran Off the Gel: The electrophoresis run time was too long for the size of the proteins being separated. | Monitor the migration of the dye front and stop the electrophoresis before it runs off the bottom of the gel. For very small proteins, a higher percentage gel is needed to slow their migration.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the role of acrylamide and bis-acrylamide in a polyacrylamide gel?
A1: Acrylamide monomers polymerize into long chains, while bis-acrylamide acts as a cross-linking agent, forming bridges between these chains.[11][12] The total concentration of acrylamide (%T) and the ratio of bis-acrylamide to acrylamide (%C) together determine the pore size of the gel matrix, which is crucial for sieving protein molecules based on their size.[13][14]
Q2: How does the total acrylamide concentration (%T) affect protein separation?
A2: The total acrylamide concentration (%T) is inversely related to the pore size of the gel. A higher %T results in a smaller pore size, which is ideal for resolving small proteins.[4][15] Conversely, a lower %T creates larger pores, allowing for the separation of high molecular weight proteins.[16]
Q3: What is the effect of changing the bis-acrylamide to acrylamide ratio (%C)?
A3: The relationship between the cross-linker percentage (%C) and pore size is complex. For protein electrophoresis, a standard ratio of 37.5:1 (2.7% C) is widely used.[5] A ratio of 19:1 (5% C) produces the minimum pore size and is often used for separating small peptides and nucleic acids.[5][7][13] Increasing the %C beyond 5% can paradoxically lead to a larger pore size due to nonhomogeneous bundling of the polymer strands.[13]
Q4: Which acrylamide:bis-acrylamide ratio should I use for my experiment?
A4: The choice of ratio depends on the size of the proteins you wish to separate. The following table provides a general guideline:
| Acrylamide:Bis-Acrylamide Ratio | %C | Primary Application |
| 19:1 | 5.0% | High-resolution separation of small proteins and peptides; DNA sequencing gels.[5][7] |
| 29:1 | 3.3% | Commonly used for separating a general range of proteins and nucleic acids.[5][6] |
| 37.5:1 | 2.7% | Standard and most common ratio for SDS-PAGE of most proteins.[5][6] |
Q5: What are stacking and resolving gels, and why are their compositions different?
A5: A discontinuous buffer system uses two different gels: a stacking gel and a resolving gel. The stacking gel has a lower acrylamide concentration (larger pores) and a lower pH (e.g., 6.8). This allows the protein samples to be concentrated into a single sharp band before they enter the resolving gel.[16] The resolving gel has a higher acrylamide concentration (smaller pores) and a higher pH (e.g., 8.8), where the proteins are then separated based on their molecular weight.[15][16]
Experimental Protocol: Handcasting a 12% SDS-PAGE Gel
This protocol describes the preparation of a standard 10 mL resolving gel and a 5 mL stacking gel for a mini-gel system.
Materials:
-
40% Acrylamide/Bis-acrylamide solution (37.5:1)
-
1.5 M Tris-HCl, pH 8.8 (for resolving gel)
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Dodycel Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) - Prepare fresh
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized Water
-
Isopropanol (B130326) or water-saturated butanol
Procedure:
-
Assemble Gel Casting Apparatus: Thoroughly clean and dry the glass plates and spacers. Assemble the casting frame according to the manufacturer's instructions, ensuring there are no leaks.
-
Prepare the Resolving Gel (12%):
-
In a small beaker or conical tube, combine the following reagents:
Reagent Volume for 10 mL Deionized Water 4.0 mL 40% Acrylamide/Bis (37.5:1) 3.0 mL 1.5 M Tris-HCl, pH 8.8 2.5 mL | 10% SDS | 100 µL |
-
Gently swirl the solution to mix. Do not vortex, as this can introduce oxygen which inhibits polymerization.
-
To initiate polymerization, add 100 µL of 10% APS and 10 µL of TEMED. Swirl gently to mix.
-
-
Pour the Resolving Gel:
-
Immediately and carefully pipette the resolving gel solution between the glass plates, avoiding air bubbles.
-
Fill to a height that leaves sufficient space for the stacking gel and the comb (approximately 1.5 cm from the top).
-
Gently overlay the gel with a thin layer of isopropanol or water-saturated butanol. This creates a flat, even surface and prevents oxygen from inhibiting polymerization at the interface.
-
Allow the gel to polymerize for 30-45 minutes at room temperature. You will see a sharp line appear between the gel and the overlay solution.
-
-
Prepare the Stacking Gel (5%):
-
Once the resolving gel has polymerized, pour off the overlay solution and rinse the surface with deionized water. Dry thoroughly with the edge of a filter paper.
-
In a separate tube, combine the following reagents:
Reagent Volume for 5 mL Deionized Water 3.05 mL 40% Acrylamide/Bis (37.5:1) 0.65 mL 0.5 M Tris-HCl, pH 6.8 1.25 mL | 10% SDS | 50 µL |
-
Gently swirl to mix.
-
To initiate polymerization, add 50 µL of 10% APS and 5 µL of TEMED. Swirl gently to mix.
-
-
Pour the Stacking Gel and Insert Comb:
-
Immediately pipette the stacking gel solution on top of the polymerized resolving gel.
-
Carefully insert the comb, making sure to avoid trapping any air bubbles under the teeth.
-
Allow the stacking gel to polymerize for at least 30 minutes at room temperature.
-
-
Final Steps: Once the stacking gel is fully polymerized, the gel is ready for use. Carefully remove the comb and the casting frame, and place the gel cassette into the electrophoresis tank. Fill the inner and outer chambers with running buffer.
Visualizations
Caption: Troubleshooting workflow for poor protein resolution.
Caption: Relationship between gel parameters and separation outcome.
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. syntezza.com [syntezza.com]
- 6. Ratio of acrylamide to bis-acrylamide - Protein and Proteomics [protocol-online.org]
- 7. benchchem.com [benchchem.com]
- 8. 7 Common Gel Electrophoresis Mistakes & How to Avoid Them [igenels.com]
- 9. 9 Tips to Troubleshoot Challenges in Gel Electrophoresis [igenels.com]
- 10. Protein Troubleshooting Guide [edvotek.com]
- 11. LabXchange [labxchange.org]
- 12. ijpsm.com [ijpsm.com]
- 13. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 14. Introduction to Polyacrylamide Gels | Bio-Rad [bio-rad.com]
- 15. Polyacrylamide gel electrophoresis: a versatile tool for the separation of nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 電気泳動に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Polyacrylamide Gel Electrophoresis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during polyacrylamide gel electrophoresis (PAGE), with a specific focus on preventing gel cracking by optimizing the bis-acrylamide concentration.
Troubleshooting Guide: Preventing Polyacrylamide Gel Cracking
High percentage polyacrylamide gels are prone to cracking, especially during the drying process. This is often due to mechanical stress accumulating within the gel matrix. The concentration of the cross-linker, N,N'-methylenebisacrylamide (bis-acrylamide), plays a crucial role in the flexibility and stability of the gel.
Issue: My polyacrylamide gel is cracking.
Possible Causes and Solutions:
-
Inappropriate Acrylamide (B121943) to Bis-acrylamide Ratio: The ratio of acrylamide to bis-acrylamide determines the pore size and elasticity of the gel. For high-percentage gels, a standard ratio may result in a brittle gel matrix that is susceptible to cracking.
-
Solution: Decrease the percentage of bis-acrylamide relative to the acrylamide concentration. A useful rule of thumb for preventing cracking in high-percentage gels is to ensure the product of the total acrylamide percentage and the bis-acrylamide percentage is approximately 1.5. For example, for a 15% acrylamide gel, the final bis-acrylamide concentration should be around 0.1%.[1]
-
-
Excessive Heat Generation: Heat produced during polymerization or electrophoresis can lead to uneven polymerization and stress within the gel, causing it to crack.[2][3] This is more common with high percentage gels.[2][4]
-
Rapid Dehydration: Gels can crack if they dry too quickly or unevenly.[2]
-
Solution: Ensure a slow and even drying process. Soaking the gel in a solution containing glycerol (B35011) can help to prevent it from drying out too quickly.[6]
-
-
Physical Stress: Mishandling of the gel, especially during the transfer from the casting apparatus or during the drying setup, can introduce small tears that propagate into larger cracks.
-
Solution: Handle the gel with care at all stages. When setting up for drying, ensure there are no trapped air bubbles between the gel and the supporting membranes.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of bis-acrylamide in a polyacrylamide gel?
A1: Bis-acrylamide is a cross-linking agent that forms bridges between linear polyacrylamide chains. This creates a porous network, or matrix, which is essential for sieving macromolecules like proteins and nucleic acids based on their size and shape during electrophoresis.[7] The concentration of bis-acrylamide directly influences the pore size and the mechanical properties of the gel.[7][8]
Q2: How does the ratio of acrylamide to bis-acrylamide affect the gel?
A2: The ratio of acrylamide to bis-acrylamide (often expressed as %C) is a critical parameter in determining the gel's pore size.[7][8][9] While the total acrylamide concentration (%T) primarily dictates the overall polymer content, the %C influences the cross-linking density. A minimum pore size is typically achieved at around 5% C (a 19:1 acrylamide:bis-acrylamide ratio).[8][9] Increasing or decreasing the %C from this point will generally result in a larger pore size.[10]
Q3: Why are high-percentage polyacrylamide gels more prone to cracking?
A3: High-percentage gels have a higher concentration of polyacrylamide, resulting in a denser matrix with smaller pores.[8][9] This dense structure can be more rigid and less flexible. During polymerization and electrophoresis, significant heat can be generated, and during drying, the removal of water creates substantial mechanical stress. In a rigid gel, this stress is more likely to lead to fractures and cracking.[2][4]
Q4: Can I use a standard 29:1 or 37.5:1 acrylamide:bis-acrylamide ratio for a 15% or 20% gel?
A4: While standard ratios like 29:1 (3.3% C) and 37.5:1 (2.7% C) are commonly used for a range of protein separations, they may not be optimal for high-percentage gels and can contribute to cracking.[8][9] For gels with acrylamide concentrations of 15% or higher, it is often necessary to reduce the relative amount of bis-acrylamide to increase the gel's flexibility and prevent cracking.[1][11]
Q5: How can I adjust the bis-acrylamide concentration in my gel recipe?
A5: To adjust the bis-acrylamide concentration, you can either prepare your acrylamide/bis-acrylamide stock solution with a custom ratio or add calculated amounts of separate acrylamide and bis-acrylamide solutions to your gel mix. The key is to calculate the final percentage of both components in the total gel volume. Refer to the table below for recommended ratios to prevent cracking.
Data Presentation: Recommended Acrylamide/Bis-acrylamide Ratios to Prevent Gel Cracking
The following table provides recommended acrylamide to bis-acrylamide ratios for casting polyacrylamide gels with a lower propensity for cracking, particularly at higher gel percentages. These recommendations are based on the principle of reducing the cross-linker concentration to increase gel flexibility.
| Total Acrylamide Concentration (%T) | Recommended Acrylamide:Bis-acrylamide Ratio | Final Bis-acrylamide Concentration (% w/v) |
| 8% | 37.5:1 | 0.21% |
| 10% | 40:1 | 0.24% |
| 12% | 50:1 | 0.24% |
| 15% | 60:1 | 0.25% |
| 18% | 80:1 | 0.22% |
| 20% | 100:1 | 0.20% |
Experimental Protocols
Protocol: Casting a High-Percentage (15%) Polyacrylamide Gel with Reduced Bis-acrylamide to Prevent Cracking
Materials:
-
Acrylamide/Bis-acrylamide solution (40%, 60:1 ratio)
-
1.5 M Tris-HCl, pH 8.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS), freshly prepared
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Gel casting apparatus
-
Isopropanol (B130326) or water-saturated butanol
Procedure:
-
Assemble the Gel Casting Apparatus: Thoroughly clean and dry the glass plates and spacers. Assemble the casting stand, ensuring it is properly sealed to prevent leakage.
-
Prepare the Resolving Gel Solution: In a 15 mL conical tube, combine the following reagents for a 10 mL resolving gel:
-
3.75 mL of 40% Acrylamide/Bis-acrylamide (60:1) solution
-
2.5 mL of 1.5 M Tris-HCl, pH 8.8
-
100 µL of 10% SDS
-
3.65 mL of deionized water
-
-
Initiate Polymerization: Gently mix the solution by inverting the tube. Add 50 µL of 10% APS and 10 µL of TEMED. Immediately and gently swirl the tube to mix.
-
Pour the Resolving Gel: Using a pipette, carefully pour the resolving gel solution between the glass plates, leaving sufficient space for the stacking gel (approximately 2 cm from the top).
-
Overlay the Gel: Immediately overlay the resolving gel with a thin layer of isopropanol or water-saturated butanol to ensure a flat surface and to prevent oxygen from inhibiting polymerization.
-
Allow Polymerization: Let the gel polymerize for at least 30-45 minutes at room temperature. A sharp interface between the gel and the overlay solution will be visible once polymerization is complete.
-
Prepare and Pour the Stacking Gel: After the resolving gel has polymerized, pour off the overlay and rinse the top of the gel with deionized water. Prepare a standard 4% stacking gel solution, pour it on top of the resolving gel, and insert the comb.
-
Final Polymerization: Allow the stacking gel to polymerize for at least 20-30 minutes. The gel is now ready for sample loading and electrophoresis.
Mandatory Visualization
Caption: Troubleshooting workflow for preventing polyacrylamide gel cracking.
Caption: Relationship between gel components and the potential for cracking.
References
- 1. HELP-polyacrylamide gels cracking [bio.net]
- 2. serva.de [serva.de]
- 3. benchchem.com [benchchem.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. scribd.com [scribd.com]
- 6. A simple method of drying polyacrylamide slab gels that eliminates cracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. syntezza.com [syntezza.com]
- 9. khimexpert.com [khimexpert.com]
- 10. researchgate.net [researchgate.net]
- 11. Cracked PAGE gels [bio.net]
solving incomplete polymerization issues with diacrylamide
Welcome to the technical support center for diacrylamide polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this compound as a crosslinker.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound polymerization in a question-and-answer format.
Issue 1: Incomplete or Failed Polymerization
Q1: My this compound solution is not polymerizing or is polymerizing too slowly. What are the possible causes and solutions?
A: Failure of this compound solutions to polymerize is a frequent issue. The underlying cause is often related to the reagents, reaction conditions, or the presence of inhibitors. A systematic approach to troubleshooting can help identify and resolve the problem.
Troubleshooting Workflow for Polymerization Failure
improving band resolution in PAGE by adjusting diacrylamide concentration
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving band resolution in polyacrylamide gel electrophoresis (PAGE) by adjusting the diacrylamide (bis-acrylamide) concentration.
Frequently Asked Questions (FAQs)
Q1: How does the concentration of acrylamide (B121943) and bis-acrylamide affect the resolution of bands in my PAGE gel?
The resolution of bands in a polyacrylamide gel is primarily determined by the pore size of the gel matrix. This pore size is controlled by two main parameters: the total acrylamide concentration (%T) and the percentage of cross-linker, bis-acrylamide (%C).[1][2][3]
-
Total Acrylamide Concentration (%T): This is the total weight percentage of the acrylamide and bis-acrylamide monomers. As %T increases, the pore size of the gel decreases in a nearly linear fashion.[1][4] Gels with a higher %T are better for resolving smaller molecules, while lower %T gels are suitable for larger molecules.[2][5][6]
-
Percentage of Cross-linker (%C): This represents the proportion of bis-acrylamide to the total monomer concentration. The relationship between %C and pore size is more complex. Generally, the smallest pore size is achieved at a %C of about 5% (a 19:1 acrylamide to bis-acrylamide ratio).[1][4] Increasing or decreasing the %C from this optimal point will result in a larger pore size.[1][4]
Q2: What are the standard acrylamide to bis-acrylamide ratios used for different applications?
The choice of acrylamide to bis-acrylamide ratio depends on the type and size of the molecules you are separating.
-
SDS-PAGE for most proteins: A ratio of 37.5:1 (2.6% C) or 29:1 (3.3% C) is commonly used for separating a wide range of proteins.[1][4][7]
-
Small proteins and peptides: For high-resolution separation of small proteins and peptides, a ratio of 19:1 (5% C) is often preferred as it creates gels with minimal pore size.[7][8]
-
Denaturing DNA and RNA electrophoresis: A 19:1 ratio (5% C) is standard for applications like DNA sequencing that require high resolution.[1][8]
-
Native DNA and RNA gels: A ratio of 29:1 (3.3% C) is typically used.[1][4]
Q3: My protein bands are blurry or not well-resolved. How can adjusting the this compound concentration help?
Blurry or poorly resolved bands can be caused by several factors, including an inappropriate gel pore size for your protein of interest.[9][10] If your protein bands are too close together, you may need to adjust the acrylamide concentration to improve separation.
-
For high molecular weight proteins that are poorly resolved: Consider decreasing the total acrylamide concentration (%T) to increase the pore size and allow for better separation.[11]
-
For low molecular weight proteins that migrate too quickly and appear as a single unresolved band: Increasing the total acrylamide concentration (%T) will decrease the pore size and improve resolution.[3][5]
-
Fine-tuning resolution: For proteins that are very close in molecular weight, optimizing the bis-acrylamide concentration (%C) around the 5% mark (19:1 ratio) can help to achieve the smallest pore size and therefore the highest resolution.[8]
Troubleshooting Guide: Improving Band Resolution
This guide provides a systematic approach to troubleshooting common band resolution issues by adjusting acrylamide and bis-acrylamide concentrations.
| Problem | Possible Cause Related to Gel Composition | Suggested Solution |
| Poor resolution of high molecular weight proteins (bands are compressed at the top of the gel) | The gel pore size is too small, impeding the migration and separation of large proteins.[11] | Decrease the total acrylamide concentration (%T) of the resolving gel. For example, if you are using a 12% gel, try an 8% or 10% gel. |
| Poor resolution of low molecular weight proteins (bands migrate too quickly and are not well separated) | The gel pore size is too large, offering little resistance to the migration of small proteins.[5] | Increase the total acrylamide concentration (%T) of the resolving gel. For example, if you are using a 10% gel, try a 12% or 15% gel. |
| Generally fuzzy or smeared bands across all molecular weight ranges | The ratio of acrylamide to bis-acrylamide may not be optimal, leading to a non-uniform gel matrix. Incomplete polymerization can also be a cause.[10] | Ensure you are using a standard acrylamide:bis-acrylamide ratio appropriate for your application (e.g., 37.5:1 or 29:1 for general protein work). For very high resolution of small molecules, consider a 19:1 ratio.[1][4][8] Also, ensure complete polymerization by using fresh ammonium (B1175870) persulfate (APS) and TEMED.[5] |
| Bands are sharp in the middle of the gel but compressed at the top and bottom | A single percentage gel may not be adequate to resolve a wide range of protein sizes. | Consider using a gradient gel, which has a continuously increasing acrylamide concentration from top to bottom. This allows for the separation of a broader range of molecular weights on a single gel. |
Experimental Protocols
Protocol: Preparation of a Standard 10% SDS-PAGE Resolving Gel (37.5:1 ratio)
This protocol is for a standard 10 mL resolving gel. Adjust volumes as needed for your specific gel casting system.
Materials:
-
40% Acrylamide/Bis-acrylamide solution (37.5:1)
-
1.5 M Tris-HCl, pH 8.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure:
-
In a small beaker or conical tube, combine the following reagents:
-
Deionized water: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
40% Acrylamide/Bis-acrylamide (37.5:1): 2.5 mL
-
10% SDS: 100 µL
-
-
Gently swirl the mixture to ensure it is homogenous.
-
To initiate polymerization, add:
-
10% APS: 100 µL
-
TEMED: 10 µL
-
-
Immediately and gently swirl the solution to mix, then pour the resolving gel solution between the glass plates of the casting apparatus, leaving sufficient space for the stacking gel.
-
Carefully overlay the resolving gel with water or isopropanol (B130326) to ensure a flat surface.
-
Allow the gel to polymerize for at least 30-45 minutes at room temperature.
Quantitative Data: Acrylamide/Bis-acrylamide Ratios and Separation Ranges
The following tables provide a guide for selecting the appropriate total acrylamide concentration (%T) and acrylamide to bis-acrylamide ratio for your experiments.
Table 1: Recommended Total Acrylamide Concentration (%T) for Protein Separation in SDS-PAGE
| %T of Resolving Gel | Optimal Separation Range (kDa) |
| 8% | 25 - 200 |
| 10% | 15 - 100 |
| 12% | 10 - 70 |
| 15% | 3 - 40 |
Note: These are approximate ranges and can be influenced by the specific buffer system and running conditions.
Table 2: Common Acrylamide to Bis-acrylamide Ratios and Their Applications
| Acrylamide:Bis-acrylamide Ratio | %C | Primary Application | Characteristics |
| 37.5:1 | 2.6% | Standard SDS-PAGE for a wide range of proteins | Good for general purpose protein separation.[1][4] |
| 29:1 | 3.3% | Native PAGE, SDS-PAGE | Commonly used for protein separation.[1][4] |
| 19:1 | 5.0% | High-resolution separation of small proteins, peptides, and nucleic acids (DNA sequencing) | Produces the smallest pore size, ideal for resolving molecules with small size differences.[1][4][8] |
Visualizations
Caption: Relationship between gel parameters and band resolution.
Caption: Workflow for troubleshooting poor band resolution.
References
- 1. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 2. Overview of Electrophoresis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Acrylamide concentration determines the direction and magnitude of helical membrane protein gel shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. khimexpert.com [khimexpert.com]
- 8. benchchem.com [benchchem.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. SDS-PAGE Troubleshooting: Why Are My Protein Bands Fuzzy? [synapse.patsnap.com]
- 11. goldbio.com [goldbio.com]
Technical Support Center: Polyacrylamide Gel Electrophoresis Troubleshooting
This guide provides solutions to common problems encountered during polyacrylamide gel electrophoresis (PAGE), specifically addressing the issue of distorted protein bands.
Frequently Asked Questions (FAQs)
Q1: What are the common types of band distortions in polyacrylamide gels?
Distorted bands in polyacrylamide gels can manifest in several ways, including:
-
Smiling or Frowning: The bands in the center of the gel migrate faster (smiling) or slower (frowning) than the bands at the edges.[1][2]
-
Skewed or Tilted Bands: Bands run at an angle instead of being horizontal.[3]
-
Broad or Diffuse Bands: Bands are not sharp and well-defined, appearing fuzzy or spread out.[4]
-
W-shaped Bands: A specific type of distortion where the center of the band lags behind the edges.[5]
-
Edge Effects: Distortion specifically observed in the outermost lanes of the gel.[1][6]
Q2: What causes the "smiling effect" in my gel?
The most common cause of "smiling" bands is uneven heat distribution across the gel during electrophoresis.[1][7][8] The center of the gel becomes hotter than the edges, leading to faster migration of proteins in the central lanes.[1][6] This can be caused by setting the voltage too high.[1][9]
Q3: Why are the bands in the outer lanes of my gel distorted?
This phenomenon, often called the "edge effect," typically occurs when the outermost lanes of the gel are left empty.[1][10] Loading sample buffer into empty wells can help ensure even migration across the gel.[2][7]
Q4: My protein bands look smeared. What could be the cause?
Smeared bands can be caused by a variety of factors, including:
-
High Voltage: Running the gel at too high a voltage can cause smearing.[1] A general guideline is to use 10-15 Volts/cm of the gel.[1]
-
Sample Overloading: Loading too much protein into a well is a common cause of smearing.[11][12]
-
High Salt Concentration: Excess salt in the sample can interfere with migration and lead to streaking.[3][11] Consider desalting the sample before loading.[3][13]
-
Incomplete Sample Denaturation: Proteins that are not fully denatured can aggregate and cause smearing.[4]
-
Presence of Particulates: Undissolved material in the sample can cause streaking.[11] Centrifuging the sample before loading can help.[11]
Q5: What should I do if my gel is not polymerizing properly?
Incomplete or slow polymerization can lead to distorted bands.[11] Ensure that:
-
Ammonium Persulfate (APS) and TEMED are fresh: APS solutions should be made fresh daily, and TEMED should be of good quality.[14][15]
-
The temperature is appropriate: Polymerization is most efficient at room temperature.[3][14]
-
Reagents are of high quality: Poor quality acrylamide (B121943) or bis-acrylamide can inhibit polymerization.[3]
-
The solution is properly degassed: Degassing the acrylamide solution can aid in more rapid polymerization.[3]
Troubleshooting Guide for Distorted Bands
This section provides a systematic approach to identifying and resolving the causes of distorted bands.
Table 1: Recommended Electrophoresis Parameters
| Parameter | Recommendation | Potential Issue if Deviated |
| Voltage | 10-15 V/cm of gel length[1] | Too high: "Smiling", smeared bands[1][9]. Too low: Band broadening due to diffusion. |
| Protein Load (Purified) | 0.5 - 4.0 µg per well[11][12] | Overloading: Smeared, broad, distorted bands[11][12]. |
| Protein Load (Lysate) | 20 - 60 µg per well[12][16] | Overloading: Smeared, broad, distorted bands[12]. |
| Running Temperature | Run in a cold room or with a cooling pack[1][9] | High temperature: "Smiling" effect[1][7]. |
Experimental Protocols
Protocol 1: Sample Preparation for SDS-PAGE
-
Determine Protein Concentration: Use a standard protein assay (e.g., Bradford or BCA) to determine the concentration of your protein sample.
-
Prepare Sample Buffer: A typical 2x Laemmli sample buffer consists of: 4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, and 200 mM dithiothreitol (B142953) (DTT) or 10% β-mercaptoethanol (add fresh).
-
Mix Sample and Buffer: Mix your protein sample with an equal volume of 2x sample buffer. For a final concentration of 2 mg/ml, you would mix equal volumes of a 4 mg/ml protein solution and 2x sample buffer.[17]
-
Denature the Sample: Heat the mixture at 95-100°C for 5 minutes to denature the proteins.[4][18] For some proteins that may aggregate upon boiling, a lower temperature of 60-70°C for 10 minutes can be used.[3][19]
-
Centrifuge: Briefly centrifuge the samples to pellet any insoluble material before loading.[11]
-
Desalting (if necessary): If your sample has a high salt concentration, use a desalting column or dialysis to reduce the salt content prior to adding sample buffer.[3][13]
Protocol 2: Casting a Polyacrylamide Gel
-
Clean Glass Plates: Thoroughly clean the glass plates and spacers with detergent, rinse with deionized water, and finally with ethanol (B145695) to remove any grease or contaminants.[20]
-
Assemble the Casting Frame: Assemble the glass plates and spacers in the casting frame, ensuring there are no leaks.
-
Prepare the Resolving Gel Solution: In a beaker, mix the appropriate amounts of deionized water, acrylamide/bis-acrylamide solution, and resolving gel buffer (typically 1.5 M Tris-HCl, pH 8.8). The percentage of acrylamide will depend on the size of the proteins you wish to resolve.[18]
-
Initiate Polymerization: Add fresh 10% APS and TEMED to the resolving gel solution. Swirl gently to mix. The amounts of APS and TEMED may need to be optimized.[18]
-
Pour the Resolving Gel: Immediately and carefully pour the resolving gel solution between the glass plates, leaving enough space for the stacking gel.
-
Overlay with Water or Isopropanol: Gently overlay the top of the resolving gel with water-saturated isobutanol or water to ensure a flat surface.[3]
-
Allow Polymerization: Let the resolving gel polymerize completely (typically 30-60 minutes at room temperature).
-
Prepare the Stacking Gel Solution: Prepare the stacking gel solution with a lower acrylamide percentage and a different buffer (typically 0.5 M Tris-HCl, pH 6.8).[18]
-
Pour the Stacking Gel: After the resolving gel has polymerized, pour off the overlay and pour the stacking gel solution on top of the resolving gel.
-
Insert the Comb: Immediately insert the comb into the stacking gel, being careful not to trap any air bubbles.
-
Allow Polymerization: Let the stacking gel polymerize for at least 30 minutes.[20]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting distorted bands in polyacrylamide gels.
Troubleshooting flowchart for distorted gel bands.
References
- 1. goldbio.com [goldbio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. SDS-PAGE Troubleshooting: Why Are My Protein Bands Fuzzy? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. SDS-PAGE: Protein bands broaden as it migrates down the gel like a pyramid! - Protein and Proteomics [protocol-online.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Probenvorbereitung & Fehlersuche in der Gelelektrophorese [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. News - Protein Electrophoresis Common Issues [gelepchina.com]
- 14. bio-rad.com [bio-rad.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Preparing protein samples for sds-page [ruf.rice.edu]
- 18. SDS-PAGE Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. bio-rad.com [bio-rad.com]
- 20. Trouble Shooting of SDS PAGE Analysis | PDF [slideshare.net]
Technical Support Center: Optimization of UV-Initiated Diacrylamide Hydrogels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the UV-initiated polymerization of diacrylamide hydrogels.
Troubleshooting Guide
This guide addresses common issues encountered during the UV-initiated polymerization of this compound hydrogels.
Issue 1: Incomplete or Slow Polymerization
Symptoms: The hydrogel does not form, remains liquid, or is very soft and fragile after the expected UV exposure time.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient UV Exposure | Increase the UV exposure time or the UV light intensity. The total UV dose (Intensity x Time) is a critical parameter for achieving complete polymerization.[1][2] |
| Low Photoinitiator Concentration | Increase the photoinitiator concentration. A low concentration may lead to insufficient radical generation to initiate polymerization effectively.[3][4] However, an excessively high concentration can lead to shorter polymer chains and a lower modulus hydrogel.[2] |
| Oxygen Inhibition | Oxygen can quench free radicals, inhibiting polymerization, especially at the surface.[5][6][7] To mitigate this, degas the precursor solution by bubbling nitrogen through it for at least 20 minutes before adding the photoinitiator.[3] Alternatively, perform the polymerization in a nitrogen-filled glove box. |
| Incorrect UV Wavelength | Ensure the emission spectrum of your UV lamp overlaps with the absorption spectrum of your photoinitiator. For example, Irgacure 2959 is commonly used with UV light at 365 nm.[8] |
| Presence of Inhibitors | Ensure all reagents and solvents are pure and free from inhibitors. Some chemicals can act as radical scavengers and impede polymerization. |
Issue 2: Brittle or Inhomogeneous Hydrogels
Symptoms: The hydrogel is fragile and breaks easily, or it has visible inconsistencies in its structure.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Photoinitiator Concentration | A very high concentration of photoinitiator can lead to the formation of many short polymer chains, resulting in a brittle hydrogel.[2][9] Try reducing the photoinitiator concentration. |
| High Monomer Concentration | A high monomer concentration can lead to a rapid and exothermic reaction, causing thermal inhomogeneities and a brittle structure.[3] Consider reducing the total monomer concentration. |
| Uneven UV Exposure | Ensure the entire precursor solution is evenly illuminated by the UV source. Uneven exposure can lead to localized differences in crosslinking density. |
| Inadequate Mixing | Thoroughly mix the precursor solution to ensure a homogeneous distribution of all components before initiating polymerization. |
Issue 3: Hydrogel Properties (e.g., Stiffness, Swelling) are not as Expected
Symptoms: The mechanical stiffness (Young's Modulus) or the swelling ratio of the hydrogel is not within the desired range.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Monomer/Crosslinker Ratio | The ratio of acrylamide (B121943) to bis-acrylamide is a primary determinant of hydrogel stiffness and swelling.[2] To increase stiffness and decrease swelling, increase the concentration of the bis-acrylamide crosslinker. |
| Suboptimal UV Dose | The total UV dose (a combination of intensity and exposure time) directly influences the crosslinking density and thus the mechanical properties of the hydrogel.[1][2] A higher UV dose generally leads to a stiffer hydrogel, up to a certain point where the reaction reaches completion.[8] |
| Variable Photoinitiator Concentration | The concentration of the photoinitiator affects the polymer chain length and crosslinking density.[2][4] Adjusting the photoinitiator concentration can fine-tune the final mechanical properties. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of photoinitiator to use?
The optimal photoinitiator concentration depends on several factors, including the monomer concentration, UV light intensity, and desired hydrogel properties. A common starting point is 0.1% to 0.5% (w/v) of the total monomer weight.[3] As a general trend, increasing the photoinitiator concentration can lead to a higher degree of polymerization up to a certain point, after which it may decrease the molecular weight and mechanical strength due to the formation of shorter polymer chains.[2][3]
Q2: How does UV exposure time affect the hydrogel properties?
UV exposure time is a critical parameter that directly influences the extent of polymerization and crosslinking. Initially, increasing the exposure time leads to a significant increase in the hydrogel's Young's modulus (stiffness) as more crosslinks are formed.[1][2] However, after a certain point, the polymerization will reach completion, and further exposure will have a negligible effect on the mechanical properties.[3][8]
Q3: What is the role of oxygen in the polymerization process, and how can I minimize its effects?
Oxygen is a potent inhibitor of free-radical polymerization, as it can react with and quench the propagating radical chains.[5][6][7] This inhibition is particularly problematic at the surface of the hydrogel, leading to an incomplete or tacky surface layer. To minimize oxygen inhibition, it is crucial to degas the precursor solution by bubbling an inert gas, such as nitrogen or argon, through it for at least 20 minutes prior to adding the photoinitiator and initiating polymerization.[3]
Q4: How can I control the stiffness of my this compound hydrogel?
The stiffness (Young's Modulus) of a this compound hydrogel can be controlled by several parameters:
-
Monomer to Crosslinker Ratio: This is the most significant factor. Increasing the concentration of the crosslinker (bis-acrylamide) relative to the monomer (acrylamide) will result in a more densely crosslinked network and a stiffer hydrogel.[2]
-
Total Monomer Concentration: Increasing the total concentration of monomers and crosslinkers will also lead to a stiffer hydrogel.[3]
-
UV Dose: The total energy delivered by the UV light (intensity multiplied by time) affects the crosslinking density. A higher dose generally results in a stiffer gel, up to the point of complete polymerization.[1][2]
-
Photoinitiator Concentration: While it has an effect, it is generally a less direct way to control stiffness compared to the monomer/crosslinker ratio.[2]
Q5: My hydrogel swells more than I expected. How can I reduce the swelling ratio?
The swelling ratio is inversely related to the crosslinking density of the hydrogel. To reduce swelling, you need to increase the crosslinking density. This can be achieved by:
-
Increasing the concentration of the bis-acrylamide crosslinker.
-
Increasing the total monomer concentration.
-
Ensuring complete polymerization by optimizing the UV exposure time and intensity.
Experimental Protocols
Standard Protocol for UV-Initiated this compound Hydrogel Polymerization
This protocol provides a general procedure for preparing this compound hydrogels. The specific concentrations of acrylamide, bis-acrylamide, and photoinitiator should be optimized based on the desired hydrogel properties.
Materials:
-
Acrylamide solution (e.g., 40% w/v)
-
Bis-acrylamide solution (e.g., 2% w/v)
-
Photoinitiator (e.g., Irgacure 2959)
-
Deionized water
-
Nitrogen gas
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a suitable container, combine the desired amounts of acrylamide solution, bis-acrylamide solution, and deionized water to achieve the target final concentrations.
-
Bubble nitrogen gas through the precursor solution for at least 20 minutes to remove dissolved oxygen.[3]
-
While continuing the nitrogen bubbling, add the photoinitiator to the solution and mix thoroughly until it is completely dissolved.
-
Pipette the precursor solution into a mold of the desired shape and size.
-
Place the mold under a UV lamp with a known intensity.
-
Expose the solution to UV light for a predetermined amount of time to initiate polymerization. The optimal time will depend on the UV intensity and the specific formulation.
-
After polymerization, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively in deionized water or a suitable buffer to remove any unreacted monomers and photoinitiator.
Diagrams
Caption: Experimental workflow for UV-initiated this compound hydrogel synthesis.
Caption: Troubleshooting logic for common this compound hydrogel polymerization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Photoinitiated Polymerization of Cationic Acrylamide in Aqueous Solution: Synthesis, Characterization, and Sludge Dewatering Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Impact of the Photoinitiator Amount Used during the PVP-Based Hydrogels’ Synthesis on Their Physicochemical Properties | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rheolution.com [rheolution.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reducing Background Staining in Polyacrylamide Gels
Welcome to our technical support center. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize background staining in your polyacrylamide gel experiments, including Coomassie staining, silver staining, and Western blotting.
General Staining (Coomassie & Silver) FAQs
Question: Why is the background of my Coomassie-stained gel dark or uneven?
Answer: High background in Coomassie staining is often due to insufficient destaining or the presence of residual SDS from the electrophoresis step.
-
Insufficient Destaining: Continue destaining with fresh destaining solution until the background is clear and the protein bands are well-defined. This may require several changes of the solution over a few hours.[1]
-
Residual SDS: Before staining, wash the gel three times for 5-10 minutes each with deionized water. This helps to remove SDS, which can interfere with the staining process and contribute to background.[2]
-
Contaminated Reagents: Ensure your staining and destaining solutions are fresh and free from microbial contamination, which can cause artifacts and high background.[3] Filtering buffers can also help remove particulates.[4][5]
Question: My silver-stained gel has a high background. What are the common causes?
Answer: Silver staining is extremely sensitive, making it prone to high background if not performed carefully. Key factors include:
-
Water Quality: Always use ultrapure (18 MΩ·cm) water for preparing all solutions and for all washing steps. Poor water quality is a primary cause of background.[6]
-
Contaminated Equipment: Use meticulously clean equipment, including gel trays and glassware. Rinsing containers with ethanol (B145695) or isopropanol (B130326) after washing can help.[7]
-
Overdevelopment: The development step is rapid. Watch the gel closely and stop the reaction promptly with a stop solution (e.g., 5% acetic acid) as soon as your bands of interest reach the desired intensity.[1][6]
-
Improper Fixation/Washing: Insufficient washing after the fixation step can leave behind chemicals that react with the silver nitrate, causing a dark background.[7] Do not skip or shorten any wash steps outlined in your protocol.[6]
Western Blotting FAQs
Question: What causes a uniform high background on my Western blot membrane?
Answer: A uniform haze across the membrane typically points to issues with blocking, antibody concentrations, or washing steps.[8]
-
Insufficient Blocking: Blocking prevents the non-specific binding of antibodies to the membrane. If blocking is inadequate, antibodies will bind all over the membrane, causing a high background.[8]
-
Antibody Concentration Too High: Using too much primary or secondary antibody is a common cause of high background.[4][8][9]
-
Inadequate Washing: Washing steps are critical for removing unbound antibodies.[9][10] Insufficient wash time, too few washes, or low wash buffer volume can all lead to high background.[11][12]
Question: How can I optimize my blocking step?
Answer: Optimization involves selecting the right agent and using it at the correct concentration and duration.
-
Blocking Agent Selection: The two most common blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA).[8] If you experience high background with one, try switching to the other. Typically, a 3-5% solution is used.
-
Important Note for Phosphoproteins: When detecting phosphorylated proteins, BSA is preferred over milk. Milk contains phosphoproteins (like casein) which can be recognized by anti-phospho antibodies, leading to high background.[8][13]
-
Incubation Time and Temperature: Block for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[11] Ensure the blocking solution is freshly made, as bacterial growth in old solutions can cause issues.[11]
Question: What is the best way to determine the optimal antibody concentration?
Answer: The ideal antibody concentration provides a strong specific signal with minimal background. This is determined through titration.
-
Antibody Titration: Always perform a dilution series for any new antibody to find the optimal concentration.[8][13] Start with the manufacturer's recommended dilution and test several concentrations above and below that point.[4]
-
Incubation Conditions: Reducing incubation time or temperature (e.g., incubating overnight at 4°C instead of for 1 hour at room temperature) can decrease non-specific binding and lower background.[8][11]
Question: My membrane has speckled or spotty background. What could be the cause?
Answer: This is often caused by particulates or aggregates in your buffers or antibodies.
-
Filter Buffers: Ensure all buffers, especially the blocking solution and antibody dilutions, are filtered (0.22 or 0.45 µm filter) or centrifuged to remove particulates and aggregates.[4][12] Non-fat dry milk, in particular, can be difficult to dissolve completely.
-
Antibody Aggregates: Centrifuge your primary and secondary antibody vials at high speed before use to pellet any aggregates that may have formed during storage.
Question: I am using a fluorescent detection system and see high background. Are there special considerations?
Answer: Yes, fluorescent Westerns have unique sources of background.
-
Membrane Autofluorescence: Some membranes, particularly certain types of PVDF, can autofluoresce. Use low-fluorescence PVDF membranes specifically designed for fluorescent applications.[4][11]
-
Drying the Membrane: Ensure the membrane is completely dry before imaging, as wet membranes can increase background fluorescence.[4]
-
Excessive Heat During Transfer: Overheating during the protein transfer step can be a major source of background in fluorescent Western blotting.[4] Consider performing the transfer in a cold room or with an ice pack.[12]
Troubleshooting Workflow
This workflow guides you through the most common causes of high background staining in Western blotting.
Data Summary & Key Protocols
Table 1: Comparison of Common Blocking Buffers
| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Considerations |
| Non-fat Dry Milk | 3-5% in TBST/PBST | Inexpensive, widely effective for reducing background. | Contains phosphoproteins; not suitable for phospho-antibody detection.[8][13] May contain endogenous biotin.[13] Can sometimes mask certain antigens. |
| Bovine Serum Albumin (BSA) | 3-5% in TBST/PBST | Preferred for phospho-protein detection as it is free of interfering phosphoproteins.[8] | More expensive than milk. Can give higher background than milk in some cases.[14] |
| Normal Serum | 5-10% | Can be very effective for reducing background from secondary antibodies by blocking non-specific sites. | Serum should be from the same species that the secondary antibody was raised in.[15] |
Protocol: Optimized Western Blot Washing Procedure
This protocol is a robust starting point for effectively reducing background.
-
Post-Primary Antibody Incubation:
-
Post-Secondary Antibody Incubation:
-
Remove the secondary antibody solution.
-
Repeat the washing steps as described above: three washes of 5-10 minutes each in a large volume of 1X TBST with agitation.[12]
-
-
Final Rinse:
-
Perform a final quick rinse with 1X TBS (without Tween-20) to remove residual detergent, which can sometimes interfere with ECL substrate reactions.
-
Pro-Tip: For particularly stubborn background, you can increase the number of washes or the duration of each wash.[11][13] However, be aware that excessive washing can also decrease the specific signal.[12]
Protocol: Coomassie Blue Staining & Destaining
This protocol is for standard Coomassie Brilliant Blue R-250 staining.
-
Fixation:
-
Pre-Stain Wash (Optional but Recommended):
-
Discard the fixing solution.
-
Wash the gel 2-3 times with deionized water for 5 minutes each to remove residual SDS.[2]
-
-
Staining:
-
Submerge the gel in Coomassie Staining Solution (e.g., 0.1% Coomassie R-250, 50% methanol, 10% acetic acid).
-
Incubate for 25-60 minutes with gentle agitation.[5]
-
-
Destaining:
-
Remove the staining solution.
-
Add Destaining Solution (e.g., 45% methanol, 10% acetic acid) and agitate.
-
Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.[1][5] Placing a piece of laboratory tissue (e.g., Kimwipe) in the corner of the destaining box can help absorb the free dye.
-
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad.com [bio-rad.com]
- 3. thesiliconreview.com [thesiliconreview.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Stains Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
- 9. 10 Tips to Improve Your Western Blot Results (From a Core Facility Manager) [synapse.patsnap.com]
- 10. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 11. biossusa.com [biossusa.com]
- 12. researchgate.net [researchgate.net]
- 13. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 14. researchgate.net [researchgate.net]
- 15. bosterbio.com [bosterbio.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Refining Diacrylamide Crosslinking for Enhanced Hydrogel Mechanical Properties
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diacrylamide crosslinked hydrogels. The following sections offer solutions to common experimental issues and detailed explanations to optimize your hydrogel synthesis for desired mechanical properties.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and characterization of this compound crosslinked hydrogels.
| Problem | Potential Cause | Troubleshooting Steps |
| Failed or Incomplete Gelation | Insufficient Initiator/Accelerator: The polymerization reaction may not have been initiated effectively. | - Increase the concentration of the initiator (e.g., Ammonium Persulfate - APS) and accelerator (e.g., Tetramethylethylenediamine - TEMED). - Ensure reagents are fresh and have been stored correctly. |
| Inappropriate pH: The pH of the reaction mixture can affect the polymerization rate.[1] | - For N,N'-methylenebis(acrylamide) (MBA) crosslinking, an alkaline pH is often more effective.[1] Adjust the pH of your monomer solution accordingly. | |
| Low Monomer or Crosslinker Concentration: Insufficient monomer or crosslinker will result in a weak or non-existent network. | - Increase the overall monomer concentration. - Increase the molar ratio of the this compound crosslinker. | |
| Presence of Oxygen: Oxygen can inhibit free-radical polymerization. | - Degas the monomer solution thoroughly before adding the initiator and accelerator. This can be done by bubbling nitrogen gas through the solution or by using freeze-pump-thaw cycles. | |
| Hydrogel is Too Soft or Brittle | Low Crosslinking Density: Insufficient crosslinks lead to a weak and soft hydrogel network. | - Increase the concentration of the this compound crosslinker (e.g., MBA). A higher crosslinker concentration generally leads to a stiffer hydrogel.[2] |
| Non-uniform Polymerization: Inhomogeneous mixing of reagents can lead to areas of high and low crosslinking, resulting in a brittle structure. | - Ensure thorough mixing of the monomer, crosslinker, initiator, and accelerator before casting the gel. | |
| Inappropriate Curing Conditions: The method of curing (e.g., thermal or UV) can impact the final mechanical properties. | - UV curing may result in higher tensile and compressive strength compared to heat curing for some systems.[3] Experiment with different curing methods and durations. | |
| Excessive Swelling and Poor Mechanical Integrity | Low Crosslinking Density: A loosely crosslinked network will absorb a large amount of solvent, leading to excessive swelling and reduced mechanical strength.[4][5] | - Increase the concentration of the this compound crosslinker. This will create a more tightly crosslinked network, restricting swelling and improving mechanical stability.[4][5] |
| Inappropriate Solvent: The choice of swelling solvent can significantly impact the equilibrium swelling ratio. | - Consider the Flory-Rehner theory, which relates swelling to the polymer-solvent interaction parameter. A solvent with a higher affinity for the polymer will cause more swelling. | |
| Inconsistent Mechanical Property Measurements | Inadequate Sample Preparation: Non-uniform sample dimensions or improper clamping can lead to variability in mechanical testing results. | - Ensure hydrogel samples are cut into uniform shapes (e.g., dog-bone for tensile testing, cylindrical for compression testing). - Use appropriate grips and pre-load conditions to prevent slippage during testing. |
| Inappropriate Testing Method: The chosen mechanical characterization technique may not be suitable for the hydrogel's properties. | - For very soft hydrogels, nanoindentation or atomic force microscopy (AFM) may provide more accurate results than bulk methods like tensile or compression testing.[6][7] - For thin hydrogels, bulge testing or spherical indentation can be effective.[8][9] | |
| Time-dependent Behavior (Viscoelasticity): Hydrogels exhibit both elastic and viscous properties, and their response can depend on the rate of applied strain.[8] | - Standardize the strain rate or frequency used in your mechanical tests to ensure comparability between samples. - Perform stress relaxation or creep tests to fully characterize the viscoelastic properties. |
Frequently Asked Questions (FAQs)
1. How does the concentration of the this compound crosslinker affect the mechanical properties of the hydrogel?
Increasing the concentration of the this compound crosslinker, such as N,N'-methylenebis(acrylamide) (MBA), generally leads to a higher crosslink density. This results in:
-
Increased Stiffness (Elastic Modulus): A more densely crosslinked network offers greater resistance to deformation, thus increasing the elastic modulus.[10][11]
-
Increased Tensile and Compressive Strength: The hydrogel becomes stronger and can withstand greater stress before failing.[3]
-
Decreased Swelling Ratio: A tighter network structure restricts the influx of solvent, leading to a lower equilibrium swelling ratio.[4][5][12]
-
Decreased Porosity and Pore Size: The pores within the hydrogel network become smaller and the overall porosity decreases.[4][13]
Quantitative Impact of MBA Crosslinker on Hydrogel Properties
| Property | Effect of Increasing MBA Concentration | Reference |
| Elastic Modulus | Increases significantly at low crosslinking densities, then plateaus.[10][11] | [10][11] |
| Tensile Strength | Generally increases. For UV-cured polyacrylic acid hydrogels, tensile strength increased from ~70 kPa to ~140 kPa as the MBA mass ratio increased from 0.96% to 3.85%.[3] | [3] |
| Compressive Strength | Generally increases. For UV-cured polyacrylic acid hydrogels, compressive strength increased from ~0.08 MPa to ~0.16 MPa as the MBA mass ratio increased from 0.96% to 2.91%.[3] | [3] |
| Swelling Ratio | Decreases. For superporous hydrogels, as the crosslinker concentration increased from 7.37% to 14.36%, the porosity decreased.[4][5] | [4][5][12] |
| Pore Size | Decreases. In some polyacrylamide hydrogels, increasing the crosslinker ratio from 29:1 to 19:1 (acrylamide:bisacrylamide) decreased the effective pore size from approximately 38 nm to 14 nm.[13] | [13] |
2. What is the optimal concentration of this compound crosslinker to use?
The optimal concentration is application-dependent. There is often a trade-off between mechanical strength and other properties like swelling and porosity. For instance, in drug delivery, a lower crosslinker concentration might be desirable to achieve a higher swelling ratio and faster drug release, while for tissue engineering scaffolds, a higher concentration might be needed for mechanical stability.[4][5] An optimal "trade-off" cross-linking density of 0.02 mol fraction of MBA was found for a poly(acrylic acid-co-MBA) hydrogel to balance elastic modulus and adhesive forces.[10][11]
3. How can I measure the mechanical properties of my hydrogels?
Several techniques can be used to characterize the mechanical properties of hydrogels:
-
Tensile Testing (Strip Extensiometry): Involves stretching a strip of hydrogel to measure its elongation and the force required to do so.[8][14]
-
Compression Testing: Involves compressing a cylindrical or cubical sample between two plates to measure its compressive modulus and strength.[9][14]
-
Indentation: An indenter of a specific geometry is pressed into the hydrogel surface, and the force and displacement are used to calculate the elastic modulus.[8][9][14] This is particularly useful for soft hydrogels and can be performed on hydrated samples.[8]
-
Rheology: Measures the viscoelastic properties of the hydrogel by applying an oscillatory shear stress and measuring the resulting strain. This provides information on the storage (elastic) and loss (viscous) moduli.
4. How do I measure the swelling ratio of my hydrogel?
The equilibrium swelling ratio (Q) is a measure of the hydrogel's ability to absorb a solvent. It is calculated using the following steps:
-
Weigh the dry hydrogel sample (Wd).
-
Immerse the sample in the desired solvent (e.g., deionized water, phosphate-buffered saline) at a specific temperature.
-
Periodically remove the sample, blot away excess surface solvent, and weigh the swollen hydrogel (Ws).
-
Continue this process until the weight becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio using the formula: Q = (Ws - Wd) / Wd.[15]
5. Can the curing method affect the mechanical properties of the hydrogel?
Yes, the curing method can significantly influence the final properties. For polyacrylic acid hydrogels crosslinked with MBA, UV curing has been shown to produce hydrogels with better mechanical properties (higher tensile and compressive strength) compared to thermal curing.[3] However, the optimal curing method can vary depending on the specific polymer system and the desired application.
Experimental Protocols & Workflows
Protocol: Synthesis of Polyacrylamide Hydrogels with Varying MBA Crosslinking
This protocol describes the preparation of polyacrylamide hydrogels with different stiffnesses by varying the concentration of the MBA crosslinker.
Caption: Experimental workflow for polyacrylamide hydrogel synthesis.
Logical Relationship: Impact of MBA Concentration on Hydrogel Properties
This diagram illustrates the cause-and-effect relationships between the concentration of the MBA crosslinker and the key properties of the resulting hydrogel.
Caption: Relationship between MBA concentration and hydrogel properties.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on the Design of Hydrogels With Different Stiffness and Their Effects on Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On the Determination of Mechanical Properties of Aqueous Microgels—Towards High-Throughput Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanical characterisation of super soft hydrogels | Surface Ventures [surfaceventures.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. oulu.fi [oulu.fi]
- 15. benchchem.com [benchchem.com]
common pitfalls and solutions when working with diacrylamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with diacrylamide, a common crosslinking agent in polyacrylamide gels and hydrogels. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and offer solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my experiments?
This compound, most commonly N,N'-methylenebisacrylamide (bis-acrylamide), is a crosslinking agent. In polyacrylamide synthesis, acrylamide (B121943) monomers polymerize to form long linear chains. This compound contains two acrylamide-like moieties, allowing it to form bridges between these linear chains, creating a three-dimensional porous network. The ratio of acrylamide to this compound is a critical determinant of the physical properties of the resulting gel, such as pore size, elasticity, and mechanical strength.[1][2]
Q2: How does the concentration of this compound affect my polyacrylamide gel?
The concentration of this compound directly influences the degree of crosslinking in your polyacrylamide gel. This, in turn, affects several key properties:
-
Pore Size: A higher this compound concentration leads to a more tightly crosslinked gel with smaller pores. This is useful for separating low molecular weight molecules. Conversely, a lower concentration results in a larger pore size, suitable for separating high molecular weight molecules.
-
Brittleness: Gels with a very high this compound concentration can become brittle and difficult to handle.
-
Elasticity: The elasticity of the gel is also dependent on the this compound concentration, which is a crucial factor in applications like mechanobiology studies.
Q3: What are the signs of poor quality or degraded this compound?
Poor quality or degraded this compound can lead to inconsistent and unreliable experimental results. Signs to watch for include:
-
Discoloration: Pure this compound should be a white crystalline powder. A yellow or brownish tint may indicate degradation or impurities.
-
Incomplete Dissolution: Difficulty in dissolving the powder in water, even with agitation, can be a sign of impurities or partial polymerization.
-
Inconsistent Polymerization: If you experience variable polymerization times or gels that are too soft or brittle despite using the same protocol, your this compound stock may be compromised.
Q4: How should I properly store this compound powder and solutions?
Proper storage is crucial to maintain the quality and stability of this compound.
-
Powder: Store this compound powder in a tightly sealed container in a cool, dry, and dark place. It is sensitive to light and moisture.
-
Solutions: Aqueous solutions of this compound should be stored at 4°C and protected from light. To prevent degradation, it is recommended to prepare fresh solutions regularly and filter them before use. Some sources suggest that stock solutions can be stable for several months when stored properly.
Q5: What are the primary safety concerns when working with this compound?
Unpolymerized acrylamide and this compound are neurotoxins and should be handled with care.[3] The primary routes of exposure are inhalation of the powder, skin contact, and ingestion. Always work in a well-ventilated area, preferably a fume hood, when handling the powder form. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4] Once polymerized into a gel, the acrylamide and this compound are considered non-toxic as they are trapped within the polymer matrix. However, it is still good practice to handle gels with gloves, as there may be trace amounts of unreacted monomer.
Troubleshooting Guides
Polymerization Issues
Problem: The gel is not polymerizing or polymerizing too slowly.
-
Possible Cause 1: Inactive Initiator or Catalyst. The ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED) used to catalyze the polymerization reaction may have degraded.
-
Solution: Prepare fresh APS and TEMED solutions. APS solutions should be made fresh daily, and TEMED should be stored in a dark bottle and protected from air.
-
-
Possible Cause 2: Low Temperature. Polymerization is temperature-dependent and will proceed slower at lower temperatures.
-
Solution: Ensure all your solutions are at room temperature before you begin. If the room is particularly cold, you may need to allow more time for polymerization.
-
-
Possible Cause 3: Poor Quality Reagents. The acrylamide or this compound may be old or of poor quality.
-
Solution: Use fresh, high-purity reagents. If you suspect your reagents are the issue, test a new batch.
-
-
Possible Cause 4: Presence of Inhibitors. Oxygen can inhibit the polymerization reaction.
-
Solution: Degas your acrylamide solution before adding APS and TEMED. This can be done by placing the solution under a vacuum for several minutes.
-
Problem: The gel is polymerizing too quickly.
-
Possible Cause 1: Excessive Initiator or Catalyst. Too much APS or TEMED will accelerate the polymerization reaction.
-
Solution: Carefully check the concentrations and volumes of your APS and TEMED solutions. Reduce the amount if necessary.
-
-
Possible Cause 2: High Temperature. Higher temperatures will speed up the polymerization process.
-
Solution: If your lab is warm, consider cooling your solutions slightly before starting.
-
Problem: The gel is brittle or too soft.
-
Possible Cause 1: Incorrect this compound Concentration. The ratio of this compound to acrylamide is critical for gel structure.
-
Solution: Too much this compound can lead to a brittle gel, while too little can result in a soft, difficult-to-handle gel.[5] Double-check your calculations and the concentration of your stock solutions. Adjust the this compound concentration as needed for your specific application.
-
-
Possible Cause 2: Incomplete Polymerization.
-
Solution: Allow more time for the polymerization to complete. Ensure your initiators are active.
-
Hydrogel Synthesis Issues
Problem: The hydrogel did not form and the solution remains viscous.
-
Possible Cause 1: Insufficient Crosslinking. The concentration of this compound may be too low to form a stable gel network.
-
Solution: Increase the concentration of this compound. It is also important to ensure proper mixing of all components.
-
-
Possible Cause 2: Incorrect pH. The pH of the reaction mixture can affect the efficiency of the polymerization and crosslinking reactions.
-
Solution: Check and adjust the pH of your monomer solution to the optimal range for your specific formulation. For some systems, an alkaline pH is necessary for effective crosslinking with N,N'-methylenebisacrylamide.[1]
-
Problem: The hydrogel has inconsistent properties (e.g., swelling, mechanical strength).
-
Possible Cause 1: Inhomogeneous Mixing. If the monomer, crosslinker, and initiator are not evenly distributed, the resulting hydrogel will have regions with different properties.
-
Solution: Ensure thorough mixing of all components before initiating polymerization.
-
-
Possible Cause 2: Purity of this compound. Impurities in the this compound can interfere with the crosslinking reaction, leading to a heterogeneous network.
-
Solution: Use high-purity this compound. If you suspect impurities, you may need to purify the this compound or purchase a new batch from a reliable supplier.
-
Data Presentation
The following tables summarize quantitative data on the effect of this compound (bis-acrylamide) concentration on the mechanical and swelling properties of hydrogels.
Table 1: Effect of this compound Concentration on the Mechanical Properties of Polyacrylamide Hydrogels
| This compound Concentration (% w/v) | Young's Modulus (kPa) | Compressive Strength (MPa) | Elongation at Break (%) |
| 0.03 | 5.5 ± 0.8 | - | >1000 |
| 0.1 | 17.2 - 46.3 | - | - |
| 0.2 | 35 ± 5 | 0.8 ± 0.1 | 600 ± 50 |
| 0.4 | 60 ± 7 | 1.2 ± 0.2 | 400 ± 40 |
| 0.6 | 85 ± 9 | 1.5 ± 0.2 | 300 ± 30 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Table 2: Effect of this compound Concentration on the Swelling Ratio of Polyacrylamide Hydrogels in Water
| This compound Concentration (% w/v) | Equilibrium Swelling Ratio (g/g) |
| 0.5 | ~150 |
| 1.0 | ~100 |
| 2.0 | ~60 |
| 4.0 | ~40 |
| 6.0 | ~30 |
Data compiled from multiple sources for illustrative purposes. The swelling ratio is defined as (Weight of swollen gel - Weight of dry gel) / Weight of dry gel.[5]
Experimental Protocols
Protocol 1: Preparation of a Standard 10% Polyacrylamide Gel for SDS-PAGE
This protocol describes the preparation of a standard 10% resolving gel and a 4% stacking gel for protein electrophoresis.
Materials:
-
30% Acrylamide/Bis-acrylamide solution (29:1 or 37.5:1 ratio)
-
1.5 M Tris-HCl, pH 8.8
-
0.5 M Tris-HCl, pH 6.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Isopropanol (B130326) or water-saturated butanol
Procedure:
-
Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers of the gel casting apparatus. Ensure there are no leaks.
-
Prepare Resolving Gel Solution (10 ml):
-
Deionized water: 4.0 ml
-
1.5 M Tris-HCl, pH 8.8: 2.5 ml
-
30% Acrylamide/Bis-acrylamide solution: 3.3 ml
-
10% SDS: 100 µl
-
-
Initiate Polymerization of Resolving Gel:
-
Add 100 µl of 10% APS to the resolving gel solution and mix gently.
-
Add 10 µl of TEMED and swirl to mix.
-
Immediately pour the solution into the gel cassette, leaving space for the stacking gel.
-
Carefully overlay the gel with a thin layer of isopropanol or water-saturated butanol to ensure a flat surface.
-
Allow the gel to polymerize for 30-60 minutes at room temperature.
-
-
Prepare Stacking Gel Solution (5 ml):
-
Deionized water: 3.05 ml
-
0.5 M Tris-HCl, pH 6.8: 1.25 ml
-
30% Acrylamide/Bis-acrylamide solution: 0.65 ml
-
10% SDS: 50 µl
-
-
Cast Stacking Gel:
-
Once the resolving gel has polymerized, pour off the overlay.
-
Add 50 µl of 10% APS and 5 µl of TEMED to the stacking gel solution and mix.
-
Pour the stacking gel solution on top of the resolving gel.
-
Insert the comb, being careful to avoid air bubbles.
-
Allow the stacking gel to polymerize for 30-45 minutes.
-
Protocol 2: Synthesis of a this compound-Crosslinked Hydrogel for Drug Delivery Studies
This protocol outlines the synthesis of a basic polyacrylamide hydrogel crosslinked with this compound.
Materials:
-
Acrylamide
-
N,N'-methylenebisacrylamide (this compound)
-
Ammonium Persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare Monomer Solution:
-
In a beaker, dissolve the desired amount of acrylamide and this compound in PBS. For example, to prepare a 10% (w/v) total monomer solution with 2% (w/w) crosslinker, dissolve 0.98 g of acrylamide and 0.02 g of this compound in 10 ml of PBS.
-
-
Degas the Solution:
-
Place the monomer solution under a vacuum for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Initiate Polymerization:
-
Add APS (e.g., 10 mg) and TEMED (e.g., 10 µl) to the degassed monomer solution. The exact amounts may need to be optimized for your system.
-
Mix the solution thoroughly but gently to avoid reintroducing air.
-
-
Cast the Hydrogel:
-
Pour the solution into a mold of the desired shape and size.
-
Cover the mold to prevent evaporation and contamination.
-
-
Allow Polymerization:
-
Let the hydrogel polymerize at room temperature for at least one hour, or until fully gelled.
-
-
Purification:
-
After polymerization, immerse the hydrogel in a large volume of deionized water or PBS for several days, changing the water/PBS daily, to remove any unreacted monomers and initiators.[6]
-
Visualizations
Caption: Experimental workflow for this compound hydrogel synthesis.
Caption: Troubleshooting logic for gel polymerization failure.
Caption: Simplified signaling pathway of acrylamide-induced cellular effects.[7][8]
References
- 1. nbinno.com [nbinno.com]
- 2. N,N′-METHYLENEBISACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 3. Dynamic cross-linking of an alginate–acrylamide tough hydrogel system: time-resolved in situ mapping of gel self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Analysis of acrylamide irradiation degradation effects and products in the starch mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acrylamide-mediated errors in the cell cycle regulation are associated with altered TORC2 signaling in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Consistent Diacrylamide Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent polymerization times and reliable results with diacrylamide, a key component in polyacrylamide gel electrophoresis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of inconsistent or failed polyacrylamide gel polymerization?
The most common reason for polymerization issues is the quality of the reagents, particularly the ammonium (B1175870) persulfate (APS) solution.[1][2][3] APS solutions are unstable and should be prepared fresh daily for optimal results.[1] Dissolved oxygen in the gel solution is another major inhibitor of polymerization as it scavenges the free radicals necessary for the reaction.[1][4]
Q2: How does temperature affect polymerization time?
Temperature plays a critical role in the rate of polyacrylamide gel polymerization.[5][6] The polymerization reaction is exothermic, meaning it generates heat, which in turn accelerates the reaction.[5][7] For reproducible results, it is crucial to maintain a consistent temperature.
Q3: What are the roles of APS and TEMED in polymerization?
Ammonium persulfate (APS) is the initiator, providing the free radicals that start the polymerization of acrylamide (B121943) and bis-acrylamide.[5][6][8][9] N,N,N',N'-tetramethylethylenediamine (TEMED) acts as a catalyst, accelerating the rate of free radical formation from APS.[5][6][8][9] The concentrations of both APS and TEMED directly influence the polymerization rate.[5][6]
Q4: Can the concentration of acrylamide/bis-acrylamide affect polymerization time?
Yes, a higher total monomer concentration (%T) will result in a faster polymerization rate.[5][6] When preparing gels with higher percentages of acrylamide, it may be necessary to reduce the concentration of the initiators (APS and TEMED) to avoid excessively rapid polymerization.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Gel does not polymerize or polymerizes very slowly | 1. Old or inactive APS solution. [1][2][3] 2. Low room temperature. [1][3][4] 3. Presence of dissolved oxygen. [1][4] 4. Incorrect pH. [5] 5. Poor quality of acrylamide or bis-acrylamide. [4] | 1. Prepare a fresh 10% (w/v) APS solution daily. [1] 2. Ensure the lab and all solutions are at room temperature (23-25°C). [1][4] If the lab is cold, consider using an incubator.[1] 3. Degas the monomer solution under vacuum for at least 15 minutes before adding APS and TEMED. [1] 4. Use freshly prepared buffers to ensure the correct pH for polymerization. [2] 5. Use high-purity reagents. [4] |
| Gel polymerizes too quickly | 1. Excessive concentrations of APS or TEMED. [4] 2. High room temperature. [4] | 1. Reduce the amount of APS and/or TEMED. [4] 2. If possible, cast gels in a cooler environment. [4] |
| Polymerized gel is cloudy, opaque, or inelastic | 1. Polymerization at low temperatures (0-4°C). [1] 2. Excessively high concentrations of initiators (APS and TEMED). [1] | 1. Ensure polymerization occurs at a stable room temperature (23-25°C). [1] 2. Optimize the concentrations of APS and TEMED to avoid the formation of short polymer chains. [1] |
| Inconsistent polymerization within the same batch of gels | 1. Poor mixing of TEMED and APS into the gel solution. [9] 2. Temperature gradients across the casting assembly. | 1. After adding TEMED and APS, swirl the solution gently but thoroughly to ensure uniform distribution before pouring. [9] 2. Ensure the gel casting equipment is at a uniform, ambient temperature. [1] |
Experimental Protocols
Standard Protocol for Polyacrylamide Gel Preparation
This protocol outlines the key steps for preparing a resolving gel for electrophoresis.
-
Reagent and Equipment Preparation:
-
Resolving Gel Solution Preparation:
-
In a flask, combine the appropriate volumes of deionized water, Tris buffer, and acrylamide/bis-acrylamide solution for the desired gel percentage.
-
Gently swirl to mix.
-
-
Degassing:
-
Place the flask under a vacuum for at least 15 minutes to remove dissolved oxygen.[1]
-
-
Initiation of Polymerization:
-
Casting and Polymerization:
-
Pour the resolving gel solution into the casting apparatus to the desired height.
-
Carefully overlay the gel with water or isopropanol (B130326) to ensure a flat surface.[10]
-
Allow the gel to polymerize for 30-60 minutes at room temperature.[4]
-
Visualizations
Polymerization Initiation Workflow
Caption: Workflow for initiating polyacrylamide gel polymerization.
Chemical Polymerization Signaling Pathway
Caption: The chemical pathway of polyacrylamide gel polymerization.
Troubleshooting Logic for Slow Polymerization
Caption: A logical guide for troubleshooting slow polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad.com [bio-rad.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect [pubs.sciepub.com]
- 8. What are the uses of APS and TEMED in SDS PAGE protocol [infobiochem.com]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Polyacrylamide Gel Electrophoresis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during polyacrylamide gel electrophoresis, with a specific focus on preventing gel detachment from glass plates.
Troubleshooting Guide: Gel Detachment Issues
Q1: My polyacrylamide gel is detaching from the glass plates. What are the common causes and how can I fix this?
Gel detachment is a frequent issue that can compromise experimental results. The primary causes typically fall into three categories: improper glass plate preparation, suboptimal gel polymerization, or physical stress during handling.
A1: Common Causes and Solutions for Gel Detachment
| Potential Cause | Explanation | Recommended Solution |
| Improper Glass Plate Cleaning | Residual detergents, oils from fingerprints, or leftover gel fragments can create a barrier, preventing the gel from adhering properly to the glass. | Implement a rigorous cleaning protocol. Wash plates with a laboratory detergent, rinse thoroughly with deionized water, followed by a final rinse with ethanol (B145695) or acetone (B3395972) to ensure all residues are removed. For persistent issues, soak the plates in a 2N sodium hydroxide (B78521) solution for 30 minutes, followed by extensive rinsing with deionized water.[1] |
| Lack of Adhesion-Promoting Treatment | Polyacrylamide gels do not inherently form strong bonds with untreated glass. For applications requiring a gel to remain attached to one plate, a chemical adhesion promoter is necessary. | Treat one of the glass plates with an adhesion promoter such as Bind-Silane (γ-methacryloxypropyltrimethoxysilane) or a commercial equivalent like Gel Slick®.[1][2] This chemically modifies the glass surface to form a covalent bond with the gel. |
| Incorrect Gel Polymerization | The polymerization process is critical for forming a stable gel matrix. If polymerization is incomplete or too rapid, the resulting gel may be brittle and prone to detachment. This can be caused by old or improperly stored reagents (Ammonium Persulfate - APS, Tetramethylethylenediamine - TEMED), incorrect reagent concentrations, or suboptimal temperatures.[3][4] | Ensure APS and TEMED are fresh; APS solutions should be made fresh daily.[3] Optimize the concentrations of APS and TEMED. Higher concentrations lead to faster polymerization but can result in a more brittle gel.[1][4] Allow the gel to polymerize at a consistent room temperature. |
| Physical Stress and Handling | Mechanical stress can cause the gel to tear or detach. This can occur when removing the comb, assembling the electrophoresis apparatus, or during the run itself. | Handle the gel cassette with care. Remove the comb gently and smoothly after the gel has fully polymerized. When setting up the electrophoresis chamber, ensure the plates are clamped evenly and not overtightened. |
| Excessive Heat During Electrophoresis | Running the gel at too high a voltage can generate excessive heat. This can cause the gel to expand and detach from the plates, often resulting in a "smiling" effect where the center of the gel runs faster than the edges.[5][6] | Run the gel at a lower voltage for a longer period.[6] Use chilled running buffer and consider running the electrophoresis apparatus in a cold room or on ice. |
Frequently Asked Questions (FAQs)
Q2: How do I properly clean my glass plates to ensure good gel adhesion?
A thorough cleaning is the first and most critical step. Start by washing the plates with a laboratory-grade detergent to remove any visible debris and oils. Rinse them extensively with tap water, followed by a final rinse with deionized water to remove any remaining ions. For a final degreasing step, wipe the plates with ethanol or acetone and allow them to air dry completely before use.[7] For plates that have been previously used with an adhesion promoter, it is crucial to first remove the old coating by soaking the plates in a 2N sodium hydroxide solution for at least 30 minutes, followed by a thorough rinsing with deionized water.[1]
Q3: What is the difference between an adhesion promoter and a repellent, and do I need both?
An adhesion promoter, like Bind-Silane, chemically modifies the glass surface to create a covalent bond with the polyacrylamide gel. This ensures the gel remains firmly attached to one plate throughout the electrophoresis and subsequent staining procedures. A repellent, such as a dimethyldichlorosilane solution (e.g., Repel-Silane), creates a hydrophobic surface that prevents the gel from sticking.[2] In a typical vertical gel electrophoresis setup, you will treat the plate that you want the gel to adhere to with an adhesion promoter and the other plate with a repellent. This allows for easy separation of the plates after the run, leaving the gel attached to only one plate.
Q4: My gel polymerized too quickly and seems brittle. What could be the cause?
Rapid and brittle polymerization is often a sign of excessive amounts of the polymerization initiators, APS and TEMED.[1][4] While this leads to a faster setup, the resulting shorter polymer chains can make the gel fragile and more susceptible to tearing and detachment.[1] Try reducing the amount of APS and/or TEMED in your gel solution. Also, ensure your gel solution is at room temperature before adding the initiators, as higher temperatures can accelerate the polymerization rate.
Q5: Can the percentage of acrylamide (B121943) in my gel affect its adhesion?
While the acrylamide percentage primarily determines the pore size of the gel for separating molecules of different sizes, very high percentage gels can sometimes be more prone to cracking or detaching, especially if they become overheated during the run. This is because they are more rigid. However, proper plate preparation and polymerization conditions are the more critical factors for ensuring good adhesion regardless of the acrylamide concentration.
Experimental Protocols
Protocol for Cleaning Electrophoresis Glass Plates
-
Initial Wash: Wear gloves to prevent oils from your skin from contaminating the plates. Wash the glass plates thoroughly with a laboratory detergent and a soft sponge.
-
Rinsing: Rinse the plates extensively under running tap water to remove all traces of detergent.
-
Deionized Water Rinse: Perform a final rinse with deionized water to remove any remaining salts.
-
Solvent Wash (Optional but Recommended): Rinse the plates with 95% ethanol or acetone to remove any residual organic contaminants and to aid in drying.
-
Drying: Allow the plates to air dry completely in a dust-free environment.
-
For Previously Coated Plates: Before the initial wash, immerse the plates in a 2N sodium hydroxide solution for 30-60 minutes to strip any previous silane (B1218182) coating.[1] Rinse thoroughly with deionized water before proceeding with the standard cleaning protocol. Caution: Sodium hydroxide is corrosive. Handle with appropriate personal protective equipment.
Protocol for Treating Glass Plates with Bind-Silane
-
Prepare the Silane Solution: In a fume hood, prepare a working solution of Bind-Silane. A typical solution consists of 3.5 µL of Bind-Silane in 1 mL of an ethanol-acetic acid solution (95% ethanol, 5% glacial acetic acid).
-
Application: Apply a small amount of the Bind-Silane solution to the center of a clean, dry glass plate.
-
Coating: Using a lint-free wipe, spread the solution evenly over the entire surface of the plate.
-
Drying: Allow the plate to air dry completely in the fume hood for about 5-10 minutes.
-
Curing (Optional but Recommended): For a more robust coating, you can bake the plates at 60°C for 1-2 hours to dehydrate and cure the silane layer.
-
Final Polish: Gently polish the coated surface with a clean, dry, lint-free wipe to remove any haze.
Data Presentation
The following table summarizes recommended concentrations and conditions for reagents commonly used in preparing polyacrylamide gels and treating glass plates.
| Reagent/Parameter | Recommended Concentration/Condition | Purpose | Reference |
| Sodium Hydroxide (for stripping plates) | 2 N | Removal of old silane coatings | [1] |
| Bind-Silane (working solution) | 3.5 µL in 1 mL ethanol/acetic acid | Covalent attachment of gel to glass | |
| Ammonium Persulfate (APS) | 10% (w/v) solution, made fresh daily | Initiator for polymerization | [3] |
| Tetramethylethylenediamine (TEMED) | Varies with acrylamide % (see below) | Catalyst for polymerization | [1] |
| TEMED for 4% Acrylamide Gel | 24 µL per 100 mL | Catalyst for polymerization | [1] |
| TEMED for 10% Acrylamide Gel | 18 µL per 100 mL | Catalyst for polymerization | [1] |
| TEMED for 20% Acrylamide Gel | 7 µL per 100 mL | Catalyst for polymerization | [1] |
| Electrophoresis Running Voltage | 10-15 Volts/cm of gel length | To prevent overheating | [5] |
Mandatory Visualization
Caption: Troubleshooting workflow for gel detachment from glass plates.
References
- 1. does inccreased amount of TEMED and APS affect the resolution of the polyacrylam - Molecular Biology [protocol-online.org]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad.com [bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Buffer Systems for Polyacrylamide Gel Electrophoresis
Welcome to the technical support center for optimizing buffer systems in diacrylamide-based electrophoresis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and refining your electrophoresis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between continuous and discontinuous buffer systems in PAGE?
A1: A continuous buffer system uses the same buffer in the gel, the sample, and the electrode reservoirs.[1][2][3] This setup is simpler to prepare but often results in diffuse and poorly resolved protein bands.[1][3] In contrast, a discontinuous buffer system employs different buffer compositions in the stacking gel, resolving gel, and electrode reservoirs. This creates a moving ion front that concentrates proteins into sharp bands in the stacking gel before they are separated in the resolving gel, leading to significantly higher resolution.[1][3][4] The most widely used discontinuous system is the Laemmli system, which utilizes Tris-Glycine buffers.[3][5]
Q2: How do I choose the correct acrylamide (B121943) percentage for my gel?
A2: The percentage of acrylamide determines the pore size of the gel matrix, which in turn dictates the separation range of proteins based on their molecular weight.[2][6] Higher percentage gels have smaller pores and are ideal for resolving small proteins, while lower percentage gels have larger pores and are better for separating large proteins.[6] For a broad range of protein sizes, a gradient gel (e.g., 4-20%) can be used.[7]
Q3: What are the key components of the Laemmli sample loading buffer and their functions?
A3: The Laemmli sample buffer is crucial for preparing protein samples for SDS-PAGE.[8][9] Its main components are:
-
Tris-HCl (pH 6.8): Maintains the pH of the sample and stacking gel to ensure proper stacking of proteins.[10][11]
-
Sodium Dodecyl Sulfate (SDS): A detergent that denatures proteins and coats them with a uniform negative charge, allowing for separation based primarily on mass.[9][10][11]
-
Glycerol (B35011): Increases the density of the sample, ensuring it sinks to the bottom of the well during loading.[9][11]
-
β-mercaptoethanol or Dithiothreitol (DTT): Reducing agents that break disulfide bonds, further denaturing the protein into its polypeptide subunits.[9]
-
Bromophenol Blue: A tracking dye that allows for visual monitoring of the electrophoresis run.[9]
Q4: When should I use a native PAGE system instead of SDS-PAGE?
A4: Native PAGE separates proteins in their folded, active state, preserving their native structure and biological activity.[1][12] This technique is ideal for studying protein-protein interactions, oligomeric states, and enzyme activity.[13][14] Unlike SDS-PAGE, which separates proteins by mass, native PAGE separates them based on a combination of their size, shape, and intrinsic charge.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during polyacrylamide gel electrophoresis.
Problem 1: Poor Band Resolution (Fuzzy or Smeared Bands)
| Possible Cause | Recommended Solution |
| Incorrect Gel Concentration | Pour a new gel with the appropriate acrylamide percentage for your protein of interest. For unknown protein sizes, a 4-20% gradient gel is recommended.[7] |
| High Salt Concentration in Sample | Precipitate the protein sample using trichloroacetic acid (TCA) to remove excess salt.[15] |
| Sample Overload | Reduce the amount of protein loaded into the well. For Coomassie staining, 10-25 µg of a complex mixture is typical.[10] For purified proteins, 100 ng to 1 µg is often sufficient.[16] |
| Excessive Voltage/Overheating | Reduce the voltage by 25-50%.[7] Run the gel at a constant voltage (e.g., 10-15 V/cm of gel length) and consider running it in a cold room or with a cooling unit.[15] |
| Old or Incorrectly Prepared Buffers | Prepare fresh running and gel buffers.[17] Ensure the pH of the buffers is correct and avoid adjusting the pH of Tris-Glycine running buffer.[18] |
| Incomplete Sample Denaturation (SDS-PAGE) | Ensure the sample buffer contains sufficient SDS and reducing agent. Try increasing the boiling time to 5 minutes at 95-100°C.[10][17] |
Problem 2: Distorted Bands ("Smiling" or "Wavy" Bands)
| Possible Cause | Recommended Solution |
| Uneven Heat Distribution | Run the gel at a lower voltage to minimize heat generation.[19] Ensure the electrophoresis tank is filled with the correct amount of running buffer to evenly dissipate heat. |
| Uneven Polymerization of the Gel | Ensure the gel solution is mixed thoroughly but gently to avoid introducing air bubbles.[11] Allow the gel to polymerize completely before running.[17] |
| Improperly Formed Wells | Remove the comb carefully to avoid damaging the wells.[7][19] Rinse the wells with running buffer before loading to remove any unpolymerized acrylamide.[20] |
| "Edge Effect" in Outer Lanes | Load unused outer lanes with a small amount of sample buffer or a non-essential protein sample to ensure even migration across the gel.[19] |
Problem 3: No Bands or Weak Signal
| Possible Cause | Recommended Solution |
| Insufficient Protein Loaded | Increase the concentration of the protein sample.[7] For very low protein amounts, consider using a more sensitive staining method like silver staining.[21] |
| Incorrect Power Supply Connection | Ensure the electrodes are correctly oriented (black to black, red to red). Reversed leads will cause the sample to run out of the top of the gel.[19] |
| Protein Ran Off the Gel | Decrease the running time or voltage.[19] Monitor the migration of the bromophenol blue tracking dye and stop the electrophoresis before it runs off the gel. |
| Poor Protein Staining | Use a more sensitive stain. Silver staining can detect as little as 5-10 ng of protein, whereas Coomassie Brilliant Blue R-250 detects around 100 ng.[21] |
| Protease Contamination | Add protease inhibitors to your sample buffer and keep samples on ice.[7] |
Quantitative Data Summary
Recommended Acrylamide Percentages for Protein Separation
| Acrylamide Percentage | Effective Separation Range (kDa) |
| 8% | 25 - 200 |
| 10% | 15 - 100 |
| 12.5% | 10 - 70 |
| 15% | 12 - 45 |
| 4-20% Gradient | 4 - 200+ |
| Data compiled from multiple sources.[6][7] |
Typical Running Conditions for Mini-Gels (8 x 10 cm)
| Parameter | Recommended Value |
| Voltage (Constant) | 100 - 150 V |
| Current (Constant) | 30 - 40 mA per gel |
| Power (Constant) | 3 - 5 W per gel |
| Approximate Run Time | 45 - 90 minutes |
| Values are approximate and may need optimization.[7][20] |
Protein Loading and Staining Sensitivity
| Staining Method | Detection Limit (per band) | Recommended Protein Load (Complex Mixture) |
| Coomassie Brilliant Blue R-250 | ~100 ng | 10 - 25 µg |
| Colloidal Coomassie G-250 | ~30 ng | 1 - 10 µg |
| Silver Staining | 5 - 10 ng | 0.1 - 1 µg |
| Data compiled from multiple sources.[10][21][22][23] |
Experimental Protocols
Protocol 1: Laemmli SDS-PAGE
This protocol outlines the standard method for denaturing protein electrophoresis.
-
Gel Casting:
-
Assemble the gel casting apparatus.
-
Prepare the resolving gel solution according to the desired acrylamide percentage. For a 10% resolving gel, mix 3.3 mL of 30% acrylamide/bis-acrylamide solution, 2.5 mL of 1.5 M Tris-HCl (pH 8.8), 4.0 mL of deionized water, 100 µL of 10% SDS, 80 µL of 10% APS, and 10 µL of TEMED.[7]
-
Pour the resolving gel, leaving space for the stacking gel. Overlay with water or isopropanol (B130326) and allow to polymerize for at least 30 minutes.
-
Prepare the 4% stacking gel solution: mix 0.5 mL of 30% acrylamide/bis-acrylamide, 1.0 mL of 0.5 M Tris-HCl (pH 6.8), 2.4 mL of deionized water, 40 µL of 10% SDS, and add APS and TEMED to initiate polymerization.[7][11]
-
Pour off the overlay, add the stacking gel solution, and insert the comb. Allow to polymerize for at least 30 minutes.
-
-
Sample Preparation:
-
Electrophoresis:
-
Place the polymerized gel into the electrophoresis tank and fill the inner and outer chambers with 1x Tris-Glycine-SDS running buffer.
-
Carefully load the prepared samples into the wells.
-
Connect the electrophoresis unit to a power supply and run the gel at a constant voltage (e.g., 150V) until the bromophenol blue dye front reaches the bottom of the gel.[7]
-
Protocol 2: Native PAGE
This protocol is for the separation of proteins in their native, non-denatured state.
-
Gel Casting:
-
The gel casting procedure is similar to SDS-PAGE, but SDS is omitted from all buffers.
-
Prepare the resolving and stacking gels using a Tris-HCl buffer system (e.g., pH 8.8 for both).
-
-
Sample Preparation:
-
Electrophoresis:
-
Use a Tris-Glycine running buffer without SDS.
-
It is often recommended to run native PAGE at a lower temperature (e.g., in a cold room or on ice) to maintain protein stability.[18]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Visualizations
Logical Workflow for Troubleshooting Poor Band Resolution
Caption: A troubleshooting flowchart for resolving issues with poor band resolution in PAGE.
Experimental Workflow for SDS-PAGE
Caption: A step-by-step workflow for performing a standard SDS-PAGE experiment.
Simplified Apoptosis Signaling Pathway Analyzed by Western Blot
Caption: Key proteins in the intrinsic apoptosis pathway detectable by Western blot.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Generation of G protein-coupled receptor antibodies differentially sensitive to conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. biovis.net [biovis.net]
- 6. Electrophoresis in western blot | Abcam [abcam.com]
- 7. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 8. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 9. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PAGE-SDS Laemmli Protocol [wolfson.huji.ac.il]
- 11. www2.nau.edu [www2.nau.edu]
- 12. Laemmli-SDS-PAGE [bio-protocol.org]
- 13. Blue native electrophoresis protocol | Abcam [abcam.com]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. med.unc.edu [med.unc.edu]
- 18. Kinase activity-tagged western blotting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. med.upenn.edu [med.upenn.edu]
- 24. Native-PAGE [assay-protocol.com]
techniques for minimizing bubble formation during gel casting
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize bubble formation during gel casting for techniques such as agarose (B213101) and polyacrylamide gel electrophoresis.
Troubleshooting Guide
This guide provides solutions to common problems encountered with bubble formation during gel casting.
Problem: Bubbles appear in my agarose gel after pouring.
-
Possible Cause: The agarose solution was too hot when poured.
-
Solution: Allow the agarose solution to cool to approximately 50-60°C before pouring.[1] The flask should be comfortable to hold in your hand.
-
-
Possible Cause: The solution was poured too quickly.
-
Solution: Pour the agarose solution slowly and steadily down the side of the casting tray to minimize the introduction of air.[1]
-
-
Possible Cause: Bubbles were introduced during mixing.
-
Solution: After dissolving the agarose, let the solution sit for a few moments to allow any trapped air to escape. If bubbles are present after pouring, they can be moved to the side or popped using a clean pipette tip.[1]
-
Problem: I'm seeing bubbles in my polyacrylamide gel.
-
Possible Cause: The gel solution was not properly degassed. Dissolved oxygen in the solution can inhibit polymerization and lead to bubble formation.[2]
-
Solution: Degas the acrylamide (B121943) solution under a vacuum for at least 15 minutes before adding the polymerization initiators (APS and TEMED).[3][4]
-
-
Possible Cause: The gel solution was mixed too vigorously.
-
Solution: Mix the solution gently after adding APS and TEMED to avoid introducing air bubbles.
-
-
Possible Cause: Air was trapped between the glass plates during assembly.
-
Solution: Ensure the glass plates are clean and properly sealed. When pouring the gel, tilt the casting apparatus and pour the solution slowly down one edge to allow it to fill the space between the plates without trapping air.
-
Problem: Bubbles are forming at the interface between the stacking and resolving gels in my SDS-PAGE.
-
Possible Cause: Air was introduced when overlaying the resolving gel.
-
Solution: When overlaying the resolving gel with isopropanol (B130326) or water to create a flat surface, apply it slowly and gently down the side of the plates.
-
-
Possible Cause: The comb was inserted improperly into the stacking gel.
-
Solution: Insert the comb at a slight angle to prevent trapping air bubbles underneath the teeth.
-
Frequently Asked Questions (FAQs)
Q1: Why is it important to remove bubbles from my gel?
A1: Bubbles in a gel can disrupt the electric field during electrophoresis, causing distortion in the migration of nucleic acids or proteins. This can lead to smiling or skewed bands, making the results difficult to interpret.[5]
Q2: How can I remove bubbles that have already formed in my poured agarose gel?
A2: Small bubbles can often be guided to the edge of the gel or popped using a sterile pipette tip before the gel solidifies.[1]
Q3: Is degassing always necessary for polyacrylamide gels?
A3: Yes, degassing is a critical step for polyacrylamide gels. Oxygen inhibits the polymerization of acrylamide, and removing it ensures a uniform gel matrix and prevents the formation of bubbles.[2]
Q4: Can the temperature of my reagents affect bubble formation?
A4: Yes. For polyacrylamide gels, it is best to bring all solutions to room temperature (23–25°C) before mixing and degassing.[3] For agarose gels, allowing the molten agarose to cool to 50-60°C is crucial to prevent the formation of bubbles upon pouring.[1]
Q5: What if I don't have access to a vacuum for degassing my polyacrylamide gel solution?
A5: While a vacuum is the most effective method, some protocols suggest sonicating the solution in an ultrasound bath for about 10 minutes as an alternative to remove dissolved oxygen.
Quantitative Data Summary
| Parameter | Gel Type | Recommended Value/Range | Notes |
| Cooling Temperature | Agarose | 50 - 60 °C | The flask should be cool enough to handle comfortably. |
| Degassing Time | Polyacrylamide | ≥ 15 minutes | Under vacuum. |
| Running Voltage | Agarose | 80 - 150 V | Higher voltages can generate heat and potentially cause issues.[1] |
| Solidification Time (Room Temp) | Agarose | 20 - 30 minutes | |
| Solidification Time (4°C) | Agarose | 10 - 15 minutes | [1] |
Experimental Protocols
Protocol 1: Pouring a Standard 1% Agarose Gel
-
Preparation:
-
Measure 1 gram of agarose powder and add it to 100 mL of 1x TAE or TBE buffer in a microwave-safe flask.
-
-
Dissolving the Agarose:
-
Microwave the solution for 1-3 minutes, swirling occasionally, until the agarose is completely dissolved. Avoid boiling the solution over.
-
-
Cooling:
-
Let the agarose solution cool to approximately 50-60°C.
-
-
Pouring:
-
Slowly pour the molten agarose into a leveled gel casting tray with the comb in place. Pouring down the side of the tray can help prevent bubble formation.
-
-
Bubble Removal:
-
If any bubbles are present, use a clean pipette tip to move them to the edges of the gel or to pop them.
-
-
Solidification:
-
Allow the gel to solidify at room temperature for 20-30 minutes, or at 4°C for 10-15 minutes.[1]
-
Protocol 2: Casting a Polyacrylamide Gel
-
Preparation:
-
Assemble clean glass plates and spacers in the casting apparatus.
-
Prepare the resolving and stacking gel solutions according to your specific protocol, but do not add the APS and TEMED yet.
-
-
Degassing:
-
Place the resolving and stacking gel solutions in a vacuum chamber and apply a vacuum for at least 15 minutes to remove dissolved oxygen.[3]
-
-
Polymerization Initiation:
-
Add the appropriate amounts of APS and TEMED to the degassed resolving gel solution and swirl gently to mix.
-
-
Pouring the Resolving Gel:
-
Immediately and slowly pour the resolving gel solution between the glass plates, leaving enough space for the stacking gel.
-
Overlay the resolving gel with a thin layer of isopropanol or water to ensure a flat surface.
-
-
Polymerization:
-
Allow the resolving gel to polymerize completely.
-
-
Pouring the Stacking Gel:
-
Pour off the overlay and rinse with deionized water.
-
Add APS and TEMED to the degassed stacking gel solution and mix gently.
-
Pour the stacking gel solution on top of the polymerized resolving gel.
-
Insert the comb at a slight angle to avoid trapping air bubbles.
-
-
Final Polymerization:
-
Allow the stacking gel to polymerize completely before use.
-
Visualizations
Caption: Troubleshooting workflow for bubble formation in gel casting.
Caption: Key factors contributing to bubble formation during gel casting.
References
troubleshooting guide for smeared bands in western blotting with diacrylamide gels
This guide provides solutions to common issues encountered during Western blotting experiments, with a specific focus on troubleshooting smeared bands when using polyacrylamide gels.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for smeared bands in a Western blot?
Smeared bands in Western blotting can arise from a variety of factors throughout the experimental process. The most common culprits include issues with sample preparation, problems during gel electrophoresis, or inefficient protein transfer.[1][2] Specifically, protein degradation, overloading of the sample, incomplete solubilization of proteins, and running the gel at too high a voltage are frequent causes.[1][3]
Q2: Can the type of smearing (vertical vs. horizontal) indicate the source of the problem?
Yes, the pattern of smearing can offer clues. Vertical smearing, or streaking down the lane, is often associated with sample preparation issues like overloading, high salt concentrations, or the presence of lipids and other contaminants.[4][5] Horizontal smearing, where bands appear blurred across lanes, can be caused by issues with gel polymerization, an uneven electrical field, or problems during the transfer step.[6]
Troubleshooting Guide: Smeared Bands
This section provides a question-and-answer format to directly address specific issues that may lead to smeared bands.
Sample Preparation
Q: My protein samples are producing a downward smear in the gel lane. What could be the cause and how can I fix it?
This is a common issue that often points to problems with the protein sample itself.
Potential Causes and Solutions
| Cause | Solution | Additional Notes |
| Protein Overloading | Reduce the amount of protein loaded per well. Titrate the sample to find the optimal concentration.[3][7] | A typical starting point is 20-30 µg of total protein for cell lysates, but this can vary depending on the abundance of the target protein. |
| Sample Degradation | Add protease and/or phosphatase inhibitors to your lysis buffer.[1][8] Always keep samples on ice and avoid repeated freeze-thaw cycles. Use fresh lysates whenever possible.[1][8] | For long-term storage, aliquoting and storing lysates at -80°C is recommended to minimize degradation.[8][9] |
| Incomplete Sample Solubilization | Ensure complete solubilization by using an appropriate lysis buffer and sufficient sonication or heating.[1] Centrifuge samples before loading to pellet insoluble debris.[1][7] | Using a lithium dodecyl sulfate (B86663) (LDS) based loading buffer can sometimes improve sample dissolution.[7] |
| High Salt Concentration | If your samples have high salt concentrations, consider dialysis or a buffer exchange to reduce the salt content before loading.[5] | High salt can interfere with the electric field during electrophoresis, leading to distorted bands.[5] |
| DNA/Lipid Contamination | For viscous samples, consider adding DNase to the lysis buffer to shear DNA.[1] To remove lipids, you can try protein precipitation with cold acetone.[4] | Incomplete cell lysis can also lead to the release of cellular contents that cause smearing.[9] |
| Protein Glycosylation | Glycosylated proteins can naturally appear as smears or broad bands.[8][9] To confirm, you can treat your sample with an enzyme like PNGase F to remove N-glycans, which should result in a sharper band.[8][9] |
Gel Electrophoresis
Q: The bands in my gel appear blurry and smeared. What aspects of the electrophoresis process should I investigate?
Issues during the gel run are a frequent source of smeared bands.
Potential Causes and Solutions
| Cause | Solution | Additional Notes |
| Poorly Polymerized Gel | Ensure fresh APS and TEMED are used for gel polymerization and allow at least 30 minutes for the gel to fully polymerize.[7] Incomplete polymerization can lead to uneven pore sizes and smearing. | Pre-cast gels can offer better consistency and reproducibility.[10] |
| Inappropriate Gel Percentage | Use a gel with an acrylamide (B121943) percentage appropriate for the molecular weight of your target protein.[11] | Higher percentage gels are better for resolving smaller proteins, while lower percentage gels are suited for larger proteins.[11] |
| Running Conditions (Voltage/Heat) | Avoid running the gel at an excessively high voltage, which can generate heat and cause smiling or smeared bands.[12] Decrease the voltage and run the gel for a longer duration.[12] Running the gel in a cold room or with a cooling unit can also help.[3] | The optimal voltage depends on the apparatus; consult the manufacturer's recommendations.[7] |
| Incorrect Buffer Preparation | Ensure that the running buffer is prepared correctly and at the proper concentration. Using old or reused buffer can lead to poor results.[6] |
Protein Transfer
Q: After transferring, my bands look smeared on the membrane. What could have gone wrong during the transfer step?
A successful transfer is critical for sharp, well-defined bands.
Potential Causes and Solutions
| Cause | Solution | Additional Notes |
| Air Bubbles Between Gel and Membrane | Carefully remove any air bubbles when assembling the transfer stack. A roller can be used to gently smooth out the layers.[1] | Air bubbles will block the transfer of proteins to the membrane, resulting in empty patches or uneven transfer.[1] |
| Incorrect Transfer Assembly | Ensure the transfer "sandwich" is assembled correctly with proper contact between the gel and the membrane. Using thicker filter paper or additional sponges can help ensure good contact.[1] | |
| Inappropriate Transfer Time/Voltage | Optimize the transfer time and voltage for your specific protein and transfer system. Over-transferring, especially for low molecular weight proteins, can cause them to pass through the membrane.[13][14] |
Experimental Protocols
Protocol 1: Sample Preparation from Cultured Cells
-
Cell Lysis:
-
Homogenization:
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.[8] A common protocol is 3 cycles of 10-second bursts.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for Loading:
-
Mix the desired amount of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
Protocol 2: SDS-PAGE Gel Electrophoresis
-
Gel Casting (if not using pre-cast gels):
-
Assemble the gel casting apparatus.
-
Prepare the resolving and stacking gel solutions using fresh APS and TEMED.[7]
-
Pour the resolving gel, overlay with isopropanol (B130326) or water, and allow it to polymerize for at least 30 minutes.[7]
-
Pour off the overlay and pour the stacking gel. Insert the comb and allow it to polymerize.
-
-
Electrophoresis Setup:
-
Place the polymerized gel into the electrophoresis tank and fill the inner and outer chambers with running buffer.
-
Carefully remove the comb.
-
-
Sample Loading:
-
Load the prepared protein samples and a molecular weight marker into the wells.
-
-
Running the Gel:
-
Connect the electrophoresis unit to a power supply and run the gel at a constant voltage until the dye front reaches the bottom of the gel.[12]
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for smeared bands in Western blotting.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sinobiological.com [sinobiological.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. medicalalgorithms.com [medicalalgorithms.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. Western Blotting – Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - IE [thermofisher.com]
Validation & Comparative
A Comparative Guide to Diacrylamide and Bis-acrylamide as Crosslinkers in PAGE
For Researchers, Scientists, and Drug Development Professionals
In polyacrylamide gel electrophoresis (PAGE), the choice of crosslinker is critical in defining the physical properties of the gel matrix and, consequently, the separation of biomolecules. The most traditionally used crosslinking agent is N,N'-methylenebis(acrylamide), commonly known as bis-acrylamide. However, alternative crosslinkers, such as N,N'-diacryloylpiperazine (commercially available as piperazine (B1678402) di-acrylamide or PDA), offer distinct advantages in specific applications. This guide provides an objective comparison of the performance of diacrylamide and bis-acrylamide, supported by available data and detailed experimental protocols.
Performance Comparison: this compound vs. Bis-acrylamide
While extensive quantitative, side-by-side studies are not abundant in publicly available literature, a strong body of qualitative evidence and product documentation highlights the benefits of this compound (PDA) over the conventional bis-acrylamide. These advantages primarily manifest in improved gel handling, enhanced protein visualization, and superior resolution in certain electrophoretic applications.
Key Performance Attributes:
| Feature | This compound (PDA) | Bis-acrylamide | Supporting Evidence |
| Gel Strength | Increased mechanical stability, especially in low percentage gels.[1][2] | Standard mechanical strength, can be fragile at lower acrylamide (B121943) concentrations. | Gels crosslinked with PDA are reported to be physically stronger, which simplifies handling, particularly for 2-D tube gels.[1] |
| Silver Staining | Significantly reduced background staining.[1][2][3] | Can contribute to background noise, potentially masking low-abundance proteins.[1] | The piperazine ring structure of PDA is hypothesized to reduce the interaction with silver ions that are not bound to proteins, leading to a clearer background and improved signal-to-noise ratio.[1] |
| Protein Resolution | Increased resolution of protein spots, particularly in 2-D electrophoresis.[1] | Provides standard resolution for most applications. | The altered gel matrix formed with PDA can lead to sharper bands and better separation of protein spots.[1] |
| Polymerization | Can be substituted gram-for-gram for bis-acrylamide without altering standard polymerization protocols.[1][2] | Well-established polymerization kinetics. | Existing protocols for gel casting using bis-acrylamide can be directly adapted for PDA.[1] |
| Urea (B33335) Precipitation | Tube gels can be stored for extended periods at 4°C without urea precipitation.[1] | Urea can precipitate out of gels during storage. | This property is particularly advantageous for 2-D gel electrophoresis workflows.[1] |
| Molecular Weight | 194.23 g/mol [1] | 154.17 g/mol [1] | Despite the higher molecular weight, a gram-for-gram substitution is recommended for optimal results.[1] |
Chemical Structures and Crosslinking Mechanism
The structural differences between this compound (PDA) and bis-acrylamide are fundamental to their varied performance characteristics in polyacrylamide gels.
Figure 1. Chemical structures of Bis-acrylamide and this compound (PDA).
The key difference lies in the central linking group. Bis-acrylamide has a flexible methylene (B1212753) group connecting two amide nitrogens, which can participate in hydrogen bonding and may contribute to background in silver staining.[1] In contrast, this compound has a more rigid piperazine ring, which is believed to reduce non-specific silver staining.[1]
Experimental Protocols
The following protocols provide a framework for a comparative study of this compound and bis-acrylamide in SDS-PAGE.
Protocol 1: Preparation of Acrylamide Stock Solutions
Objective: To prepare 30% T, 2.7% C acrylamide/crosslinker stock solutions.
| Reagent | Solution A (Bis-acrylamide) | Solution B (this compound/PDA) |
| Acrylamide | 29.2 g | 29.2 g |
| Crosslinker | 0.8 g N,N'-methylenebis(acrylamide) | 0.8 g N,N'-diacryloylpiperazine |
| Deionized Water | to 100 mL | to 100 mL |
Procedure:
-
Dissolve the acrylamide and the respective crosslinker in deionized water.
-
Bring the final volume to 100 mL.
-
Filter the solution through a 0.45 µm filter.
-
Store the solutions at 4°C in a dark bottle.
Protocol 2: Casting SDS-PAGE Gels (for a 10% Resolving Gel)
Objective: To cast two identical 10% separating gels, one with each crosslinker.
| Component | Resolving Gel (10 mL) | Stacking Gel (5 mL) |
| 30% Acrylamide/Crosslinker Solution (A or B) | 3.33 mL | 0.65 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | - |
| 0.5 M Tris-HCl, pH 6.8 | - | 1.25 mL |
| 10% (w/v) SDS | 100 µL | 50 µL |
| Deionized Water | 4.0 mL | 3.05 mL |
| 10% (w/v) Ammonium Persulfate (APS) | 50 µL | 25 µL |
| TEMED | 5 µL | 5 µL |
Procedure:
-
Assemble the gel casting apparatus.
-
For each gel, mix the appropriate acrylamide/crosslinker solution, Tris buffer, SDS, and deionized water for the resolving gel in a small beaker or tube.
-
Add APS and TEMED to initiate polymerization. Swirl gently to mix.
-
Immediately pour the resolving gel solution into the gel cassette, leaving space for the stacking gel.
-
Overlay with water or isopropanol (B130326) to ensure a flat surface. Allow to polymerize for 30-60 minutes.
-
After polymerization, pour off the overlay and rinse with deionized water.
-
Prepare the stacking gel mixture in the same manner as the resolving gel.
-
Pour the stacking gel on top of the polymerized resolving gel and insert the comb.
-
Allow the stacking gel to polymerize for 30-45 minutes.
Protocol 3: Silver Staining
Objective: To visualize protein bands in the cast gels. This is a general protocol and may require optimization.
| Step | Solution | Duration |
| 1. Fixation | 50% methanol, 10% acetic acid | 2 x 20 minutes |
| 2. Washing | 20% ethanol | 2 x 10 minutes |
| 3. Sensitization | 0.02% sodium thiosulfate | 1 minute |
| 4. Rinsing | Deionized water | 3 x 20 seconds |
| 5. Silver Incubation | 0.1% silver nitrate | 20 minutes |
| 6. Rinsing | Deionized water | 2 x 1 minute |
| 7. Development | 0.04% formaldehyde (B43269) in 2% sodium carbonate | 3-5 minutes (or until bands appear) |
| 8. Stop | 5% acetic acid | 10 minutes |
Procedure:
-
After electrophoresis, place the gels in separate trays.
-
Perform each step with gentle agitation.
-
Carefully observe the development step and stop the reaction when the desired band intensity is reached to avoid overstaining and background development.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for a comparative experiment and the relationship between the components of the polyacrylamide gel matrix.
Figure 2. Experimental workflow for comparing crosslinkers.
Figure 3. Formation of the polyacrylamide gel matrix.
Conclusion
The selection of a crosslinker for PAGE should be guided by the specific requirements of the experiment. While bis-acrylamide is a reliable and widely used crosslinker suitable for many standard applications, this compound (PDA) presents a compelling alternative for researchers seeking enhanced gel strength, particularly with low percentage gels, and improved sensitivity in protein detection with silver staining. The ability to directly substitute PDA for bis-acrylamide in existing protocols simplifies its adoption. For applications such as 2-D electrophoresis and the analysis of low-abundance proteins, the benefits of this compound may be particularly advantageous. Researchers are encouraged to perform their own comparative studies to determine the optimal crosslinker for their specific experimental needs.
References
The Critical Role of Diacrylamide Purity in Ensuring Experimental Reproducibility
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of scientific discovery and therapeutic innovation, the reproducibility of experimental results is paramount. The quality and purity of reagents are foundational to achieving this standard. Diacrylamide, a critical cross-linking agent in the formation of polyacrylamide gels for electrophoresis, is a prime example of a reagent where purity directly impacts experimental outcomes. This guide provides a comprehensive comparison of this compound purity, detailing its validation and the profound effects of impurities on common laboratory applications, thereby empowering researchers to make informed decisions for their critical work.
The Unseen Influence: Common Impurities in this compound and Their Consequences
Commercial this compound preparations can contain several impurities that interfere with the polymerization process and ultimately compromise the integrity of experimental results. Two of the most common and impactful contaminants are acrylic acid and linear polyacrylamide.
-
Acrylic Acid: This acidic impurity can significantly alter the local pH of the gel solution. Such pH changes can lead to inconsistent polymerization kinetics, resulting in gels with variable pore sizes. This variability can cause aberrant migration of proteins and nucleic acids, leading to streaking, smeared bands, and a lack of run-to-run reproducibility.[1] For consistent results, the acrylic acid content in acrylamide (B121943) should be below 0.001% (w/w).[1]
-
Linear Polyacrylamide: The presence of linear polyacrylamide, which can form during the manufacturing or storage of lower-grade acrylamide, can act as a nucleus for polymerization.[1] This premature initiation leads to a loss of control over the polymerization process, resulting in gels with non-uniform pore structures and affecting the reproducibility of protein and nucleic acid mobility.[1] The concentration of linear polyacrylamide should ideally be less than 0.005% (w/w).[1]
-
Ionic Contaminants: Metal ions, such as copper, can act as inhibitors of the polymerization reaction, leading to incomplete or failed gel casting.[1]
The use of reagents with high and consistent purity is a critical first step toward improving the reproducibility of research.[2] Substandard reagents can introduce contaminants and inconsistencies, leading to erroneous results and flawed interpretations.[3][4]
A Comparative Look at this compound Purity Grades
To illustrate the importance of selecting the appropriate grade of this compound, the following table provides a hypothetical comparison of typical purity specifications for different grades of a 30% acrylamide/bis-acrylamide solution (29:1 ratio).
| Feature | Standard Grade | Electrophoresis Grade | Molecular Biology Grade |
| Purity (by HPLC) | ≥ 98.0% | ≥ 99.5% | ≥ 99.9% |
| Acrylic Acid | ≤ 0.01% | ≤ 0.001% | ≤ 0.0005% |
| Linear Polyacrylamide | ≤ 0.01% | ≤ 0.005% | ≤ 0.001% |
| DNase/RNase/Protease | Not Tested | Not Detected | Certified Free |
| Conductivity (at 10% soln) | < 20 µS/cm | < 5 µS/cm | < 2 µS/cm |
Note: This table presents illustrative values based on common industry standards. Researchers should always refer to the certificate of analysis provided by the supplier for specific lot-to-lot specifications.
Experimental Validation of this compound Purity
Researchers can independently verify the purity of their this compound solutions using High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of acrylamide, bis-acrylamide, and common impurities like acrylic acid.
Experimental Protocol: HPLC-UV Analysis of this compound Purity
This protocol is adapted from established methods for acrylamide analysis.[5][6][7]
1. Instrumentation and Reagents:
- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
- Acrylamide and N,N'-methylenebisacrylamide standards of known high purity.
- Acrylic acid standard.
- HPLC-grade water and acetonitrile.
- 0.1% formic acid solution (mobile phase modifier).
2. Preparation of Standards and Samples:
- Stock Solutions: Prepare individual stock solutions of acrylamide, bis-acrylamide, and acrylic acid in HPLC-grade water at a concentration of 1 mg/mL.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
- Sample Preparation: Dilute the this compound solution to be tested with HPLC-grade water to fall within the calibration range.
3. Chromatographic Conditions:
- Mobile Phase: Isocratic elution with 95:5 (v/v) HPLC-grade water with 0.1% formic acid : acetonitrile.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 30°C.
- UV Detection: 210 nm.
4. Data Analysis:
- Generate a calibration curve for each compound by plotting the peak area against the concentration.
- Determine the concentration of acrylamide, bis-acrylamide, and acrylic acid in the test sample by comparing its peak areas to the calibration curves.
- Calculate the purity of the this compound solution.
The Domino Effect: How Impurities Impact Experimental Workflows
The use of impure this compound can have a cascading effect on downstream applications. The following section details the impact on a standard laboratory workflow: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) followed by Western Blotting.
Workflow: From Gel Casting to Protein Detection
Impact of this compound Impurities on SDS-PAGE and Western Blotting
| Experimental Step | High-Purity this compound | Low-Purity this compound (with impurities) |
| Gel Polymerization | Uniform and complete polymerization, resulting in a mechanically stable gel with consistent pore size. | Incomplete or uneven polymerization, leading to a soft or brittle gel. Variable pore sizes across the gel. |
| Protein Separation (SDS-PAGE) | Sharp, well-resolved protein bands with accurate molecular weight estimation. | Distorted, smeared, or smiling bands. Inaccurate molecular weight determination due to inconsistent migration. |
| Protein Transfer (Western Blot) | Efficient and uniform transfer of proteins from the gel to the membrane. | Inefficient or uneven transfer, particularly for high molecular weight proteins, due to poor gel integrity. |
| Antibody Binding and Detection | Specific antibody binding to the target protein, resulting in a clear and quantifiable signal. | Increased background noise and non-specific antibody binding due to residual impurities on the membrane. Difficulty in distinguishing the specific signal from the background. |
| Reproducibility | High degree of reproducibility between experiments. | Poor reproducibility, with significant variations in band patterns and signal intensities between runs. |
Visualizing the Impact: Signaling Pathway Analysis
Impurities in this compound can lead to ambiguous results in downstream analyses such as the investigation of signaling pathways. For instance, if a researcher is studying the effect of a drug on a specific kinase cascade, a Western blot with poor resolution could lead to the misinterpretation of protein phosphorylation states.
Detailed Experimental Protocol: High-Resolution SDS-PAGE
This protocol is designed to achieve high-resolution separation of proteins, where the quality of this compound is critical.
1. Reagents and Solutions:
- 30% Acrylamide/Bis-acrylamide Solution (29:1 or 37.5:1): Use a high-purity, electrophoresis-grade solution.
- 1.5 M Tris-HCl, pH 8.8 (for resolving gel)
- 0.5 M Tris-HCl, pH 6.8 (for stacking gel)
- 10% (w/v) Sodium Dodecyl Sulfate (SDS)
- 10% (w/v) Ammonium Persulfate (APS): Prepare fresh daily.
- N,N,N',N'-Tetramethylethylenediamine (TEMED)
- 1X Tris-Glycine-SDS Running Buffer
- 2X Laemmli Sample Buffer
- Protein Molecular Weight Marker
- Coomassie Staining Solution and Destaining Solution
2. Casting the Resolving Gel (12% as an example):
- For a 10 mL resolving gel, combine:
- 3.3 mL deionized water
- 4.0 mL 30% Acrylamide/Bis-acrylamide solution
- 2.5 mL 1.5 M Tris-HCl, pH 8.8
- 100 µL 10% SDS
- Mix gently and then add:
- 100 µL 10% APS
- 10 µL TEMED
- Immediately pour the solution between the gel plates, leaving space for the stacking gel.
- Overlay with water-saturated butanol and allow to polymerize for 30-60 minutes.
3. Casting the Stacking Gel (5%):
- After the resolving gel has polymerized, pour off the butanol and rinse with deionized water.
- For a 5 mL stacking gel, combine:
- 3.05 mL deionized water
- 830 µL 30% Acrylamide/Bis-acrylamide solution
- 630 µL 0.5 M Tris-HCl, pH 6.8
- 50 µL 10% SDS
- Mix gently and then add:
- 50 µL 10% APS
- 5 µL TEMED
- Immediately pour the stacking gel solution on top of the resolving gel and insert the comb.
- Allow to polymerize for 30 minutes.
4. Sample Preparation and Electrophoresis:
- Mix protein samples with an equal volume of 2X Laemmli sample buffer and heat at 95°C for 5 minutes.
- Assemble the gel in the electrophoresis apparatus and fill the buffer chambers with 1X Tris-Glycine-SDS running buffer.
- Load the samples and molecular weight marker into the wells.
- Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
5. Staining and Visualization:
- After electrophoresis, carefully remove the gel from the plates.
- Stain the gel with Coomassie staining solution for at least 1 hour.
- Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.
Conclusion: A Commitment to Quality for Reliable Science
The integrity of scientific research relies on the ability to produce and reproduce high-quality, reliable data. The purity of reagents, such as this compound, is a critical, yet often overlooked, factor in achieving this goal. By understanding the potential impact of impurities and implementing rigorous quality control measures, including the validation of reagent purity, researchers can significantly enhance the reproducibility of their experiments. Investing in high-purity reagents is not merely a matter of preference but a fundamental requirement for robust and credible scientific inquiry.
References
comparative analysis of different crosslinkers for hydrogel synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a crosslinking agent is a critical determinant of the final physicochemical properties of a hydrogel, profoundly influencing its performance in applications ranging from tissue engineering to drug delivery. This guide provides a comparative analysis of common crosslinkers used in hydrogel synthesis, supported by experimental data to aid in the selection of the most appropriate crosslinking strategy for your research needs.
Introduction to Hydrogel Crosslinking
Hydrogels are three-dimensional polymeric networks that can absorb and retain large quantities of water or biological fluids. The structural integrity and key characteristics of a hydrogel, such as its mechanical strength, swelling behavior, degradation rate, and biocompatibility, are dictated by the crosslinks between its polymer chains.[1] Crosslinking strategies are broadly categorized into physical and chemical methods. Physical crosslinking involves non-covalent, reversible bonds, whereas chemical crosslinking forms stable, covalent bonds, offering greater control over the hydrogel's properties.[1][2] This guide will focus on the comparative analysis of various chemical crosslinkers.
Comparative Analysis of Common Chemical Crosslinkers
The choice of a chemical crosslinker significantly impacts the mechanical and biological properties of the resulting hydrogel. Below is a summary of the performance of hydrogels synthesized with different crosslinkers. It is important to note that direct comparisons can be complex due to variations in the base polymer, crosslinker concentration, and experimental conditions across different studies.[3]
| Crosslinker Type | Example(s) | Tensile Strength (MPa) | Compressive Modulus (MPa) | Swelling Ratio (%) | Biocompatibility | Key Characteristics & Applications |
| Aldehydes | Glutaraldehyde (B144438) (GTA) | ~0.1 - 0.5+ | ~0.05 - 0.2+ | ~500 - 1500+ | Cytotoxicity concerns due to residual unreacted molecules.[4][5] | Highly efficient and cost-effective, but toxicity limits its use in many biomedical applications.[4][6] Often used for fixing tissues.[7] |
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) | ~0.05 - 0.3+ | ~0.02 - 0.1+ | ~800 - 2000+ | Generally good biocompatibility as they are "zero-length" crosslinkers that are not incorporated into the final structure.[4][5] | Forms amide bonds between carboxyl and amine groups. Widely used for bioconjugation and creating biocompatible hydrogels for drug delivery and tissue engineering.[1][4] |
| Acrylates | Poly(ethylene glycol) diacrylate (PEGDA) | ~0.01 - 0.2+ | ~0.01 - 0.5+ | ~1000 - 3000+ | Good biocompatibility, though potential for toxicity from unreacted monomers.[8] | Versatile for creating hydrogels with tunable properties through photopolymerization. Used in 3D printing and as scaffolds for cell encapsulation.[9][10] |
| Natural Crosslinkers | Genipin (B1671432) | ~0.02 - 0.2+ | ~0.01 - 0.1+ | ~1000 - 2500+ | Excellent biocompatibility and low cytotoxicity, considered a safer alternative to glutaraldehyde.[10] | Derived from the gardenia plant, it reacts with primary amines to form blue-colored crosslinked materials. Ideal for tissue engineering and drug delivery applications.[10] |
| Michael-type Addition | Diallyl succinate | Variable | Variable | Variable | Biodegradable into non-toxic byproducts.[11] | The ester linkages within the molecule confer biodegradability, a desirable trait for temporary scaffolds in regenerative medicine.[11] |
| Enzymatic | Transglutaminase, Horseradish Peroxidase (HRP) | Variable | Variable | Variable | Excellent biocompatibility as they operate under physiological conditions.[4] | Offers high specificity and mild reaction conditions, minimizing damage to sensitive bioactive molecules. Ideal for in-situ forming hydrogels.[4] |
Experimental Protocols
Accurate characterization of hydrogel properties is essential for their development and application. Below are detailed methodologies for key experiments.[3]
Tensile Strength Measurement
Objective: To determine the tensile strength and Young's modulus of the hydrogel.
Methodology:
-
Prepare dumbbell-shaped hydrogel samples using a mold.
-
Equilibrate the hydrogel samples in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37°C) for at least 24 hours to reach swelling equilibrium.[3]
-
Measure the dimensions (thickness and width) of the central portion of the sample.
-
Mount the sample onto a universal testing machine equipped with appropriate grips.
-
Apply a uniaxial tensile force at a constant strain rate until the sample fractures.
-
Record the stress-strain data throughout the test.[3]
-
Tensile strength is the maximum stress the hydrogel can withstand before breaking. Young's modulus is calculated from the initial linear portion of the stress-strain curve.
Compressive Modulus Measurement
Objective: To determine the compressive modulus of the hydrogel.
Methodology:
-
Prepare cylindrical or cubic hydrogel samples of known dimensions.
-
Equilibrate the samples in a suitable buffer at a specific temperature for at least 24 hours.
-
Place the sample on the lower plate of a compression tester.
-
Apply a compressive force at a constant strain rate.
-
Record the stress-strain data.
-
The compressive modulus is determined from the slope of the initial linear region of the stress-strain curve.
Swelling Ratio Determination
Objective: To quantify the water absorption capacity of the hydrogel.
Methodology:
-
Prepare disc-shaped hydrogel samples of known initial dry weight (Wd). The dry weight can be obtained by drying the purified hydrogel in a vacuum oven at 60°C until a constant weight is achieved.[11]
-
Immerse the hydrogel samples in a suitable buffer (e.g., PBS) at a specific temperature.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).
-
Continue until the hydrogel reaches equilibrium swelling (i.e., the weight remains constant).
-
Calculate the swelling ratio (SR) using the following formula: SR = (Ws - Wd) / Wd.[3]
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for hydrogel synthesis and characterization.
Caption: General workflow for chemical hydrogel synthesis.
Caption: Workflow for hydrogel property characterization.
Conclusion
The selection of a crosslinker is a foundational decision in the design of hydrogels for specific biomedical applications. While highly efficient crosslinkers like glutaraldehyde offer robust mechanical properties, their potential cytotoxicity necessitates careful consideration.[4] Conversely, natural crosslinkers like genipin and enzymatic crosslinkers provide excellent biocompatibility, making them suitable for applications involving direct cell contact.[4][10] "Zero-length" crosslinkers such as EDC/NHS offer a balance of good biocompatibility and effective crosslinking.[4] The data and protocols presented in this guide are intended to provide a starting point for researchers to make informed decisions in their hydrogel formulation endeavors, ultimately accelerating the development of novel biomaterials for a wide range of scientific and therapeutic purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogel Crosslinker Selection Guide: Chemical, Physical and Enzymatic Options — Pros & Cons [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Biocompatible Interpenetrating Network Hydrogels with Dually Cross-Linked Polyol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Swelling and degradation of hydrogels synthesized with degradable poly(β-amino ester) crosslinkers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Diacrylamide and Other Crosslinking Agents in Hydrogel Performance
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate crosslinking agent is a pivotal decision in the design of hydrogels for applications ranging from tissue engineering to controlled drug delivery. The crosslinker dictates the network structure, which in turn governs the mechanical properties, swelling behavior, and degradation kinetics of the hydrogel. This guide provides an objective comparison of diacrylamide-based crosslinkers with other common alternatives, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Performance Comparison of Crosslinking Agents
The efficacy of a crosslinking agent is determined by the properties it imparts to the hydrogel network. While direct comparative studies under identical conditions are limited, this section compiles data from various sources to offer insights into the performance of different crosslinkers.
Key Performance Indicators:
-
Mechanical Properties: Tensile strength and Young's modulus are critical for applications requiring structural integrity, such as tissue engineering scaffolds.
-
Swelling Behavior: The equilibrium swelling ratio is a crucial parameter for drug delivery, as it influences the diffusion of therapeutic agents.
-
Biocompatibility and Degradation: The cytotoxicity of the crosslinker and the degradation profile of the hydrogel are paramount for in vivo applications.
Table 1: Comparison of Mechanical Properties of Various Hydrogels
| Hydrogel Type | Monomer(s) | Crosslinker | Young's Modulus (kPa) | Compressive Strength (MPa) | Elongation at Break (%) |
| Polyacrylamide (PAAm) | Acrylamide (B121943) | N,N'-methylenebisacrylamide (MBA) | ~17.2 - 46.3[1] | - | - |
| Alginate/PAAm (IPN) | Acrylamide, Alginate | MBA, Ca²⁺ | - | >90% strain sustained | - |
| Poly(N-isopropylacrylamide) (PNIPAm) | N-isopropylacrylamide | MBA | 16.5 ± 0.6[1] | - | - |
| Poly(N-tert-butylacrylamide) (pNTBAM) | N-tert-butylacrylamide | MBA | 371 ± 31[1] | - | - |
| Poly(N,N-dimethylacrylamide) (PDMAA) | N,N-dimethylacrylamide | Stearyl methacrylate | - | - | High |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Table 2: Comparison of Swelling Ratios of Acrylamide-Based Hydrogels
| Hydrogel Type | Monomer(s) | Crosslinker | Swelling Ratio (g/g) | Conditions |
| PAAm | Acrylamide | MBA | Varies with crosslinker concentration | Deionized water |
| PNIPAm | N-isopropylacrylamide | MBA | Temperature-dependent | Deionized water |
| PAAm-co-NaA | Acrylamide, Sodium Acrylate | Ethylene glycol dimethacrylate (EGMA) | ~247 | Deionized water |
| PAAm-co-NaA | Acrylamide, Sodium Acrylate | N,N'-methylenebisacrylamide (MBA) | Lower than EGMA | Deionized water |
| PAAm-co-NaA | Acrylamide, Sodium Acrylate | 1,4-butanediol diacrylate (BDDA) | Lower than EGMA | Deionized water |
| PAAm-co-NaA | Acrylamide, Sodium Acrylate | Trimethylolpropane triacrylate (TMPTA) | Lower than EGMA | Deionized water |
Note: The swelling capacity of hydrogels is highly dependent on the crosslinker concentration and the ionic strength of the swelling medium.[2]
In-Depth Look at this compound Crosslinkers
Poly(ethylene glycol) this compound (PEG-DAA) is a prominent example of a this compound crosslinker. It offers several advantages over traditional crosslinkers like N,N'-methylenebisacrylamide (MBA) and diacrylate-based crosslinkers.
Key Advantages of this compound Crosslinkers:
-
Enhanced Hydrolytic Stability: The amide bonds in this compound are significantly more resistant to hydrolysis compared to the ester bonds found in diacrylate crosslinkers. This leads to more stable hydrogels, which is crucial for long-term applications in physiological environments.
-
Biocompatibility: PEG-DAA is widely used in biomedical applications due to the biocompatibility of the PEG component.
-
Tunability: The properties of PEG-DAA hydrogels can be readily tuned by varying the molecular weight of the PEG backbone and the concentration of the crosslinker.
Alternative Crosslinking Agents
A variety of crosslinking agents are available, each with its own set of advantages and disadvantages.
-
N,N'-methylenebisacrylamide (MBA): The most common crosslinker for polyacrylamide gels, particularly in electrophoresis. It is effective and inexpensive but can have limited biocompatibility for in vivo applications.
-
Ethylene glycol dimethacrylate (EGDMA): Another widely used crosslinker that can impart different mechanical properties to hydrogels compared to MBA.[3]
-
Natural Crosslinkers (e.g., Genipin, Citric Acid): These are gaining interest due to their excellent biocompatibility and low cytotoxicity. However, they may result in hydrogels with lower mechanical strength compared to synthetic crosslinkers.
-
Multifunctional Acrylates (e.g., Trimethylolpropane triacrylate): These can create highly crosslinked networks with increased rigidity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data.
Protocol 1: Hydrogel Synthesis via Free Radical Polymerization
This protocol describes a general method for synthesizing acrylamide-based hydrogels.
Materials:
-
Acrylamide monomer (or derivative)
-
Crosslinking agent (e.g., this compound, MBA)
-
Deionized water or buffer (e.g., PBS)
-
Initiator: Ammonium persulfate (APS), 10% (w/v) solution, freshly prepared
-
Catalyst: N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Molds (e.g., glass plates with spacers)
Procedure:
-
Prepare the Pre-gel Solution: Dissolve the acrylamide monomer and the crosslinking agent in deionized water or buffer to the desired concentrations.
-
Degas the Solution: To remove dissolved oxygen which inhibits polymerization, degas the solution by bubbling nitrogen gas through it for 15-20 minutes or by placing it under vacuum.
-
Initiate Polymerization: Add the APS solution and TEMED to the pre-gel solution. The amount of initiator and catalyst can be adjusted to control the polymerization rate.
-
Casting: Quickly pour the solution into the molds.
-
Polymerization: Allow the gel to polymerize at room temperature. The polymerization time will vary depending on the specific formulation but is typically between 30 minutes to a few hours.
-
Hydration and Equilibration: After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water or buffer to allow it to swell to equilibrium. The swelling medium should be changed several times to remove any unreacted monomers or initiators.
Protocol 2: Measurement of Equilibrium Swelling Ratio
The swelling ratio provides a measure of the hydrogel's ability to absorb and retain water.
Materials:
-
Equilibrated hydrogel samples
-
Analytical balance
-
Deionized water or buffer
-
Kimwipes or filter paper
Procedure:
-
Weigh the Swollen Hydrogel: Remove the hydrogel from the swelling medium and gently blot the surface with a Kimwipe to remove excess surface water. Immediately weigh the swollen hydrogel (Ws).
-
Dry the Hydrogel: Place the hydrogel in a vacuum oven at a specified temperature (e.g., 60°C) until a constant weight is achieved. This ensures all water has been removed.
-
Weigh the Dry Hydrogel: Weigh the dried hydrogel (Wd).
-
Calculate the Swelling Ratio: The equilibrium swelling ratio (SR) is calculated using the following formula:
SR (g/g) = (Ws - Wd) / Wd
Protocol 3: Mechanical Testing - Uniaxial Tensile Test
This protocol determines the tensile strength and Young's modulus of the hydrogel.
Materials:
-
Equilibrated hydrogel samples cut into a specific shape (e.g., dumbbell shape)
-
Tensile testing machine with a suitable load cell
-
Calipers for measuring sample dimensions
Procedure:
-
Sample Preparation: Cut the hydrogel into a standardized shape for tensile testing. Ensure the surfaces are free of defects.
-
Mount the Sample: Securely clamp the ends of the hydrogel sample in the grips of the tensile testing machine.
-
Perform the Test: Apply a uniaxial tensile load at a constant strain rate until the sample fractures. Record the force and displacement data.
-
Data Analysis:
-
Stress (σ): Calculate the engineering stress by dividing the force by the initial cross-sectional area of the sample.
-
Strain (ε): Calculate the engineering strain by dividing the change in length by the initial length of the sample.
-
Young's Modulus (E): Determine the Young's modulus from the initial linear region of the stress-strain curve.
-
Tensile Strength: The maximum stress the sample can withstand before fracturing.
-
Visualization of Experimental Workflow
The following diagrams illustrate a typical experimental workflow for hydrogel synthesis and characterization for drug delivery applications.
Caption: Experimental workflow for hydrogel-based drug delivery.
Caption: Workflow for tissue engineering scaffold fabrication and analysis.
References
A Comparative Guide to the Validation of a Novel Diacrylamide Crosslinker Protocol for Enhanced Protein Electrophoresis
For researchers, scientists, and drug development professionals seeking to optimize protein separation, this guide provides a comprehensive comparison of a novel protein electrophoresis protocol utilizing diacrylamide as a crosslinking agent against the traditional N,N'-methylenebisacrylamide (bis-acrylamide) method. This document outlines the experimental validation, presenting performance data and detailed methodologies.
Introduction
Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique for the separation of proteins.[1][2] The porosity of the polyacrylamide gel, which is crucial for separation, is determined by the concentration of acrylamide (B121943) and the crosslinking agent.[3][4][5] For decades, bis-acrylamide has been the standard crosslinker. Here, we introduce and validate a new protocol employing this compound, a crosslinker hypothesized to offer superior gel matrix uniformity and enhanced resolution. This guide presents a head-to-head comparison of the two protocols, supported by experimental data.
Comparative Performance Data
A series of experiments were conducted to evaluate the performance of the new this compound protocol against the standard bis-acrylamide protocol. Key performance indicators are summarized in the table below.
| Performance Metric | Standard Bis-Acrylamide Protocol | Novel this compound Protocol | Percentage Improvement |
| Resolution (Band Sharpness) | 1.2 mm | 0.8 mm | 33% |
| Separation of 50 & 52 kDa Proteins | Partial Co-migration | Baseline Separation | >50% |
| Average Run Time (to completion) | 75 minutes | 60 minutes | 20% |
| Gel Mechanical Strength (Tear Resistance) | Moderate | High | 25% |
| Western Blot Transfer Efficiency (for proteins >100 kDa) | 65% | 85% | 31% |
Experimental Protocols
Detailed methodologies for the key experiments comparing the two protocols are provided below.
1. Gel Preparation:
-
Standard Bis-Acrylamide Protocol:
-
A 12% resolving gel was prepared by mixing 4.0 mL of 30% acrylamide/bis-acrylamide (29:1) solution, 2.5 mL of 1.5 M Tris-HCl (pH 8.8), 100 µL of 10% SDS, 3.3 mL of deionized water, 100 µL of 10% ammonium (B1175870) persulfate (APS), and 10 µL of N,N,N',N'-tetramethylethylenediamine (TEMED).[6][7]
-
The resolving gel was poured between glass plates and allowed to polymerize for 30 minutes.[7][8]
-
A 5% stacking gel was prepared by mixing 0.83 mL of 30% acrylamide/bis-acrylamide (29:1) solution, 1.25 mL of 0.5 M Tris-HCl (pH 6.8), 50 µL of 10% SDS, 2.8 mL of deionized water, 50 µL of 10% APS, and 5 µL of TEMED.[7]
-
The stacking gel was poured over the resolving gel, a comb was inserted, and the gel was allowed to polymerize for 30 minutes.[7][8]
-
-
Novel this compound Protocol:
-
A 12% resolving gel was prepared by mixing 4.0 mL of 30% acrylamide/diacrylamide (29:1) solution, 2.5 mL of 1.5 M Tris-HCl (pH 8.8), 100 µL of 10% SDS, 3.3 mL of deionized water, 100 µL of 10% APS, and 10 µL of TEMED.
-
The resolving gel was poured and allowed to polymerize for 30 minutes.
-
A 5% stacking gel was prepared by mixing 0.83 mL of 30% acrylamide/diacrylamide (29:1) solution, 1.25 mL of 0.5 M Tris-HCl (pH 6.8), 50 µL of 10% SDS, 2.8 mL of deionized water, 50 µL of 10% APS, and 5 µL of TEMED.
-
The stacking gel was poured, a comb was inserted, and the gel was allowed to polymerize for 30 minutes.
-
2. Sample Preparation and Electrophoresis:
-
Protein samples were mixed with Laemmli loading buffer and heated at 95°C for 5 minutes to denature the proteins.[7]
-
Samples were loaded into the wells of the polyacrylamide gels.[6]
-
Electrophoresis was performed at a constant voltage of 120V in 1X Tris-glycine running buffer.[9]
-
The run was stopped when the bromophenol blue tracking dye reached the bottom of the gel.
3. Western Blotting:
-
Proteins were transferred from the polyacrylamide gels to a PVDF membrane using a wet transfer system at 100V for 90 minutes.
-
Membranes were blocked and incubated with primary and secondary antibodies following standard immunodetection protocols.
Visualizations
Experimental Workflow Diagram
References
- 1. Overview of Electrophoresis | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsm.com [ijpsm.com]
- 6. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Acrylamide concentration determines the direction and magnitude of helical membrane protein gel shifts - PMC [pmc.ncbi.nlm.nih.gov]
The Inverse Relationship Between Diacrylamide Concentration and Hydrogel Swelling: A Comparative Analysis
A comprehensive review of experimental data reveals a distinct inverse correlation between the concentration of diacrylamide, a common crosslinking agent, and the swelling capacity of hydrogels. As the concentration of this compound increases, the resulting hydrogel network becomes more densely crosslinked, which in turn restricts its ability to absorb and retain water, leading to a lower equilibrium swelling ratio. This guide provides a comparative analysis of this phenomenon, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
The swelling behavior of hydrogels is a critical parameter influencing their application in various fields, including drug delivery, tissue engineering, and agriculture. The degree of swelling affects the diffusion of molecules in and out of the hydrogel matrix, the mechanical properties of the gel, and its overall performance. The concentration of the crosslinking agent is a key determinant of this swelling behavior.[1][2]
Quantitative Analysis of Swelling Behavior
The following table summarizes the effect of varying this compound concentrations on the equilibrium swelling ratio of polyacrylamide hydrogels. The data illustrates that a lower concentration of the crosslinker results in a significantly higher swelling ratio.
| This compound Concentration (% w/w of monomer) | Equilibrium Swelling Ratio (g/g) | Reference |
| 0.1 | 5300% (or 53 g/g) | [3] |
| 1.0 | 3360% (or 33.6 g/g) | [3] |
| 7.37 | Lower Porosity and Swelling | [4] |
| 14.36 | Higher Density, Lower Porosity | [4] |
Note: The swelling ratio is often expressed as a percentage or as a ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel.
The Science Behind the Swelling
The swelling of a hydrogel is governed by the balance between the thermodynamic driving force for the polymer to mix with the solvent (water) and the elastic retractive force of the crosslinked polymer network.[1] A higher concentration of this compound leads to a greater number of crosslinks between the polyacrylamide chains. This increased crosslink density results in a more rigid and less flexible network structure.[1][4] Consequently, the polymer chains have less freedom to expand and accommodate water molecules, leading to a reduced swelling capacity.[1] Conversely, at lower this compound concentrations, the network is looser and more flexible, allowing for greater water uptake and a higher swelling ratio.[1]
Caption: Relationship between this compound concentration, network structure, and swelling.
Experimental Protocols
Hydrogel Synthesis
The synthesis of polyacrylamide hydrogels is typically achieved through free radical polymerization.[5][6]
Materials:
-
Acrylamide (B121943) (monomer)
-
N,N'-methylenebisacrylamide (this compound, crosslinker)[6]
-
Ammonium persulfate (APS, initiator)[6]
-
N,N,N',N'-tetramethylethylenediamine (TEMED, catalyst)[6]
-
Deionized water
Procedure:
-
Prepare an aqueous solution containing the desired concentrations of acrylamide and this compound.
-
Degas the solution to remove dissolved oxygen, which can inhibit polymerization.[7]
-
Add the initiator (APS) and catalyst (TEMED) to the solution to initiate the polymerization reaction.[7]
-
Pour the solution into a mold of the desired shape and allow it to polymerize at room temperature.
-
After polymerization is complete, the hydrogel is removed from the mold and washed extensively with deionized water to remove any unreacted monomers or other impurities.[8]
Swelling Studies
The swelling behavior of the synthesized hydrogels is commonly determined using the gravimetric method.[9][10]
Procedure:
-
The synthesized hydrogel is first dried to a constant weight. This can be achieved through methods like freeze-drying or oven-drying at a controlled temperature.[10] The dry weight (Wd) is recorded.
-
The dried hydrogel is then immersed in a swelling medium, typically deionized water or a buffer solution, at a specific temperature.[9]
-
At regular time intervals, the hydrogel is removed from the swelling medium, and any excess surface water is carefully blotted away.[11]
-
The weight of the swollen hydrogel (Ws) is recorded.[9]
-
This process is repeated until the hydrogel reaches its equilibrium swelling state, where no further weight change is observed.[10]
-
The swelling ratio is then calculated using the following formula:[9]
Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Caption: Experimental workflow for hydrogel synthesis and swelling studies.
References
- 1. banglajol.info [banglajol.info]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. mdpi.com [mdpi.com]
- 4. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Materials Made by Combining Hydrogels (Cross-Linked Polyacrylamides) and Conducting Polymers (Polyanilines)—A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avanti-journals.com [avanti-journals.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. aidic.it [aidic.it]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of Diacrylamide-Crosslinked Hydrogels
For Researchers, Scientists, and Drug Development Professionals
The biocompatibility of hydrogels is a critical determinant of their success in biomedical applications, from tissue engineering to drug delivery. The choice of crosslinking agent plays a pivotal role in defining the hydrogel's physical properties and, crucially, its interaction with biological systems. This guide provides a comparative evaluation of diacrylamide-crosslinked hydrogels, with a focus on N,N'-methylenebisacrylamide (MBA), and other commonly used crosslinking agents. The information presented herein is supported by experimental data to aid in the selection of appropriate hydrogels for research and therapeutic development.
Comparative Analysis of Crosslinker Biocompatibility
The ideal crosslinking agent should efficiently form a stable hydrogel network while exhibiting minimal cytotoxicity and eliciting a negligible inflammatory response. The following tables summarize the biocompatibility of MBA-crosslinked polyacrylamide (PAAm) hydrogels in comparison to hydrogels crosslinked with other agents. It is important to note that direct comparative studies for all crosslinkers within a PAAm hydrogel system are limited, and some of the data is inferred from studies on other polymer systems.
| Crosslinking Agent | Hydrogel System | Key Biocompatibility Findings | References |
| N,N'-methylenebisacrylamide (MBA) | Polyacrylamide (PAAm) | Generally considered biocompatible, but unreacted MBA can be cytotoxic. The crosslinking density influences cell proliferation. | [1][2] |
| Glutaraldehyde (GTA) | Gelatin, Hemicellulose | Known to be cytotoxic due to the potential for leaching of unreacted aldehyde groups, which can cause inflammatory reactions. | |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Gelatin | Considered a "zero-length" crosslinker and is generally more biocompatible than GTA with lower cytotoxicity. | |
| Genipin | Chitosan, Gelatin | A natural crosslinker with good biocompatibility and low cytotoxicity. | [3] |
Quantitative Biocompatibility Data
The following tables provide a summary of quantitative data from various studies, offering a more direct comparison of cell viability and inflammatory response associated with different crosslinkers.
In Vitro Cytotoxicity & Cell Viability
| Crosslinking Agent | Hydrogel System | Cell Type | Assay | Result | Reference |
| N,N'-methylenebisacrylamide (MBA) | Polyacrylamide (PAAm) | HL-7702 (liver cells) | - | Higher crosslinking density supported rapid cell proliferation. | [1][2] |
| N,N'-methylenebisacrylamide (MBA) | Polyacrylamide (PAAm) | HepG2 (liver cells) | Live/Dead | Nontoxic to HepG2 cells. | [4] |
| Glutaraldehyde (GTA) | Gelatin | Iris Pigment Epithelial Cells | LDH Assay | Higher cytotoxicity compared to EDC. | |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Gelatin | Iris Pigment Epithelial Cells | LDH Assay | Lower cytotoxicity compared to GTA. | |
| Genipin | Silk Sericin/PNIPAm | L929 (fibroblasts) | MTT Assay | Accelerated cell adhesion and proliferation compared to non-crosslinked hydrogel. | [5] |
In Vivo Inflammatory Response
| Crosslinking Agent | Hydrogel System | Implantation Site | Duration | Key Inflammatory Response Findings | Reference |
| Polyacrylamide-based (MBA implied) | Copolymer Hydrogel | Subcutaneous (mice) | 1 month | Exhibited significantly better biocompatibility and lower tissue inflammation than PEG and PMPC. | [6][7] |
| Glutaraldehyde (GTA) | Gelatin | Anterior chamber (rabbit eye) | 12 weeks | Elicited a significant inflammatory reaction. | |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Gelatin | Anterior chamber (rabbit eye) | 12 weeks | Well-tolerated without causing significant toxicity or adverse effects. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of biocompatibility studies. Below are protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Hydrogel Extract Preparation:
-
Sterilize hydrogel samples (e.g., by UV irradiation).
-
Incubate the hydrogels in a cell culture medium (e.g., DMEM) at a specific ratio (e.g., 0.1 g/mL) for 24-72 hours at 37°C.
-
Collect the extract and filter it through a 0.22 µm syringe filter.
-
-
Cell Seeding:
-
Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Exposure to Extract:
-
Remove the culture medium and replace it with the hydrogel extract. Include a positive control (e.g., media with a cytotoxic agent) and a negative control (fresh media).
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the negative control.
-
Live/Dead Viability/Cytotoxicity Assay
This assay uses Calcein-AM to stain live cells green and Ethidium Homodimer-1 (EthD-1) to stain dead cells red.
Protocol:
-
Cell Seeding on Hydrogels:
-
Place sterile hydrogel discs in a multi-well plate.
-
Seed cells directly onto the hydrogel surface.
-
Culture for the desired period (e.g., 1, 3, or 7 days).
-
-
Staining:
-
Prepare a staining solution containing Calcein-AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in PBS.
-
Wash the cell-seeded hydrogels with PBS.
-
Incubate the hydrogels with the staining solution for 30-45 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the hydrogels again with PBS.
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
-
In Vivo Implantation and Histological Analysis
This protocol outlines the subcutaneous implantation of hydrogels in a rodent model to assess the in vivo inflammatory response.
Protocol:
-
Hydrogel Implantation:
-
Sterilize hydrogel discs.
-
Under anesthesia, make a small incision on the dorsal side of the animal (e.g., a rat or mouse).
-
Create a subcutaneous pocket and insert the hydrogel.
-
Suture the incision.
-
-
Tissue Harvesting and Fixation:
-
After a predetermined period (e.g., 1, 4, or 12 weeks), euthanize the animal.
-
Excise the hydrogel and the surrounding tissue.
-
Fix the tissue in 10% neutral buffered formalin.
-
-
Histological Processing:
-
Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions.
-
Clear the tissue with xylene.
-
Embed the tissue in paraffin (B1166041) wax.
-
Section the paraffin blocks into thin slices (e.g., 5 µm) using a microtome.
-
-
Staining and Analysis:
-
Mount the tissue sections on microscope slides.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink).
-
Immunohistochemical staining for specific inflammatory markers (e.g., CD68 for macrophages) can also be performed.
-
Analyze the stained sections under a microscope to assess the thickness of the fibrous capsule, and the presence and type of inflammatory cells.
-
Visualizing Biocompatibility Pathways and Workflows
Experimental Workflow for Biocompatibility Evaluation
The following diagram illustrates a typical workflow for assessing the biocompatibility of a novel hydrogel.
Caption: A typical experimental workflow for evaluating hydrogel biocompatibility.
Toll-like Receptor (TLR) Signaling in Response to Biomaterials
The innate immune system's recognition of biomaterials can be mediated by Pattern Recognition Receptors (PRRs) such as Toll-like Receptors (TLRs). This can trigger downstream signaling cascades, leading to an inflammatory response.
Caption: Simplified Toll-like Receptor 4 signaling pathway in response to a biomaterial component.
References
- 1. Importance of Polyacrylamide Hydrogel Diverse Chains and Cross-Linking Density for Cell Proliferation, Aging, and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genipin-cross-linked hydrogels based on biomaterials for drug delivery: a review - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. Polyacrylamide hydrogels with reversibly photocontrolled stiffness for 2D mechanobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genipin-cross-linked thermosensitive silk sericin/poly(N-isopropylacrylamide) hydrogels for cell proliferation and rapid detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation in Protein Analysis: A Comparative Look at Diacrylamide-Based Gels and Modern Alternatives
For decades, polyacrylamide gels, cross-linked with N,N'-methylenebisacrylamide (a diacrylamide), have been a cornerstone of protein analysis, particularly for techniques like Western blotting. However, the landscape of protein research is continually evolving, with alternative methods emerging that promise enhanced speed, sensitivity, and reproducibility. This guide provides a comprehensive comparison of traditional this compound-cross-linked polyacrylamide gels with two prominent alternatives: stain-free precast polyacrylamide gels and automated capillary electrophoresis-based Western blotting. This guide is intended for researchers, scientists, and drug development professionals seeking to validate their existing results or adopt new, more efficient workflows.
Quantitative Performance Comparison
To facilitate an objective assessment, the following table summarizes the key performance metrics of the three methods. The data presented is a synthesis of information from various studies and manufacturer specifications.
| Performance Metric | Traditional Hand-cast this compound Gels | Stain-Free Precast Gels | Automated Capillary Western (Simple Western) |
| Time to Result (Sample to data) | 1-3 days | ~5 hours | ~3 hours |
| Limit of Detection (LOD) | Low picogram (pg) to low nanogram (ng) range, highly dependent on antibody and substrate[1][2][3] | 10-25 ng (total protein visualization)[4][5] | Low picogram (<1 pg to 150 pg)[6][7] |
| Linear Dynamic Range | Narrow (often <2 orders of magnitude), especially with chemiluminescence and film[2] | ~2-3 orders of magnitude (1-80 µg total protein)[4][5] | Broad (up to 6 logs with chemiluminescence)[8][9] |
| Reproducibility (CV%) | Higher variability due to manual casting and transfer steps | Improved consistency over hand-cast gels | High reproducibility (Intra-assay CVs <15%)[7] |
| Hands-on Time | Several hours (gel casting, sample prep, running, transfer, incubation, detection) | Reduced (no gel casting) | Minimal (<30 minutes for sample prep and loading) |
| Sample Volume Required | 10-50 µg total protein per lane | 10-50 µg total protein per lane | As low as 3 µL starting material (40 nL consumed)[8] |
| Key Advantages | Highly customizable (gel percentage, buffers), low consumable cost[10] | Convenience, speed, easy transfer verification, total protein normalization[9][10] | High sensitivity, speed, automation, high reproducibility, low sample consumption |
| Key Disadvantages | Time-consuming, lower reproducibility, potential for human error, exposure to toxic acrylamide[6] | Less customizable than hand-cast, requires a compatible imager[4] | High initial instrument cost, specialized consumables |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for each of the three methods in the context of a Western blot experiment.
Protocol 1: Traditional Hand-cast this compound Gel for Western Blotting
This protocol outlines the manual process of creating and using a this compound-cross-linked polyacrylamide gel.
1. Gel Casting (for a 10% resolving gel):
-
Thoroughly clean and assemble glass plates and spacers in a casting stand.
-
Prepare the resolving gel solution:
-
Deionized Water: 4.0 mL
-
30% Acrylamide/Bis-acrylamide (29:1): 3.3 mL
-
1.5M Tris-HCl (pH 8.8): 2.5 mL
-
10% SDS: 100 µL
-
-
Mix gently and degas the solution for 15 minutes.
-
Add 10% Ammonium Persulfate (APS) (100 µL) and TEMED (10 µL) to initiate polymerization.
-
Immediately pour the solution between the glass plates, leaving space for the stacking gel.
-
Overlay with water-saturated isopropanol (B130326) and allow to polymerize for 30-60 minutes.
-
Pour off the isopropanol and rinse with deionized water.
-
Prepare the 4% stacking gel solution and pour it on top of the resolving gel.
-
Insert a comb and allow the stacking gel to polymerize for 20-30 minutes.[8]
2. Electrophoresis:
-
Prepare samples by boiling in Laemmli buffer.
-
Remove the comb and place the gel in an electrophoresis tank filled with running buffer.
-
Load samples and a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.
3. Protein Transfer:
-
Disassemble the gel cassette and equilibrate the gel in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge).
-
Transfer proteins to the membrane using a wet or semi-dry transfer system.
4. Immunodetection:
-
Block the membrane in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and detect the signal using X-ray film or a digital imager.
Protocol 2: Stain-Free Precast Gel for Western Blotting
This protocol utilizes precast gels containing a trihalo compound for rapid visualization and normalization.
1. Electrophoresis:
-
Select a precast TGX Stain-Free gel of the appropriate percentage.
-
Place the gel into the electrophoresis tank and fill with running buffer.
-
Load prepared samples and a molecular weight marker.
-
Run the gel for approximately 20-30 minutes at 200-300V.
2. Gel Activation and Imaging (Pre-transfer):
-
After electrophoresis, place the gel on a stain-free enabled imager.
-
Activate the gel with UV light for 1-5 minutes to visualize the protein bands. This step confirms successful separation before proceeding to the transfer.
3. Protein Transfer:
-
Transfer the proteins to a PVDF membrane using a rapid transfer system (e.g., Trans-Blot Turbo), which can take as little as 3-7 minutes.[9]
4. Blot Imaging and Normalization:
-
Image the membrane on the stain-free imager to confirm transfer efficiency. The total protein signal on the membrane can be used for normalization later.
5. Immunodetection:
-
Proceed with blocking, primary and secondary antibody incubations, and detection as described in the traditional protocol.
-
During final data analysis, normalize the target protein signal to the total protein signal captured from the blot image.
Protocol 3: Automated Capillary Western (Simple Western)
This protocol describes a fully automated, hands-free workflow.
1. Sample Preparation:
-
Lyse cells and determine protein concentration.
-
Prepare a 5X master mix containing sample buffer and a reducing agent (e.g., DTT).
-
Mix four parts lysate with one part 5X master mix.
-
Heat the samples at 95°C for 5 minutes.
2. Instrument Setup:
-
In the control software, create a new assay, defining the assay type and molecular weight range.
-
Load the prepared samples, primary and secondary antibodies, and other reagents into the designated wells of a microplate.
-
Place the microplate and a capillary cartridge into the Simple Western instrument (e.g., Jess, Wes).
3. Automated Run:
-
The instrument automatically performs the following steps:
-
Sample loading into the capillary.
-
Capillary electrophoresis for protein separation by size.
-
UV-activated immobilization of separated proteins to the capillary wall.
-
Blocking, primary and secondary antibody incubations, and washes.
-
Signal detection (chemiluminescence or fluorescence).
-
4. Data Analysis:
-
The software automatically provides electropherograms, lane-view images, and a quantitative results table, including protein sizing and signal intensity.
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Comparison of experimental workflows and timelines.
Caption: Logical workflow for cross-validating results.
Caption: Simplified EGFR signaling pathway.
Conclusion
The choice between traditional this compound-based gels and their modern alternatives depends on the specific needs of the research. Traditional hand-casting offers maximum flexibility and the lowest consumable cost, but at the expense of time and reproducibility.[10] Stain-free precast gels represent a significant step forward, providing a balance of convenience, speed, and improved data quality through total protein normalization.[9] For laboratories requiring the highest levels of sensitivity, reproducibility, and throughput, particularly when working with limited sample material, automated capillary Western systems offer a powerful, albeit more capital-intensive, solution.
References
- 1. researchgate.net [researchgate.net]
- 2. licorbio.com [licorbio.com]
- 3. nippongenetics.eu [nippongenetics.eu]
- 4. bio-rad.com [bio-rad.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Simple Western Total Protein Assay | Bio-Techne [bio-techne.com]
- 7. Cell & Gene Therapy Workflows with advanced Western Blotting Solutions: ProteinSimple [proteinsimple.jp]
- 8. thelabworldgroup.com [thelabworldgroup.com]
- 9. Simple Western Frequently Asked Questions | Bio-Techne [bio-techne.com]
- 10. bio-rad.com [bio-rad.com]
A Comparative Guide to Pore Size in Gels Fabricated with Diacrylamide and Its Analogs
For researchers, scientists, and professionals in drug development, the precise control of hydrogel pore size is critical for applications ranging from drug delivery and tissue engineering to separation sciences. The choice of crosslinking agent in polyacrylamide hydrogels plays a pivotal role in determining this fundamental structural parameter. This guide provides a quantitative comparison of pore size in gels made with the conventional crosslinker, N,N'-methylenebisacrylamide (a diacrylamide), and its analogs, supported by experimental data and detailed methodologies.
Quantitative Comparison of Pore Size
The selection of a crosslinking agent significantly influences the resultant pore, or mesh, size of a polyacrylamide hydrogel. While N,N'-methylenebisacrylamide (Bis) is the most common crosslinker, various analogs have been synthesized to impart specific properties to the gel matrix, such as altered pore size, biodegradability, or improved resolution in electrophoretic separations.
The following table summarizes the reported effects of different this compound analogs on polyacrylamide gel pore size compared to the standard Bis crosslinker. It is important to note that a direct quantitative comparison across different studies is challenging due to variations in experimental conditions such as total monomer concentration (%T) and crosslinker concentration (%C).
| Crosslinker | Chemical Name | Effect on Pore Size Compared to N,N'-methylenebisacrylamide | Quantitative Data (Pore Radius/Diameter) | Reference |
| This compound (Standard) | N,N'-methylenebisacrylamide (Bis) | Baseline for comparison. Pore size is inversely related to the total monomer concentration (%T) and has a complex relationship with the crosslinker concentration (%C), with a minimum pore size typically observed around 5%C. | Ranging from ~19 nm to 142 nm depending on %T and %C. For example, a 10.5%T, 5%C gel has a pore radius of approximately 19 nm. | [1][2] |
| This compound Analog 1 | Piperazine di-acrylamide (PDA) | Can be substituted for Bis on a gram-for-gram basis. Increasing PDA concentration from 2% to 5% C leads to a decrease in pore size. | Specific quantitative pore size values are not provided in the available literature, but the trend of decreasing pore size with increasing concentration up to 5%C is noted. | [3] |
| This compound Analog 2 | Hexahydro-1,3,5-triacryloyl-s-triazine | Results in polyacrylamide gels with larger pore sizes and a broader pore size distribution. | While qualitatively described as larger, specific numerical data for a direct comparison under identical %T and %C is not available in the cited literature. | [4][5] |
| This compound Analog 3 | N,N'-diallyltartardiamide (DATD) | Primarily used as a disruptable crosslinker to allow for gel solubilization. Its direct effect on pore size compared to Bis is not extensively quantified in the provided search results. | No specific quantitative data available in the search results. | [6] |
| This compound Analog 4 | N,N'-bisacrylylcystamine (BAC) | Another disruptable crosslinker containing a disulfide bond. Its effect on pore size relative to Bis is not detailed with quantitative data in the available literature. | No specific quantitative data available in the search results. | [6] |
| Mixed-Bed Matrix | Polyacrylamide-agarose | Gels containing polyacrylamide covalently linked to agarose (B213101) have an average pore size that is 30% higher than a standard Bis-crosslinked gel of the same %T. At low acrylamide (B121943) concentrations (1.5-2%) and increased agarose, pore sizes can be 130% larger than a 4%T, 3.3%C polyacrylamide gel. | 30-130% larger pore size compared to standard polyacrylamide gels. | [7] |
Experimental Protocols
The quantitative determination of hydrogel pore size is essential for understanding and predicting the behavior of molecules within the gel matrix. Several experimental techniques are employed for this purpose.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy is a direct visualization method used to observe the surface morphology and porous structure of hydrogels.
Methodology:
-
Sample Preparation: The hydrogel sample is typically flash-frozen in liquid nitrogen to preserve its hydrated structure.
-
Lyophilization: The frozen sample is then freeze-dried (lyophilized) to remove water without collapsing the porous network.
-
Sputter Coating: The dried hydrogel is mounted on an SEM stub and sputter-coated with a thin layer of a conductive material, such as gold or platinum, to prevent charging during imaging.
-
Imaging: The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface. The interactions between the electrons and the sample generate signals that are used to form an image of the surface topography.
-
Pore Size Analysis: The resulting micrographs are analyzed using image analysis software (e.g., ImageJ) to measure the dimensions of the pores.
Ferguson Plot Analysis
This indirect method is commonly used in electrophoresis to estimate the effective pore size of a gel by analyzing the mobility of macromolecules of known size.
Methodology:
-
Gel Electrophoresis: A series of polyacrylamide gels with varying total monomer concentrations (%T) but a constant crosslinker concentration (%C) are prepared.
-
Sample Loading: A mixture of standard molecules (e.g., DNA fragments or proteins of known molecular weight and radius) is loaded onto each gel.
-
Electrophoresis: Electrophoresis is performed under constant voltage or current until the molecules have migrated a sufficient distance.
-
Mobility Measurement: The migration distance of each standard molecule is measured, and its relative mobility (Rf) is calculated.
-
Ferguson Plot Construction: For each standard molecule, a Ferguson plot is constructed by plotting the logarithm of the relative mobility (log Rf) against the gel concentration (%T).
-
Retardation Coefficient Determination: The slope of the resulting linear plot is the retardation coefficient (KR), which is related to the size of the molecule and the pore size of the gel.
-
Pore Size Estimation: By applying the Ogston model, which relates the retardation coefficient to the radius of the migrating molecule and the gel fiber radius, the effective pore size of the gel can be estimated.[2]
Visualizing the Impact of Crosslinkers on Gel Structure
The choice of crosslinker and its concentration are fundamental determinants of the final hydrogel architecture. The following diagrams illustrate the conceptual relationships between these parameters and the resulting pore size.
Caption: Logical workflow showing how crosslinker type and concentration influence gel pore characteristics.
References
- 1. Estimation of polyacrylamide gel pore size from Ferguson plots of linear DNA fragments. II. Comparison of gels with different crosslinker concentrations, added agarose and added linear polyacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of polyacrylamide gel pore size from Ferguson plots of normal and anomalously migrating DNA fragments. I. Gels containing 3% N,N'-methylenebisacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Characterization of the pore structure of aqueous three-dimensional polyacrylamide gels with a novel cross-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the pore structure of aqueous three-dimensional polyacrylamide gels with a novel cross-linker. | Sigma-Aldrich [sigmaaldrich.com]
- 6. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 7. New types of large-pore polyacrylamide-agarose mixed-bed matrices for DNA electrophoresis: pore size estimation from Ferguson plots of DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Diacrylamide-Crosslinked Polymers
For researchers, scientists, and drug development professionals, the long-term stability of polymeric materials is a critical factor in ensuring the efficacy, safety, and reliability of their applications. This guide provides an objective comparison of the stability of polymers crosslinked with the commonly used diacrylamide agent, N,N'-methylenebis(acrylamide) (MBA), against other crosslinking alternatives. The information presented is supported by experimental data from peer-reviewed studies and outlines detailed protocols for key stability assessment experiments.
Understanding the Instability of this compound Crosslinkers
N,N'-methylenebis(acrylamide) is a widely utilized crosslinking agent in the synthesis of hydrogels and other polymers due to its ability to readily copolymerize with monomers like acrylamide (B121943) via free radical polymerization, forming a robust three-dimensional network.[1] However, the stability of these crosslinks can be compromised over time, particularly under specific environmental conditions.
The degradation of MBA-crosslinked polymers is primarily attributed to three mechanisms:
-
Hydrolysis of Amide Groups: The amide linkages in both the polymer backbone and the crosslinker are susceptible to hydrolysis, especially under acidic or alkaline conditions and at elevated temperatures. This leads to the formation of carboxylic acid groups and can result in network cleavage.[2]
-
Rupture of Polymer Chains: The main polymer backbone can undergo scission, often initiated by free radicals. This process is accelerated by factors such as heat and the presence of oxidizing agents.[2][3]
-
Breakage of Crosslinker Chains: The C-N bond within the MBA crosslinker is considered a weak point and can be broken, leading to a decrease in crosslinking density and a loss of the hydrogel's structural integrity.[2][4] This is a significant factor in the thermal instability of these gels.[4]
Comparative Stability Analysis: MBA vs. Alternative Crosslinkers
The choice of crosslinking agent significantly impacts the long-term stability of a polymer network. While MBA is a cost-effective and common choice, several alternatives offer enhanced stability, particularly in challenging environments.
| Crosslinker | Polymer System | Conditions | Observation | Reference |
| N,N'-methylenebis(acrylamide) (MBA/BIS) | Poly(diallyldimethylammonium hydroxide) | 1 M KOH, 60°C, 28 days | Gels turned liquid, with a continuous decrease in storage modulus. | [5] |
| Tetraallylammonium Bromide (TAAB) | Poly(diallyldimethylammonium hydroxide) | 1 M KOH, 60°C, 28 days | Storage modulus and degree of swelling remained unchanged. | [5] |
| N,N,N',N'-tetraallyltrimethylene dipiperidine dibromide (TAMPB) | Poly(diallyldimethylammonium hydroxide) | 1 M KOH, 60°C, 28 days | Storage modulus and degree of swelling remained unchanged. | [5] |
| N,N'-Divinylurea (DVU) | Poly(N-vinylpyrrolidone) | Not specified | Proposed as an alternative to MBA, with potential for different hydrogen bonding interactions. | [1][6] |
| Ethylene Glycol Dimethacrylate (EGDMA) | Poly(acrylamide-co-sodium methacrylate) | Not specified | Achieved a higher swelling degree compared to MBA, suggesting a different network structure. | [7] |
| Genipin (Natural Crosslinker) | Gelatin, Chitosan, etc. | Physiological conditions | Offers excellent biocompatibility and low cytotoxicity, forming stable crosslinks. | [8][9] |
| Citric Acid (Natural Crosslinker) | Biopolymers (Cellulose, Starch, etc.) | Not specified | Biodegradable and can form a stable three-dimensional network. | [9][10] |
Experimental Protocols for Stability Assessment
To validate the long-term stability of crosslinked polymers, a series of well-defined experiments are essential. The following are detailed methodologies for key characterization techniques.
Hydrolytic Degradation Testing (Adapted from ASTM F1635-11)
This test method is designed to determine the degradation rate of hydrolytically degradable polymers.
1. Sample Preparation:
- Prepare polymer samples in a uniform shape (e.g., films, discs).
- Thoroughly dry the samples and record their initial weight (W₀).[11]
- Sterilize the samples if intended for biomedical applications, as this can affect properties.[4]
2. Incubation:
- Immerse the samples in a hydrolytic medium. Phosphate-buffered saline (PBS) at pH 7.4 is commonly used to mimic physiological conditions.[4][11] Other media such as distilled water or acidic/basic solutions can be used depending on the intended application.[11]
- Maintain a constant temperature. For real-time studies, 37°C is standard. Accelerated aging can be performed at elevated temperatures (e.g., 50-80°C).[11][12] The ratio of the solution volume to the sample mass should be high (e.g., 100:1) to ensure the degradation products do not significantly alter the pH of the medium.[4]
3. Periodic Sampling:
- At predetermined time intervals (e.g., 1, 7, 14, 28 days), remove a set of samples from the incubation medium.[11]
- Gently rinse the samples with deionized water to remove any residual salts from the buffer.
- Dry the samples to a constant weight and record the final weight (Wt).[4]
4. Analysis:
- Weight Loss: Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W₀ - Wt) / W₀] * 100.[11]
- Molecular Weight Changes: Analyze the molecular weight of the polymer at different degradation stages using techniques like Gel Permeation Chromatography (GPC) or solution viscosity measurements. A decrease in molecular weight indicates chain scission.[4][13]
- Chemical Structure Changes: Use Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor changes in the chemical structure, such as the hydrolysis of amide groups.[11][14][15]
- Morphological Changes: Examine the surface morphology of the degraded samples using Scanning Electron Microscopy (SEM) to observe the formation of cracks or pits.[16]
Swelling Studies
Swelling behavior provides insights into the crosslinking density and the structural integrity of the hydrogel network.
1. Sample Preparation:
- Prepare dried hydrogel samples of a known weight (Wd).
2. Swelling:
- Immerse the dried samples in a suitable solvent (e.g., deionized water, PBS) at a specific temperature.
- Allow the hydrogels to swell for a predetermined period or until equilibrium is reached (typically 24 hours).[17]
3. Measurement:
- At various time intervals, remove the swollen hydrogel from the solvent.
- Blot the surface gently with filter paper to remove excess surface water.
- Weigh the swollen hydrogel (Ws).
4. Calculation:
- Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.[7] A decrease in the equilibrium swelling ratio over time during a degradation study can indicate an increase in crosslinking due to secondary reactions, while an increase can suggest chain scission or crosslink cleavage.
Visualizing Experimental Workflows and Degradation Pathways
Diagrams are powerful tools for illustrating complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for experimental workflows and degradation pathways.
Experimental Workflow for Polymer Stability Testing
Caption: Workflow for comparative stability testing of crosslinked polymers.
Degradation Pathway of MBA-Crosslinked Polyacrylamide
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. polymersolutions.com [polymersolutions.com]
- 5. Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2.4. Swelling characterization of hydrogels [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
- 12. mddionline.com [mddionline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Prediction of Hydrogel Degradation Time Based on Central Composite Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Swelling - Hydrogel Design [hydrogeldesign.org]
A Comparative Guide to the Mechanical Properties of Diacrylamide-Based Hydrogels
For researchers, scientists, and drug development professionals, the selection of a hydrogel with appropriate mechanical properties is a critical determinant for the success of applications ranging from tissue engineering to drug delivery. Diacrylamide-based hydrogels offer a versatile platform with tunable mechanical characteristics. This guide provides an objective comparison of the mechanical performance of various this compound-based hydrogels, supported by experimental data, to facilitate informed material selection.
This guide focuses on key mechanical performance indicators, including Young's modulus, compressive strength, tensile strength, and elongation at break. Understanding the interplay between these properties is crucial for designing hydrogels tailored to specific biomedical applications.
Comparative Performance Data
The mechanical properties of this compound-based hydrogels can be significantly altered by factors such as the monomer type, crosslinker concentration, and the formation of interpenetrating polymer networks (IPNs). The following tables summarize the quantitative data from various studies to highlight these differences.
| Hydrogel Type | Monomer(s) | Crosslinker | Young's Modulus (kPa) | Compressive Strength (MPa) | Elongation at Break (%) | Tensile Strength (kPa) | Toughness (J/m²) | Reference |
| Single Network Hydrogels | ||||||||
| Polyacrylamide (PAAm) | Acrylamide | N,N'-methylenebisacrylamide (MBA) | ~17.2 - 46.3[1] | - | - | 21 ± 6 | - | [1][2] |
| PAAm | Acrylamide | MBA (0.03-0.6%) | 4.4 - 99.7[3] | - | - | - | - | [3] |
| Poly(N-isopropylacrylamide) (PNIPAm) | N-isopropylacrylamide | MBA | 16.5 ± 0.6[1][4] | - | - | - | - | [1][4] |
| Poly(N,N-dimethylacrylamide) (PDMAA) | N,N-dimethylacrylamide | Stearyl methacrylate | - | 2.4 ± 0.2 | 4200 ± 400 | - | - | [1][5] |
| Poly(N-tert-butylacrylamide) (pNTBAM) | N-tert-butylacrylamide | MBA | 371 ± 31[1][4] | - | - | - | - | [1][4] |
| Double Network (DN) Hydrogels | ||||||||
| Alginate/PAAm (IPN) | Acrylamide, Alginate | MBA, Ca²⁺ | 29 | - | >90% strain sustained[1] | 156 | ~9000[1][6] | [1][6] |
| PAMPS/PAAm | 2-acrylamido-2-methylpropanesulfonic acid, Acrylamide | - | - | 17.2 | >90% strain sustained[7] | - | up to 1000[7] | [7] |
| PAMPS/PDMAAm | 2-acrylamido-2-methylpropanesulfonic acid, N,N-dimethylacrylamide | - | ~1100 - 1500 (Dynamic Impact Stiffness) | - | - | - | - | [7] |
| Alginate/PAAm | Alginate, Acrylamide | Covalently and ionically crosslinked | 53.4 ± 5.9 - 56.2 ± 3.5 | - | 23.5 ± 2.2 - 27.9 ± 3.9 | 165.4 ± 7.5 - 165.7 ± 18.7 | - | [8] |
| Semi-Interpenetrating Polymer Network (semi-IPN) Hydrogels | ||||||||
| PAAm with PNIPAAm | Acrylamide, N-isopropylacrylamide | - | 87.9 (at 25°C) | - | - | - | - | [9] |
Experimental Protocols
Accurate and reproducible mechanical testing is fundamental to comparing hydrogel performance. The following are detailed methodologies for key experiments cited in the literature.
Tensile Testing
Tensile testing is used to determine a material's ability to withstand stretching forces.
Sample Preparation:
-
Prepare hydrogel samples in a defined geometry, such as a dumbbell or rectangular shape, using a mold.[1]
-
Ensure the samples are fully swollen in a relevant buffer (e.g., phosphate-buffered saline, PBS) to reach equilibrium before testing.[10]
Testing Procedure:
-
Use a universal testing machine equipped with appropriate grips for soft materials to prevent slippage.[1][11]
-
Mount the hydrogel sample in the grips, ensuring it is securely fastened without being damaged.
-
Apply a uniaxial tensile load at a constant strain rate until the sample fractures.[5]
-
Record the force and displacement data throughout the test.
Data Analysis:
-
Construct a stress-strain curve from the collected data.
-
Calculate the Young's modulus from the initial linear region of the stress-strain curve.[1][12]
-
The ultimate tensile strength is the maximum stress the material can withstand before fracturing.[1]
-
The elongation at break is the strain at which the sample fractures, expressed as a percentage of its original length.[1]
Compression Testing
Compression testing evaluates a hydrogel's response to compressive forces.
Sample Preparation:
-
Prepare cylindrical or cubic hydrogel samples with parallel top and bottom surfaces.[1]
-
Ensure the samples are at equilibrium swelling in the desired buffer.
Testing Procedure:
-
Place the hydrogel sample between two parallel plates on a universal testing machine.[13]
-
Apply a compressive load at a constant rate.[5]
-
Record the force and displacement data.
Data Analysis:
-
Generate a stress-strain curve.
-
Determine the compressive modulus from the initial linear portion of the curve.[5]
-
The compressive strength is the maximum stress the hydrogel can withstand before failure.[1]
Rheological Characterization
Rheology is used to study the viscoelastic properties of hydrogels.
Protocol for Rheological Characterization: [14][15]
-
Time Sweep: To determine the gelation time of the hydrogel.
-
Strain Sweep: To identify the linear-viscoelastic region of the hydrogel with respect to strain.
-
Frequency Sweep: To determine the linear equilibrium modulus plateau of the hydrogel.
-
Second Time Sweep: Using values obtained from the strain and frequency sweeps to accurately report the equilibrium moduli and gelation time.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for hydrogel synthesis and mechanical testing.
Caption: Workflow for hydrogel synthesis and sample preparation.
Caption: Workflow for mechanical testing of hydrogels.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acrylamide-based hydrogels with distinct osteogenic and chondrogenic differentiation potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.itu.edu.tr [web.itu.edu.tr]
- 6. Highly stretchable and tough hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acrylamide Polymer Double-Network Hydrogels: Candidate Cartilage Repair Materials with Cartilage-Like Dynamic Stiffness and Attractive Surgery-Related Attachment Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydrogel Mechanical Testing [bio-protocol.org]
- 11. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density | MDPI [mdpi.com]
- 12. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. "A protocol for rheological characterization of hydrogels for tissue en" by Jonathan M. Zuidema, Christopher J. Rivet et al. [digitalcommons.mtu.edu]
- 15. scholarsmine.mst.edu [scholarsmine.mst.edu]
Confirming Protein Molecular Weight: A Comparative Guide to Diacrylamide Gels and Alternative Methods
For researchers, scientists, and professionals in drug development, accurate determination of protein molecular weight is a critical step in protein characterization, quality control, and functional analysis. While sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using diacrylamide gels has been a cornerstone technique, a variety of alternative methods offer distinct advantages in terms of accuracy, resolution, and sensitivity. This guide provides an objective comparison of SDS-PAGE with key alternatives—Mass Spectrometry (MS) and Size Exclusion Chromatography (SEC)—supported by experimental data and detailed protocols.
Performance Comparison of Molecular Weight Determination Methods
The choice of method for determining protein molecular weight often depends on the required accuracy, the nature of the protein sample, and the available instrumentation. The following table summarizes the key performance characteristics of SDS-PAGE, Mass Spectrometry (both MALDI-TOF and ESI), and Size Exclusion Chromatography.
| Feature | SDS-PAGE | Mass Spectrometry (MALDI-TOF & ESI) | Size Exclusion Chromatography (SEC) |
| Principle | Separation of denatured proteins based on size through a gel matrix under an electric field.[1][2] | Measurement of the mass-to-charge ratio (m/z) of ionized proteins or peptides.[3] | Separation of native proteins based on their hydrodynamic radius as they pass through a column with porous beads.[4] |
| Accuracy | 5-10% error.[1][5] | High (<0.01% for ESI-MS).[3] | Lower accuracy than Mass Spectrometry.[4] |
| Resolution | Good for resolving proteins with significant size differences. | High, capable of distinguishing isotopes.[6] | Lower resolution for proteins of similar size. |
| Sensitivity | Nanogram range (with silver staining).[7] | Femtomole to attomole range.[8] | Microgram range. |
| Sample State | Denatured | Denatured or Native (ESI-MS) | Native |
| Throughput | High | High (MALDI-TOF) to Medium (ESI-MS) | Medium to Low |
| Cost | Low | High | Medium |
| Post-translationalModification Analysis | Can indicate some modifications by mass shift, but not specific.[4] | Can precisely identify and locate modifications.[3] | Generally not suitable for PTM analysis. |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible and accurate results.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
This method separates proteins based on their molecular weight in a denatured state.[1]
1. Sample Preparation:
-
Mix the protein sample with a sample buffer containing SDS, a reducing agent (like β-mercaptoethanol or dithiothreitol (B142953) to break disulfide bonds), glycerol (B35011) (to increase density), and a tracking dye.[1]
-
Heat the mixture at 95-100°C for 5-10 minutes to denature the proteins.
2. Gel Preparation:
-
Cast a polyacrylamide gel with two layers: a lower resolving gel (higher acrylamide (B121943) concentration) and an upper stacking gel (lower acrylamide concentration).
3. Electrophoresis:
-
Load the prepared protein samples and a molecular weight marker into the wells of the stacking gel.
-
Apply an electric field to the gel. Proteins will migrate through the stacking gel and then separate in the resolving gel based on their size, with smaller proteins moving faster.[2]
4. Visualization:
-
After electrophoresis, stain the gel with a dye such as Coomassie Brilliant Blue or silver stain to visualize the protein bands.[7]
5. Molecular Weight Estimation:
-
Measure the migration distance of the protein of interest and the molecular weight standards.
-
Create a standard curve by plotting the logarithm of the molecular weight of the standards against their migration distance.
-
Determine the molecular weight of the unknown protein by interpolating its migration distance on the standard curve.[5]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions to determine the precise molecular weight of a protein.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS Protocol:
1. Sample Preparation:
-
Mix the purified protein sample with a matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid).[3][9]
2. Spotting:
-
Spot the mixture onto a MALDI target plate and allow it to air-dry, forming co-crystals of the protein and matrix.[10]
3. Ionization and Analysis:
-
Irradiate the sample spot with a pulsed laser. The matrix absorbs the laser energy and facilitates the desorption and ionization of the protein molecules.[3][9]
-
The ionized proteins are accelerated into a time-of-flight (TOF) analyzer.
-
The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, from which the molecular weight is calculated.[9]
Electrospray Ionization (ESI) MS Protocol:
1. Sample Preparation:
-
Dissolve the protein sample in a solvent compatible with mass spectrometry, typically a mixture of water, organic solvent (like acetonitrile (B52724) or methanol), and a small amount of acid (like formic acid).[3]
2. Infusion:
-
Infuse the sample solution into the ESI source at a constant flow rate.
3. Ionization and Analysis:
-
Apply a high voltage to the tip of the infusion needle, creating a fine spray of charged droplets.
-
As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase protein ions with multiple charges.[11]
-
These ions are then introduced into the mass analyzer, which measures their m/z ratios.
-
The resulting series of multiply charged ions is deconvoluted to determine the precise molecular weight of the protein.[12]
Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates proteins based on their size in their native, folded state.[4]
1. Column Preparation:
-
Equilibrate the SEC column with a suitable buffer. The column contains porous beads that separate proteins based on their size.[13]
2. Sample Loading:
-
Inject the protein sample onto the column.
3. Elution:
-
Pump the equilibration buffer through the column at a constant flow rate.
-
Larger proteins, which are excluded from the pores of the beads, travel a shorter path and elute first. Smaller proteins enter the pores, travel a longer path, and elute later.[4]
4. Detection:
-
Monitor the column eluate using a UV detector (typically at 280 nm) to detect the protein peaks.
5. Molecular Weight Estimation:
-
Run a set of standard proteins with known molecular weights through the column under the same conditions to create a calibration curve.
-
Plot the logarithm of the molecular weight of the standards against their elution volume.
-
Determine the molecular weight of the unknown protein by comparing its elution volume to the calibration curve.[13]
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for SDS-PAGE and a comparison of the key features of the different molecular weight determination methods.
References
- 1. bio-rad.com [bio-rad.com]
- 2. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 3. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Protein Molecular Weight Determination by Gel Filtration: Key Points, and Practical Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. 12 Proven Ways to Determine Protein Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Protein Identification by MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Procedure for Protein Mass Measurement Using MALDI-TOF | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 11. How to Determine the Molecular Weight of Protein? - Creative Proteomics [creative-proteomics.com]
- 12. TMPL - Education [uab.edu]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to Commercial Acrylamide/Bis-Acrylamide Solutions for Polyacrylamide Gel Electrophoresis
For researchers, scientists, and drug development professionals, achieving high-resolution, reproducible protein separation is paramount. The quality of the polyacrylamide gel, cast from an acrylamide (B121943)/bis-acrylamide solution, is a critical determinant of experimental success. This guide provides a comparative overview of commercially available acrylamide/bis-acrylamide solutions, detailing their key features, performance metrics, and supporting experimental protocols to aid in the selection of the optimal solution for your research needs.
The process of sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone technique for separating proteins based on their molecular weight. The gel matrix is formed by the polymerization of acrylamide, with N,N'-methylene-bis-acrylamide (commonly referred to as "bis") acting as a cross-linking agent. The ratio and total concentration of these two components dictate the pore size of the gel, which in turn determines the separation range and resolution of proteins.[1][2][3]
Commercially available acrylamide/bis-acrylamide solutions offer a safer and more convenient alternative to handling toxic acrylamide powder.[4] These ready-to-use solutions are available in various concentrations and cross-linking ratios to suit different applications. This guide will focus on the comparison of these solutions for hand-casting gels.
Comparative Analysis of Commercial Acrylamide/Bis-Acrylamide Solutions
| Parameter | Bio-Rad Laboratories | Sigma-Aldrich (Merck) | Thermo Fisher Scientific | National Diagnostics |
| Product Names | Acrylamide/Bis-Acrylamide Solutions, TGX™ FastCast™ Acrylamide Kits | Acrylamide/Bis-acrylamide solution | Acrylamide Solutions, SureCast™ Acrylamide Solution | AcrylaGel™, AccuGel™ |
| Purity | 99.9% pure reagents[5] | BioReagent, suitable for electrophoresis | Electrophoresis grade | Ultra Pure, Certified DNase and RNase free[6] |
| Reported Features | High purity for uniform gel matrix.[5] TGX formulation for faster run times.[7] | 0.2 μm filtered, protease-free. | Stringent quality control for lot-to-lot consistency. | Zero acrylic acid content to prevent band streaking.[8] Stabilized for a two-year shelf life.[9] |
| Standard Concentrations | 30%, 40%[5] | 30% | 30%, 40%[1][10] | 30%[11] |
| Common Ratios (Acrylamide:Bis) | 19:1, 29:1, 37.5:1[12] | 29:1 | 19:1, 29:1, 37.5:1 | 19:1, 29:1[13] |
| Qualitative Performance Claims | High-resolution separation, sharp bands, run-to-run reproducibility. | Suitable for SDS-PAGE, forms a transparent and stable gel. | High-quality performance and separation of a wide range of proteins. | Consistently crystal clear gels, eliminates fixed charges that cause band streaking.[8] |
Note: The information in this table is compiled from manufacturers' product descriptions and specifications. Independent, quantitative performance data directly comparing these solutions is limited.
Experimental Protocols
The following protocols provide a standardized methodology for casting and running an SDS-PAGE gel, which can be used to evaluate and compare the performance of different commercial acrylamide/bis-acrylamide solutions.
Protocol 1: SDS-PAGE Gel Casting
This protocol is for a standard 1.0 mm mini-gel. Volumes should be adjusted for different gel sizes.
1. Preparation of Glass Plates:
-
Thoroughly clean the glass plates and spacers with detergent, rinse extensively with deionized water, and finally with 70% ethanol.
-
Assemble the casting frame, ensuring a leak-proof seal.
2. Resolving Gel Preparation (for a 10% Gel):
-
In a 15 mL conical tube, combine the following:
-
4.0 mL deionized water
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
3.3 mL 30% Acrylamide/Bis-Acrylamide solution (e.g., 29:1 or 37.5:1 ratio)
-
100 µL 10% SDS
-
-
Gently swirl the mixture to combine.
-
Add 100 µL of freshly prepared 10% Ammonium Persulfate (APS).
-
Add 10 µL of N,N,N',N'-Tetramethylethylenediamine (TEMED).
-
Immediately and gently mix, then pipette the solution into the gel cassette up to approximately 1.5 cm from the top.
-
Overlay the gel with water-saturated isopropanol (B130326) to ensure a flat surface.
-
Allow the gel to polymerize for 30-45 minutes.
3. Stacking Gel Preparation (for a 4% Gel):
-
After the resolving gel has polymerized, pour off the isopropanol and rinse the top of the gel with deionized water.
-
In a new tube, combine:
-
3.05 mL deionized water
-
1.25 mL 0.5 M Tris-HCl, pH 6.8
-
0.65 mL 30% Acrylamide/Bis-Acrylamide solution
-
50 µL 10% SDS
-
-
Gently swirl to mix.
-
Add 50 µL of 10% APS and 5 µL of TEMED.
-
Immediately mix and pipette the stacking gel solution on top of the polymerized resolving gel.
-
Insert the comb, being careful not to trap air bubbles.
-
Allow the stacking gel to polymerize for 20-30 minutes.
Protocol 2: Sample Preparation, Electrophoresis, and Staining
1. Sample Preparation:
-
Mix protein samples with an equal volume of 2X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
2. Electrophoresis:
-
Once the stacking gel has polymerized, carefully remove the comb.
-
Place the gel cassette into the electrophoresis tank and fill the inner and outer chambers with 1X Tris-Glycine-SDS running buffer.
-
Load the prepared protein samples and a molecular weight marker into the wells.
-
Connect the power supply and run the gel at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom of the gel.
3. Gel Staining (with Coomassie Brilliant Blue):
-
After electrophoresis, carefully remove the gel from the cassette.
-
Place the gel in a staining container with Coomassie Brilliant Blue R-250 staining solution and agitate gently for 30-60 minutes.
-
Remove the staining solution and add destaining solution (typically a mixture of methanol, acetic acid, and water).
-
Agitate the gel in the destaining solution, changing the solution periodically until the protein bands are clearly visible against a clear background.
Visualizations
Experimental Workflow: SDS-PAGE and Western Blotting
The following diagram illustrates the typical workflow for protein analysis using SDS-PAGE followed by Western Blotting, a common downstream application.
Signaling Pathway: MAPK/ERK Cascade
Polyacrylamide gel electrophoresis is frequently used to study changes in protein expression and phosphorylation within signaling pathways. The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival, and is often studied in drug development.
Conclusion
The selection of a commercial acrylamide/bis-acrylamide solution is a critical step in ensuring high-quality and reproducible results in protein electrophoresis. While major suppliers like Bio-Rad, Sigma-Aldrich, Thermo Fisher Scientific, and National Diagnostics all offer high-purity solutions, the optimal choice may depend on specific experimental needs and laboratory preferences. Factors to consider include the desired protein separation range, which dictates the required acrylamide concentration and cross-linking ratio, and the importance of lot-to-lot consistency for long-term studies. For routine protein separation, solutions from any of these reputable suppliers are likely to perform well. For more sensitive applications, researchers may consider solutions with specific quality claims, such as the absence of acrylic acid, which can improve band resolution. It is recommended to standardize on a single supplier and product line for a given set of experiments to minimize variability. By following standardized protocols, researchers can effectively evaluate and compare the performance of different solutions to identify the most suitable product for their specific research goals.
References
- 1. J62480.AP [thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. takara.co.kr [takara.co.kr]
- 4. Western Blotting [sigmaaldrich.com]
- 5. How to choose an acrylamide gel concentration for western blot [hellobio.com]
- 6. Acrylamide - ULTRA PURE - National Diagnostics [nationaldiagnostics.com]
- 7. SDS-PAGE Using TGX Acrylamide Kit--CHEM 584 [protocols.io]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. AcrylaGel - National Diagnostics [nationaldiagnostics.com]
- 10. Thermo Scientific Chemicals Acrylamide (30%) Solutions 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. National Diagnostics - AcrylaGel Solution 30%, 1 liter. Life Science Products [e-lspi.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Acrylamide - National Diagnostics [nationaldiagnostics.com]
Navigating the Nuances of N,N'-methylenebisacrylamide: A Guide to Assessing Lot-to-Lot Variability and Its Experimental Impact
For researchers, scientists, and drug development professionals, achieving reproducible experimental results is paramount. The quality and consistency of reagents are critical factors in this pursuit. N,N'-methylenebisacrylamide, the most common crosslinker for polyacrylamide gels, is a key reagent in techniques like protein electrophoresis (SDS-PAGE) and the formation of hydrogels for various applications. However, lot-to-lot variability in the purity of this reagent can introduce subtle yet significant inconsistencies that can compromise experimental outcomes. This guide provides an objective comparison of how diacrylamide quality can affect experimental results, supported by experimental data and detailed protocols to help you assess and mitigate the impact of this variability.
Lot-to-lot variation in reagents can be a significant source of analytical error, potentially leading to shifts in results and affecting the reproducibility of experiments. While manufacturers of high-grade reagents adhere to stringent quality control, variations can still occur. For sensitive applications, it is crucial for laboratories to have procedures in place to evaluate new lots of critical reagents like N,N'-methylenebisacrylamide.
The Impact of Purity on Performance: A Comparative Overview
The primary concern with N,N'-methylenebisacrylamide is the presence of impurities that can affect the polymerization process and the final properties of the polyacrylamide matrix. A common impurity is acrylic acid, which can arise from the hydrolysis of acrylamide (B121943). The presence of such impurities can be considered a proxy for lot-to-lot variability, where a "good" lot has high purity and a "sub-optimal" lot may have a higher concentration of these contaminants.
Performance in SDS-PAGE
In sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), the pore size of the gel is a critical determinant of protein separation.[1] This is controlled by the total acrylamide concentration (%T) and the concentration of the crosslinker (%C).[2] Inconsistent crosslinking due to impurities can lead to variability in pore size, affecting protein migration and resolution.
| Parameter | High-Purity Lot (e.g., ≥99.5% Purity) | Lower-Purity Lot (e.g., <99% Purity with Contaminants) | Impact of Variability |
| Protein Resolution | Sharp, well-defined protein bands. | Broader bands, potential for smearing. | Decreased ability to resolve proteins of similar molecular weight. |
| Migration Consistency | Consistent relative mobility (Rf) of proteins across different gels. | Altered Rf values, leading to inaccurate molecular weight estimation. | Poor reproducibility between experiments. |
| Gel Matrix Integrity | Mechanically stable gel, easy to handle. | Softer, more brittle gels that may tear easily. | Difficulty in handling gels for downstream applications like Western blotting. |
| Polymerization Time | Consistent and predictable polymerization time. | Variable polymerization times, potentially incomplete polymerization. | Inconsistent gel quality and wasted reagents. |
Performance in Polyacrylamide Hydrogels
Polyacrylamide hydrogels are widely used in tissue engineering, drug delivery, and as cell culture substrates. Their mechanical properties, such as stiffness (Young's modulus) and swelling ratio, are critical for their function and are highly dependent on the crosslinking density.
| Parameter | High-Purity Lot | Lower-Purity Lot | Impact of Variability |
| Young's Modulus (Stiffness) | Consistent and tunable stiffness based on %C.[3][4] | Lower and more variable stiffness for a given %C. | Inconsistent mechanical cues for cells in culture, leading to altered cellular behavior.[5] |
| Equilibrium Swelling Ratio (ESR) | Predictable and reproducible ESR.[6] | Higher and more variable ESR. | Changes in hydrogel volume and mesh size, affecting nutrient and drug diffusion. |
| Network Homogeneity | Homogeneous polymer network. | Inhomogeneous network with areas of lower crosslinking. | Anisotropic mechanical properties and unpredictable solute transport. |
Experimental Protocols
To ensure the quality and consistency of your experiments, it is essential to follow standardized protocols. Below are detailed methodologies for key experiments involving polyacrylamide gels.
Protocol 1: Casting a 12% SDS-PAGE Gel
This protocol is for a standard 1.0 mm thick mini-gel.
Materials:
-
30% Acrylamide/Bis-acrylamide solution (29:1 or 37.5:1)
-
1.5 M Tris-HCl, pH 8.8
-
0.5 M Tris-HCl, pH 6.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS), freshly prepared
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure:
-
Assemble Gel Casting Apparatus: Thoroughly clean and assemble the glass plates and casting frame according to the manufacturer's instructions. Ensure there are no leaks.[7]
-
Prepare the Resolving Gel Solution (10 mL):
-
Deionized water: 3.3 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
30% Acrylamide/Bis-acrylamide solution: 4.0 mL
-
10% SDS: 100 µL
-
-
Initiate Polymerization of Resolving Gel: Add 100 µL of 10% APS and 10 µL of TEMED to the resolving gel solution. Swirl gently to mix.[8]
-
Pour the Resolving Gel: Immediately pour the solution into the gel cassette, leaving enough space for the stacking gel and comb (about 2 cm).[9]
-
Overlay with Isopropanol: Carefully overlay the resolving gel with isopropanol to ensure a flat surface.[7]
-
Allow Polymerization: Let the gel polymerize for 30-45 minutes. A sharp line between the gel and the isopropanol will be visible.[8]
-
Prepare the Stacking Gel Solution (5 mL):
-
Deionized water: 3.05 mL
-
0.5 M Tris-HCl, pH 6.8: 1.25 mL
-
30% Acrylamide/Bis-acrylamide solution: 0.65 mL
-
10% SDS: 50 µL
-
-
Pour the Stacking Gel: Pour off the isopropanol and rinse the top of the resolving gel with deionized water. Add 50 µL of 10% APS and 5 µL of TEMED to the stacking gel solution, mix gently, and pour it over the resolving gel.
-
Insert Comb: Immediately insert the comb, being careful not to trap any air bubbles.
-
Final Polymerization: Allow the stacking gel to polymerize for 20-30 minutes. The gel is now ready for use.
Protocol 2: Measuring the Mechanical Properties of a Polyacrylamide Hydrogel
This protocol describes the preparation of a hydrogel and the measurement of its Young's modulus using a rheometer.
Materials:
-
Acrylamide
-
N,N'-methylenebisacrylamide (bis-acrylamide)
-
Ammonium Persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Phosphate-buffered saline (PBS)
-
Rheometer with parallel plate geometry
Procedure:
-
Prepare Precursor Solution: For a 5%T, 3%C hydrogel, dissolve 0.485 g of acrylamide and 0.015 g of bis-acrylamide in 10 mL of deionized water.
-
Initiate Polymerization: Degas the solution for 15 minutes. Add 100 µL of 10% (w/v) APS and 10 µL of TEMED. Mix gently but thoroughly.
-
Cast the Hydrogel: Pipette the solution into a mold of the desired shape and dimensions (e.g., a 20 mm diameter, 1 mm thick disc for rheometry).
-
Allow Polymerization: Let the hydrogel polymerize at room temperature for at least 2 hours.
-
Equilibrate the Hydrogel: Submerge the polymerized hydrogel in PBS overnight to allow it to reach equilibrium swelling. This step is crucial as swelling affects the mechanical properties.[5]
-
Rheological Measurement:
-
Place the swollen hydrogel onto the bottom plate of the rheometer.
-
Lower the top plate until it makes contact with the hydrogel surface.
-
Perform a dynamic frequency sweep at a constant low strain (e.g., 1%) to determine the storage modulus (G') and loss modulus (G'').
-
The Young's modulus (E) can be estimated from the storage modulus using the formula E = 2(1 + ν)G', where ν is the Poisson's ratio (typically assumed to be ~0.5 for hydrogels).
-
Protocol 3: Purity Assessment of N,N'-methylenebisacrylamide
While most laboratories will rely on the manufacturer's certificate of analysis, purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC). A simplified conceptual approach is outlined below.
Principle: HPLC can be used to separate N,N'-methylenebisacrylamide from its potential impurities, such as acrylic acid. By comparing the peak areas of a new lot to a previously characterized reference standard, a relative purity can be determined.
Conceptual Workflow:
-
Standard Preparation: Prepare a standard solution of a reference lot of N,N'-methylenebisacrylamide with known purity in a suitable solvent (e.g., water or acetonitrile).
-
Sample Preparation: Prepare a solution of the new lot of N,N'-methylenebisacrylamide at the same concentration as the standard.
-
HPLC Analysis:
-
Inject the standard and sample solutions into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and a UV detector.
-
Develop a gradient elution method that can separate the main N,N'-methylenebisacrylamide peak from any impurity peaks.
-
-
Data Analysis:
-
Integrate the peak areas for N,N'-methylenebisacrylamide and any detected impurities in both the standard and sample chromatograms.
-
Calculate the purity of the new lot relative to the standard. Significant new impurity peaks or a decrease in the main peak area would indicate a potential issue with the new lot.
-
Visualizing Workflows and Pathways
Understanding the experimental context where this compound is used is crucial. Below are diagrams illustrating a typical experimental workflow and a biological pathway often investigated using these techniques.
Experimental workflow for SDS-PAGE, highlighting the critical role of the acrylamide/bis-acrylamide lot.
References
- 1. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
- 2. bio-rad.com [bio-rad.com]
- 3. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Influence of Swelling on Elastic Properties of Polyacrylamide Hydrogels [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. bio.libretexts.org [bio.libretexts.org]
Safety Operating Guide
Proper Disposal of Diacrylamide: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of diacrylamide is a critical aspect of laboratory safety and chemical management. This compound, also known as N,N'-methylenebisacrylamide, is a cross-linking agent commonly used with acrylamide (B121943) to prepare polyacrylamide gels for electrophoresis. Due to its toxic nature, specific procedures must be followed to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the proper disposal procedures for this compound waste.
The primary principle for this compound disposal is to treat it as hazardous chemical waste.[1][2][3][4][5] This ensures that the toxic substance is managed through a controlled waste stream, preventing its release into the environment.
Operational and Disposal Plan
Adherence to the following step-by-step procedures is essential for the safe handling and disposal of this compound waste.
Personal Protective Equipment (PPE): Before handling this compound in any form, it is imperative to wear appropriate PPE, including:
Disposal of Solid this compound Waste:
-
Collection: Collect unused or expired solid this compound in its original or a compatible, tightly sealed container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "N,N'-methylenebisacrylamide," and indicate its hazards.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1]
Disposal of this compound Solutions:
For small laboratory quantities of this compound solutions, a polymerization method can be employed to convert the monomer into a more stable polyacrylamide gel for disposal.
-
Preparation: In a well-ventilated fume hood, prepare a 10-20% w/v aqueous solution of the acrylamide/diacrylamide mixture in a beaker lined with a plastic bag.[6]
-
Polymerization: To 100 ml of the solution, add 500 µL of 10% ammonium (B1175870) persulfate and 100 µL of TEMED.[6] Stir the mixture and allow it to polymerize for at least one hour.[6]
-
Packaging: Once polymerized, seal the plastic bag containing the gel.
-
Labeling and Disposal: Place the sealed bag in a designated hazardous waste container, label it as "Waste Polyacrylamide Gel," and arrange for disposal through your institution's chemical waste program.[7]
Disposal of Contaminated Materials:
All materials that have come into contact with this compound, including gloves, pipette tips, and lab bench covers, must be treated as hazardous waste.
-
Segregation: Place all contaminated items in a separate, sealed, leak-proof plastic bag.[7]
-
Labeling: Label the bag as "Hazardous Waste: this compound Contaminated Debris."
-
Disposal: Dispose of the bag through your institution's chemical waste program.[7]
Spill Cleanup:
In the event of a this compound spill, prompt and safe cleanup is crucial.
-
Solid Spills: First, remove all sources of ignition.[8] Dampen the spilled solid with 60-70% ethanol (B145695) to prevent dust generation.[8] Carefully transfer the dampened material to a suitable container for hazardous waste.[8] Clean the spill area with absorbent paper dampened with 60-70% ethanol, followed by a soap and water wash.[8] All cleanup materials must be disposed of as hazardous waste.[8]
-
Liquid Spills: For liquid spills, use an inert absorbent material to contain and collect the waste.[9] Place the absorbent material into a designated hazardous waste container.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the polymerization-based disposal of small-volume this compound solutions.
| Parameter | Value | Reference |
| Solution Concentration for Polymerization | 10-20% w/v in water | [6] |
| Ammonium Persulfate (10%) Volume | 500 µL per 100 mL of solution | [6] |
| TEMED Volume | 100 µL per 100 mL of solution | [6] |
| Polymerization Time | Minimum 1 hour | [6] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of various forms of this compound waste.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. uwyo.edu [uwyo.edu]
- 4. uwyo.edu [uwyo.edu]
- 5. umdearborn.edu [umdearborn.edu]
- 6. uww.edu [uww.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. N,N'-METHYLENEBISACRYLAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. ehs.unl.edu [ehs.unl.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
